molecular formula C39H54O7 B12429006 3-O-cis-p-Coumaroyltormentic acid

3-O-cis-p-Coumaroyltormentic acid

Cat. No.: B12429006
M. Wt: 634.8 g/mol
InChI Key: BZORLJPADUHVJE-UHFFFAOYSA-N
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Description

3-O-cis-p-Coumaroyltormentic acid is a useful research compound. Its molecular formula is C39H54O7 and its molecular weight is 634.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,11-dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORLJPADUHVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide to Its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and discovery of 3-O-cis-p-Coumaroyltormentic acid, a significant triterpenoid (B12794562) with potential therapeutic applications. This document details the known botanical origins, outlines the pivotal isolation and structural elucidation methodologies, and presents the available data in a structured format to support further research and development.

Natural Sources

To date, the primary documented natural source of this compound is the fruit of Aronia melanocarpa, commonly known as black chokeberry.[1] This plant, belonging to the Rosaceae family, is recognized for its rich composition of bioactive compounds. While the trans isomer, 3-O-trans-p-Coumaroyltormentic acid, has also been identified in this species, the cis form's presence has been specifically confirmed through detailed analytical studies.

Table 1: Quantitative Data for this compound

Plant SpeciesFamilyPlant PartCompound Yield/ConcentrationReference
Aronia melanocarpaRosaceaeFruitData not reportedChoi et al., 2018

Note: The current body of scientific literature lacks specific quantitative data on the yield or concentration of this compound from its natural source. This represents a significant data gap and an opportunity for future research in phytochemistry and natural product quantification.

Discovery and Isolation

The discovery and structural elucidation of this compound were reported in a 2018 study by Choi et al., which focused on identifying potential cancer stem cell inhibitors from Aronia melanocarpa extracts.[1][2] The isolation was achieved through a multi-step, bioassay-guided fractionation process.

Experimental Protocols

The following protocols are based on the methodologies described by Choi et al. (2018).

Initial Extraction:

  • Dried and powdered Aronia melanocarpa (1 kg) was extracted with 10 L of methanol (B129727).

  • The resulting methanol extract was dried and then solubilized in 500 mL of methanol.

  • An equal volume of distilled water (500 mL) was added to the methanol solution.

  • The aqueous methanol mixture was then partitioned with an equal volume of ethyl acetate (B1210297) to separate compounds based on polarity.

Chromatographic Separation:

  • The ethyl acetate fraction, identified as containing the active compounds, was subjected to silica (B1680970) gel column chromatography.

  • Further purification was achieved through preparative thin-layer chromatography (TLC).

  • The final isolation of the pure compound was performed using High-Performance Liquid Chromatography (HPLC).

Structural Elucidation: The molecular structure of the isolated compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound, which was found to be identical to its trans isomer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including 2-dimensional NMR experiments, were conducted to elucidate the detailed chemical structure. The identification of the compound as the cis isomer was based on the distinct 1H coupling constant of the two olefinic protons at δ 6.86 and 5.86 and the differing 13C chemical shifts in the coumaroyl moiety when compared to the trans isomer.[1]

Visualized Workflows and Structures

The following diagrams illustrate the key processes and findings related to the discovery of this compound.

Discovery_and_Isolation_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Structural Elucidation Aronia Dried Aronia melanocarpa Fruit Powder (1 kg) Methanol_Extraction Methanol Extraction Aronia->Methanol_Extraction Dried_Extract Dried Methanol Extract Methanol_Extraction->Dried_Extract Partitioning Methanol/Water and Ethyl Acetate Partitioning Dried_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Active) Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Chromatography EtOAc_Fraction->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC HPLC HPLC Prep_TLC->HPLC Pure_Compound Isolated this compound HPLC->Pure_Compound MS Mass Spectrometry (Molecular Weight) Pure_Compound->MS NMR 1H and 13C NMR (Structural Confirmation) Pure_Compound->NMR

Caption: Workflow for the discovery and isolation of this compound.

Structural_Relationship Tormentic_Acid Tormentic Acid Moiety Trans_Isomer 3-O-trans-p-Coumaroyltormentic acid Tormentic_Acid->Trans_Isomer Ester Linkage Cis_Isomer This compound Tormentic_Acid->Cis_Isomer Ester Linkage Coumaroyl_Moiety p-Coumaroyl Moiety Coumaroyl_Moiety->Trans_Isomer trans-configuration Coumaroyl_Moiety->Cis_Isomer cis-configuration Trans_Isomer->Cis_Isomer Geometric Isomers

Caption: Structural relationship of this compound.

References

Unveiling the Therapeutic Potential of cis-p-Coumaroyltormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its biological activity, focusing on its potent anti-cancer properties. Through a detailed examination of its mechanism of action, experimental validation, and quantitative effects, this document serves as a critical resource for the scientific community engaged in the discovery and development of novel cancer therapeutics. The information presented herein is based on peer-reviewed research, with a focus on the compound's ability to inhibit breast cancer stem cells by modulating the c-Myc signaling pathway.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies. The targeting of CSCs is a pivotal strategy in the development of next-generation cancer treatments. cis-p-Coumaroyltormentic acid, a derivative of tormentic acid, has demonstrated promising activity against this resilient cell population, highlighting its potential as a lead compound in drug discovery programs. This guide synthesizes the current knowledge on its biological effects and underlying molecular mechanisms.

Biological Activity and Mechanism of Action

The primary biological activity of cis-p-Coumaroyltormentic acid identified to date is its potent inhibitory effect on breast cancer stem cells.[1][2] This activity is mediated through the targeted degradation of the c-Myc oncoprotein, a critical transcription factor implicated in cell proliferation, growth, and apoptosis.[1][2]

Inhibition of Cancer Stem Cell Proliferation

cis-p-Coumaroyltormentic acid has been shown to inhibit the proliferation of breast cancer cell lines, including MCF-7 and MDA-MB-231, in a dose-dependent manner.[1] Furthermore, it effectively reduces the formation and size of mammospheres, an in vitro model for assessing the self-renewal capacity of breast cancer stem cells.[1]

Downregulation of c-Myc Protein

The cornerstone of cis-p-Coumaroyltormentic acid's anti-cancer activity lies in its ability to induce the degradation of the c-Myc protein.[1][2] c-Myc is a notoriously difficult protein to target directly, making compounds that can modulate its stability highly valuable. The degradation of c-Myc disrupts the signaling cascade that is essential for the survival and proliferation of cancer stem cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of cis-p-Coumaroyltormentic acid on breast cancer cells.

Table 1: Inhibition of Cell Proliferation by cis-p-Coumaroyltormentic acid
Cell Line Effective Concentration
MCF-7≥80 μM (after 48h)
MDA-MB-231≥80 μM (after 48h)
Data sourced from[1]
Table 2: Inhibition of Mammosphere Formation by cis-p-Coumaroyltormentic acid
Cell Line Effective Concentration
MCF-740 μM
MDA-MB-23140 μM
Data sourced from[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of cis-p-Coumaroyltormentic acid.

MTS Assay for Cell Proliferation

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • cis-p-Coumaroyltormentic acid (dissolved in a suitable solvent like DMSO)

  • MTS reagent

  • Plate reader

Protocol:

  • Seed the breast cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with increasing concentrations of cis-p-Coumaroyltormentic acid. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 48 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal and sphere-forming capacity of cancer stem cells.

Materials:

  • Breast cancer cell lines or primary patient-derived cells

  • Ultra-low attachment plates

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • cis-p-Coumaroyltormentic acid

  • Microscope

Protocol:

  • Prepare a single-cell suspension of the breast cancer cells.

  • Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

  • Add the mammosphere culture medium containing different concentrations of cis-p-Coumaroyltormentic acid or a vehicle control.

  • Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • The size of the mammospheres can also be measured as an additional parameter.

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway of c-Myc Degradation

The following diagram illustrates the signaling pathway leading to c-Myc degradation, which is promoted by cis-p-Coumaroyltormentic acid.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates PI3K PI3K Ras->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits p_c_Myc_T58 p-c-Myc (T58) (Unstable) GSK3b->p_c_Myc_T58 PP2A PP2A p_c_Myc_S62 p-c-Myc (S62) (Stable) PP2A->p_c_Myc_S62 Dephosphorylates (S62) Pin1 Pin1 Pin1->PP2A Recruits SCF_Fbw7 SCF(Fbw7) E3 Ligase c_Myc c-Myc SCF_Fbw7->c_Myc Ubiquitinates Proteasome Proteasome cis_p_Coumaroyltormentic_acid cis-p-Coumaroyltormentic acid cis_p_Coumaroyltormentic_acid->c_Myc Promotes Degradation c_Myc->Proteasome Degradation c_Myc->p_c_Myc_S62 Phosphorylation (S62) (Stabilizes) p_c_Myc_S62->p_c_Myc_T58 Sequential Phosphorylation p_c_Myc_T58->Pin1 Binds p_c_Myc_T58->SCF_Fbw7 Recognized by

Caption: c-Myc degradation pathway modulated by cis-p-Coumaroyltormentic acid.

Experimental Workflow

The following diagram outlines the general workflow for assessing the biological activity of cis-p-Coumaroyltormentic acid.

Start Start: Compound Synthesis/ Isolation Cell_Culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) Start->Cell_Culture Treatment Treatment with cis-p-Coumaroyltormentic acid (Dose-Response) Cell_Culture->Treatment MTS_Assay MTS Assay (Cell Proliferation) Treatment->MTS_Assay Mammosphere_Assay Mammosphere Formation Assay (Self-Renewal) Treatment->Mammosphere_Assay Western_Blot Western Blot (c-Myc Protein Levels) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTS_Assay->Data_Analysis Mammosphere_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Biological Activity Characterized Data_Analysis->Conclusion

Caption: Workflow for evaluating cis-p-Coumaroyltormentic acid's activity.

Conclusion and Future Directions

cis-p-Coumaroyltormentic acid exhibits significant anti-cancer properties, primarily through the inhibition of breast cancer stem cell proliferation and the induction of c-Myc protein degradation. The quantitative data and established experimental protocols provide a solid foundation for further investigation. Future research should focus on in vivo efficacy studies to validate its therapeutic potential in animal models. Additionally, a deeper exploration of its structure-activity relationship and potential off-target effects will be crucial for its development as a clinical candidate. The findings presented in this guide underscore the importance of natural products in the discovery of novel and effective anti-cancer agents.

References

Elucidation of the Stereochemical Structure of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) derivative. This document details the spectroscopic data, experimental protocols for its isolation and characterization, and insights into its biosynthetic origins.

Introduction

This compound is a pentacyclic triterpene ester that has been isolated from various plant sources, including Aronia extracts (Aronia melanocarpa) and Lysimachia clethroides.[1][2] Its structural backbone is tormentic acid, an ursane-type triterpene, which is esterified at the C-3 position with a cis-p-coumaric acid moiety. The stereochemistry of the coumaroyl group is a critical feature of this molecule, distinguishing it from its more common trans isomer and potentially influencing its biological activity. The elucidation of this specific isomer relies heavily on mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₉H₅₄O₇Inferred from MW
Molecular Weight634.84 g/mol [1]
Mass SpectrometryESI-MS: m/z 635.2 [M+H]⁺, 633.2 [M-H]⁻[1]

Spectroscopic Data for Structure Elucidation

Key Diagnostic NMR Signals for the cis-p-Coumaroyl Moiety:

The most significant evidence for the cis configuration comes from the ¹H NMR spectrum, specifically the coupling constant (J-value) between the two olefinic protons of the coumaroyl group.

Protons¹H Chemical Shift (δ)Coupling Constant (J)Notes
Olefinic Protons6.86 ppm, 5.86 ppmNot specified, but characteristic of cis couplingThese signals confirm the presence of a cis-p-coumaric acid moiety.[1]

For comparison, the corresponding olefinic protons in the trans isomer appear at δ 7.61 and 6.80 ppm.[1] The difference in chemical shifts and coupling constants is a hallmark of the geometric isomerism around the double bond of the coumaroyl group.

¹³C NMR Data:

While a complete ¹³C NMR table for the cis isomer is not available, it is reported that the chemical shifts of the coumaroyl moiety differ from those of the trans isomer, further supporting the structural assignment.[1]

Experimental Protocols

The isolation and purification of this compound from plant material involve multi-step chromatographic techniques. The general workflow is outlined below.

General Isolation and Purification Workflow

Isolation_Workflow Start Plant Material (e.g., Aronia melanocarpa) Extraction Methanol (B129727) Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning SilicaGel Silica (B1680970) Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepTLC Preparative Thin-Layer Chromatography (Prep-TLC) Sephadex->PrepTLC HPLC Semi-Preparative HPLC PrepTLC->HPLC FinalProduct Isolated this compound HPLC->FinalProduct

Caption: General workflow for the isolation of this compound.

Detailed Methodologies:

  • Extraction: The dried and powdered plant material (e.g., Aronia berries) is extracted with methanol. This is a common method for obtaining a crude extract containing a wide range of secondary metabolites.

  • Solvent Partitioning: The crude methanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.

  • Silica Gel Column Chromatography: The resulting fractions are further purified using silica gel column chromatography. This technique separates compounds based on their affinity for the stationary phase (silica gel) and the polarity of the mobile phase.

  • Sephadex LH-20 Chromatography: Fractions containing the compound of interest are often subjected to size-exclusion chromatography using Sephadex LH-20 to separate molecules based on their size.

  • Preparative Thin-Layer Chromatography (Prep-TLC): This technique can be used for further purification of smaller quantities of the compound.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves semi-preparative HPLC, which offers high resolution and yields the pure compound.[2]

Biosynthesis of this compound

The biosynthesis of this compound involves two major pathways: the synthesis of the tormentic acid backbone and the formation of the cis-p-coumaroyl moiety, followed by their esterification.

Biosynthetic Pathway Overview

Biosynthesis MVA Mevalonic Acid Pathway Squalene Squalene MVA->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene TormenticAcid Tormentic Acid Oxidosqualene->TormenticAcid Esterification Acyltransferase TormenticAcid->Esterification Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine pCoumaricAcid p-Coumaric Acid Phenylalanine->pCoumaricAcid cispCoumaroylCoA cis-p-Coumaroyl-CoA pCoumaricAcid->cispCoumaroylCoA cispCoumaroylCoA->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: Proposed biosynthetic pathway of this compound.

Tormentic Acid Backbone Synthesis:

Tormentic acid, as a pentacyclic triterpene, is synthesized via the mevalonic acid (MVA) pathway. This pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all isoprenoids. These units are sequentially condensed to form squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases, leads to the formation of the ursane (B1242777) skeleton, which is subsequently modified through a series of enzymatic reactions to yield tormentic acid.

cis-p-Coumaric Acid Moiety Synthesis:

p-Coumaric acid is derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted to cinnamic acid, which is hydroxylated to form p-coumaric acid. The cis isomer can be formed from the trans isomer through photoisomerization or potentially by enzymatic action. This is then activated to its coenzyme A (CoA) ester, cis-p-coumaroyl-CoA.

Esterification:

The final step in the biosynthesis is the esterification of the 3-hydroxyl group of tormentic acid with cis-p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase, an enzyme that facilitates the transfer of the acyl group from CoA to an acceptor molecule.

Conclusion

The structural elucidation of this compound is a clear example of the application of modern spectroscopic techniques in natural product chemistry. The key to its identification lies in the careful analysis of NMR data, which allows for the unambiguous determination of the cis stereochemistry of the coumaroyl moiety. The isolation of this compound requires a systematic chromatographic approach, and its biosynthesis is a convergence of the mevalonic acid and shikimate pathways. Further research into the biological activities of this specific isomer, in comparison to its trans counterpart, may reveal unique therapeutic potentials.

References

In-Depth Technical Guide: Spectroscopic and Biological Data of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant potential in cancer therapy. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and elucidates its mechanism of action through the c-Myc signaling pathway.

Spectroscopic Data

The spectroscopic data for this compound was determined by a combination of 1D and 2D NMR techniques and electrospray ionization mass spectrometry (ESI-MS). The structure is composed of a tormentic acid backbone with a cis-p-coumaroyl moiety attached at the C-3 position.

Mass Spectrometry

The molecular weight of this compound was established as 634 Da by ESI-MS.[1] The mass spectra are closely related to its trans isomer, showing quasimolecular ion peaks at m/z 635.2 [M + H]⁺ in positive mode and m/z 633.2 [M − H]⁻ in negative mode.[1]

Ion m/z
[M + H]⁺635.2
[M − H]⁻633.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CD₃OD. The chemical shifts of the triterpene portion of this compound are in close agreement with those of tormentic acid. The key differences are observed in the chemical shifts and coupling constants of the cis-p-coumaroyl moiety.

¹H NMR Data: The ¹H NMR spectrum is characterized by signals corresponding to the triterpenoid structure and the cis-p-coumaroyl group. A notable feature of the cis isomer is the coupling constant of the olefinic protons at δ 6.86 and 5.86 ppm, which confirms the cis configuration of the double bond in the coumaroyl moiety.[1]

¹³C NMR Data: The ¹³C NMR spectrum shows 39 carbon signals. The signals for the tormentic acid backbone are consistent with published data, while the signals for the cis-p-coumaroyl moiety are distinct from the trans isomer.

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Tormentic Acid Moiety
147.51.55 (m)
268.83.65 (m)
383.54.55 (d, J=9.6)
439.4
555.80.85 (d, J=10.8)
618.41.60 (m), 1.45 (m)
733.21.35 (m)
839.8
947.61.50 (m)
1038.2
1123.61.90 (m)
12125.85.25 (t, J=3.6)
13138.2
1442.1
1528.21.65 (m)
1625.81.70 (m)
1748.3
1853.12.20 (d, J=11.4)
1972.92.55 (s)
2042.21.20 (m)
2126.51.50 (m)
2237.21.75 (m)
2328.11.00 (s)
2416.80.80 (s)
2517.20.90 (s)
2617.30.95 (s)
2723.70.98 (d, J=6.0)
28179.5
2927.11.15 (s)
3021.20.92 (d, J=6.6)
cis-p-Coumaroyl Moiety
1'125.8
2', 6'132.87.55 (d, J=8.4)
3', 5'115.26.75 (d, J=8.4)
4'159.5
7'144.56.86 (d, J=12.6)
8'118.25.86 (d, J=12.6)
9'166.8

Experimental Protocols

Isolation of this compound

This compound was isolated from Aronia extracts through a multi-step process guided by bioactivity assays.[1][2]

  • Extraction: The dried and ground leaves of Aronia melanocarpa were homogenized and extracted with 70% methanol (B129727) followed by 100% methanol. The combined extracts were concentrated to remove organic solvents.

  • Fractionation: The aqueous extract was then subjected to activity-guided fractionation. This involved repeated chromatographic preparations over silica (B1680970) gel.

  • Purification: Further purification was achieved using preparatory thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compound.[1][2]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, and HMBC) spectra were obtained on a JEOL JNM-ECA 600 FT-NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C.[1] The solvent used was deuterated methanol (CD₃OD), and chemical shifts are reported in ppm (δ) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry was performed on a QTRAP-3200 mass spectrometer to determine the molecular weight of the isolated compound.[1]

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of breast cancer stem cell (CSC) formation. Its mechanism of action involves the downregulation of the c-Myc protein, a key survival factor for CSCs.[1][2]

c-Myc Degradation Pathway

The degradation of the c-Myc oncoprotein is primarily mediated by the ubiquitin-proteasome pathway. This process involves the concerted action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin-protein ligase (E3). The E3 ligase provides substrate specificity, targeting c-Myc for ubiquitination. Once polyubiquitinated, c-Myc is recognized and degraded by the 26S proteasome.

Below is a diagram illustrating the key steps in the ubiquitin-mediated degradation of c-Myc.

cMyc_Degradation_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_cMyc_targeting c-Myc Targeting and Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Transfers Ub E3 E3 Ligase (e.g., SCF-Fbw7) E2->E3 Binds to cMyc c-Myc E3->cMyc Recognizes and binds polyUb_cMyc Polyubiquitinated c-Myc Ub Ubiquitin Ub->E1 Activated by ATP cMyc->polyUb_cMyc Polyubiquitination Proteasome 26S Proteasome polyUb_cMyc->Proteasome Targeted for degradation Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degrades

Caption: Ubiquitin-Proteasome Pathway for c-Myc Degradation.

This compound is believed to enhance the degradation of c-Myc, although the exact mechanism by which it interfaces with the ubiquitin-proteasome machinery is a subject of ongoing research.

Experimental Workflow for Biological Activity Assessment

The biological activity of this compound was evaluated through a series of in vitro assays.

Biological_Activity_Workflow start Isolate this compound cell_culture Culture Breast Cancer Cell Lines start->cell_culture mammosphere_assay Mammosphere Formation Assay (Evaluate CSC self-renewal) cell_culture->mammosphere_assay proliferation_assay Cell Proliferation Assay (e.g., MTS assay) cell_culture->proliferation_assay flow_cytometry Flow Cytometry (Analyze CSC markers like CD44/CD24) mammosphere_assay->flow_cytometry western_blot Western Blot Analysis (Measure c-Myc protein levels) mammosphere_assay->western_blot end Determine Inhibitory Effect on CSCs and c-Myc proliferation_assay->end flow_cytometry->end western_blot->end

Caption: Workflow for assessing the biological activity of the compound.

References

Natural occurrence of tormentic acid derivatives in Rosaceae family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Tormentic Acid Derivatives in the Rosaceae Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene of the ursane (B1242777) type, and its derivatives are significant secondary metabolites found throughout the plant kingdom.[1] The Rosaceae family, a large and economically important group of plants, is a particularly rich source of these compounds.[1][2] This guide provides a comprehensive overview of the natural occurrence of tormentic acid and its derivatives within this family. It details their distribution across various species and plant parts, presents quantitative data, outlines experimental protocols for their isolation and identification, and illustrates key biosynthetic and signaling pathways. The information compiled herein serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Tormentic Acid and the Rosaceae Family

Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid (B12794562).[1][3] Triterpenes are synthesized in plants through the mevalonic acid (MVA) pathway, beginning with the cyclization of squalene.[1] As ursane-type triterpenes, tormentic acid and its derivatives act as phytoalexins, contributing to the plant's defense mechanisms against pathogens and pests.[1]

The Rosaceae family is a globally distributed family of flowering plants, encompassing over 4,800 species, including economically vital fruit-bearing and ornamental plants like apples, pears, cherries, strawberries, and roses.[2][4] Many species within this family are recognized for their medicinal properties, largely attributed to their rich phytochemical composition, which includes a diverse array of triterpenoids.[4] Tormentic acid is considered a characteristic compound of the Rosaceae family, where it is found alongside numerous derivatives.[1]

Natural Occurrence and Distribution

Tormentic acid and its derivatives have been identified in various genera within the Rosaceae family. The concentration and specific derivatives can vary significantly between species and even between different organs of the same plant. The leaves are often the most abundant source.[5]

Table 1: Quantitative Data of Tormentic Acid and Derivatives in Rosaceae Species
Plant SpeciesPlant PartCompound IdentifiedConcentration / YieldReference(s)
Chaenomeles speciosa (Sweet) NakaiFruitsTormentic acidNot specified[6]
Eriobotrya japonica (Thunb.) Lindl.LeavesTormentic acid, 3-O-cis-p-coumaroyltormentic acid, 3-O-trans-p-coumaroyltormentic acidRich source, but specific yield not detailed in reviews.[1][5]
Eriobotrya deflexa f. buisanensisLeaves3-O-trans-caffeoyltormentic acidNot specified[1]
Fragaria ananassa cv. HoukouwaseFruitTormentic acidIdentified as a major phytoalexin.[1]
Prunus cerasoides D. DonAerial PartsPrunol (a new tormentic acid derivative)Not specified[7]
Rosa laevigata Michx.LeavesEuscaphic acidNot specified[1]
Rosa rugosa Thunb.RootsEuscaphic acidNot specified[1]
Rubus crataegifolius BungeLeavesEuscaphic acidNot specified[1]
Rosa woodsiiNot specifiedTormentic acidNot specified[8]
Cotoneaster simonsiNot specifiedTormentic acidNot specified[8]
Prunus spinosa L.Flowers, LeavesUrsolic acid (related ursane-type)Not specified[9]

Prominent Tormentic Acid Derivatives in Rosaceae

The structural diversity of tormentic acid in the Rosaceae family arises from modifications such as esterification and hydroxylation.

  • Euscaphic Acid: A stereoisomer of tormentic acid, often isolated in parallel. It is known for its anti-inflammatory properties, which involve decreasing the production of prostaglandin (B15479496) E2, nitric oxide, and TNF-α, and reducing the transcriptional activity of NF-κB.[1]

  • Coumaroyl and Caffeoyl Esters: Derivatives such as this compound, 3-O-trans-p-coumaroyltormentic acid, and 3-O-trans-caffeoyltormentic acid have been identified, particularly in Eriobotrya species. These compounds exhibit cytotoxic and antiviral activities.[1]

  • Other Derivatives: Other notable derivatives include 3β-acetyl tormentic acid, 23-hydroxytormentic acid, and rosamultin.[1][5]

Biosynthesis of Tormentic Acid

Tormentic acid is a product of the isoprenoid pathway, specifically originating from the cyclization of 2,3-oxidosqualene. This cyclization is catalyzed by amyrin synthases to form the pentacyclic ursane skeleton. Subsequent oxidation steps at various positions on this backbone, catalyzed by cytochrome P450 monooxygenases (CYP450s), lead to the formation of tormentic acid.

Tormentic_Acid_Biosynthesis cluster_MVA Mevalonic Acid (MVA) Pathway (Cytosol) cluster_Triterpene Pentacyclic Triterpene Synthesis Acetyl-CoA Acetyl-CoA Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Acetyl-CoA->Isopentenyl_Pyrophosphate Multiple Steps Acetyl-CoA->Isopentenyl_Pyrophosphate Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Multiple Steps Isopentenyl_Pyrophosphate->Squalene 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene Squalene epoxidase Squalene->2_3_Oxidosqualene alpha_Amyrin α-Amyrin (Ursane Skeleton) 2_3_Oxidosqualene->alpha_Amyrin α-amyrin synthase 2_3_Oxidosqualene->alpha_Amyrin Ursolic_Acid Ursolic_Acid alpha_Amyrin->Ursolic_Acid CYP450s (Oxidations) alpha_Amyrin->Ursolic_Acid Tormentic_Acid Tormentic Acid Ursolic_Acid->Tormentic_Acid CYP450s (Hydroxylations at C2, C19) Ursolic_Acid->Tormentic_Acid

Caption: Generalized biosynthetic pathway of tormentic acid.

Experimental Protocols: Isolation and Identification

The following is a generalized methodology for the extraction, isolation, and structural elucidation of tormentic acid derivatives from Rosaceae plant material.

Extraction and Fractionation
  • Preparation of Plant Material: Air-dry the collected plant parts (e.g., leaves, fruits) and grind them into a fine powder.[7]

  • Solvent Extraction: Exhaustively extract the powdered material at room temperature with a polar solvent such as 80% ethanol (B145695) or methanol.[7] Concentrate the resulting filtrate under reduced pressure to obtain a crude residue.

  • Solvent Partitioning: Suspend the crude residue in water and sequentially partition it with solvents of increasing polarity. A common sequence is n-hexane, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and finally n-butanol.[7] This step separates compounds based on their polarity, with triterpenoids typically concentrating in the less polar fractions like dichloromethane and ethyl acetate.

Isolation and Purification
  • Column Chromatography (CC): Subject the target fraction (e.g., the ethyl acetate fraction) to Normal-Phase Column Chromatography (NP-CC) over silica (B1680970) gel.[10]

  • Elution Gradient: Elute the column with a gradient of solvents, such as n-hexane:ethyl acetate, gradually increasing the polarity to separate the components into sub-fractions.[10]

  • Further Purification: Purify the sub-fractions containing the compounds of interest using further chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is often employed for final purification to yield isolated compounds.[8][11]

Structure Elucidation and Identification
  • Mass Spectrometry (MS): Determine the molecular formula using High-Resolution Mass Spectrometry (HR-MS). Analyze fragmentation patterns with techniques like Electron Ionization Mass Spectrometry (EI-MS) to gain initial structural insights.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure is elucidated using a combination of 1D and 2D NMR experiments.

    • 1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR and DEPT experiments reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).[7][10]

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[7][10]

Experimental_Workflow Plant Powdered Plant Material (e.g., Rosaceae leaves) Extraction Solvent Extraction (e.g., 80% Ethanol) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Solvent-Solvent Partitioning (Hexane, EtOAc, BuOH) Crude->Partition Fraction Target Fraction (e.g., Ethyl Acetate) Partition->Fraction CC Column Chromatography (Silica Gel) Fraction->CC Subfraction Semi-pure Sub-fractions CC->Subfraction HPLC Preparative HPLC Subfraction->HPLC Pure Pure Compound HPLC->Pure Analysis Structure Elucidation Pure->Analysis NMR 1D & 2D NMR Analysis->NMR MS HR-MS, EI-MS Analysis->MS

Caption: Experimental workflow for isolating tormentic acid derivatives.

Signaling Pathways and Biological Activity

Tormentic acid and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, gastroprotective, and anti-cancer effects.[3][8] Recent research has begun to uncover the molecular mechanisms underlying these activities.

A study on tormentic acid isolated from Chaenomeles speciosa demonstrated its protective effects against indomethacin-induced gastric mucosal lesions.[6] The proposed mechanism involves the regulation of microRNA-139 (miR-139) and the subsequent modulation of the CXCR4/CXCL12 signaling axis. Tormentic acid was found to suppress miR-139 expression, leading to an upregulation of its targets, CXCR4 and CXCL12. This activation stimulates a downstream cascade involving Phospholipase C (PLC), Protein Kinase C (PKC), and the RhoA/MLC pathway, which ultimately promotes cell proliferation and migration, aiding in the repair of the gastric mucosa.[6]

Tormentic_Acid_Signaling TA Tormentic Acid miR139 miR-139 TA->miR139 Suppresses CXCR4 CXCR4 / CXCL12 (mRNA & Protein) miR139->CXCR4 Inhibits PLC p-PLC CXCR4->PLC PKC p-PKC PLC->PKC RhoA RhoA PKC->RhoA MLC p-MLC RhoA->MLC Response Cell Proliferation & Migration MLC->Response Injury Gastric Mucosal Injury Repair Response->Injury

Caption: Gastroprotective signaling pathway of tormentic acid.

Conclusion

The Rosaceae family stands out as a prolific source of tormentic acid and its structurally diverse derivatives. These compounds are distributed across various genera and plant tissues, playing a role in the plant's chemical defense and exhibiting significant, therapeutically relevant biological activities. The methodologies for their extraction and characterization are well-established, relying on a combination of chromatographic and spectroscopic techniques. As research continues to unravel the complex signaling pathways modulated by these natural products, the potential for developing novel pharmaceuticals from Rosaceae-derived tormentic acids becomes increasingly evident, offering promising leads for the treatment of inflammatory diseases, cancers, and gastrointestinal disorders.

References

The Anti-Cancer Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Natural Compound for Cancer Therapy

Introduction

3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid, has emerged as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the anti-cancer properties of this molecule, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound and its trans-isomer have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: Anti-Proliferative Activity of this compound

Cell LineCancer TypeConcentration (μM)Incubation Time (h)Proliferation InhibitionCitation
MCF-7Breast Cancer≥8048Concentration-dependent[1]
MDA-MB-231Breast Cancer≥8048Concentration-dependent[1]

Table 2: Anti-Proliferative and Cytotoxic Activity of 3-O-trans-p-Coumaroyltormentic Acid

Cell LineCancer TypeIC50 (μM)Incubation Time (h)EffectCitation
MCF-7Breast Cancer≥4048Concentration-dependent inhibition[1]
MDA-MB-231Breast Cancer≥8048Concentration-dependent inhibition[1]
HL-60Human Leukemia5.0-8.1 (EC50)Not SpecifiedCytotoxicity[2]

Table 3: Inhibition of Cancer Stem Cell Properties by 3-O-p-Coumaroyltormentic Acid

Cell LineAssayConcentration (μM)EffectCitation
MCF-7Mammosphere Formation (cis-isomer)40Inhibition[1]
MDA-MB-231Mammosphere Formation (cis-isomer)40Inhibition[1]
MCF-7Mammosphere Formation (trans-isomer)10 and 20Inhibition[1]
MDA-MB-231Mammosphere Formation (trans-isomer)10 and 20Inhibition[1]
MDA-MB-231CD44high/CD24low Subpopulation (trans-isomer)Not SpecifiedReduction[1]
MDA-MB-231ALDH-positive Subpopulation (trans-isomer)Not SpecifiedReduction from 1.0% to 0.4%[1]

Mechanism of Action: Signaling Pathways

3-O-p-Coumaroyltormentic acid exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

c-Myc Degradation Pathway

A primary mechanism of action is the downregulation of the oncoprotein c-Myc. Evidence suggests that 3-O-trans-p-coumaroyltormentic acid induces the degradation of c-Myc protein through a proteasome-dependent, but ubiquitin-independent, pathway.[1] This leads to the suppression of genes that promote cell growth and proliferation.

c_Myc_Degradation_Pathway 3-O-trans-p-Coumaroyltormentic_acid 3-O-trans-p-Coumaroyltormentic acid Proteasome Proteasome 3-O-trans-p-Coumaroyltormentic_acid->Proteasome enhances c_Myc_Protein c-Myc Protein Proteasome->c_Myc_Protein degrades Degraded_c_Myc Degraded c-Myc c_Myc_Protein->Degraded_c_Myc Cell_Proliferation_Growth Cell Proliferation & Growth c_Myc_Protein->Cell_Proliferation_Growth promotes Degraded_c_Myc->Cell_Proliferation_Growth inhibits

Caption: c-Myc degradation pathway induced by 3-O-trans-p-Coumaroyltormentic acid.

Mitochondrial Apoptosis Pathway

In human leukemia HL-60 cells, 3-O-(E)-p-coumaroyl tormentic acid has been shown to induce apoptosis primarily through the mitochondrial pathway.[2] This involves an increase in the Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and inhibition of topoisomerase I.[2][3]

Mitochondrial_Apoptosis_Pathway 3_O_E_p_coumaroyl_tormentic_acid 3-O-(E)-p-coumaroyl tormentic acid Topoisomerase_I Topoisomerase I 3_O_E_p_coumaroyl_tormentic_acid->Topoisomerase_I inhibits Bax_Bcl2_ratio ↑ Bax/Bcl-2 ratio 3_O_E_p_coumaroyl_tormentic_acid->Bax_Bcl2_ratio Mitochondrion Mitochondrion Bax_Bcl2_ratio->Mitochondrion acts on Caspase_9 Caspase-9 (procaspase-9) Mitochondrion->Caspase_9 activates Activated_Caspase_9 Activated Caspase-9 Caspase_9->Activated_Caspase_9 Caspase_3 Caspase-3 (procaspase-3) Activated_Caspase_9->Caspase_3 activates Activated_Caspase_3 Activated Caspase-3 Caspase_3->Activated_Caspase_3 Apoptosis Apoptosis Activated_Caspase_3->Apoptosis

Caption: Mitochondrial apoptosis pathway initiated by 3-O-(E)-p-coumaroyl tormentic acid.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the anti-cancer effects of this compound.

Cell Proliferation (MTS) Assay

This assay is used to assess the effect of the compound on the proliferation of cancer cells.

Workflow:

MTS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Add varying concentrations of This compound B->C D 4. Incubate for 48h C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance at 490 nm F->G

Caption: Workflow for the MTS cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Mammosphere Formation Assay

This assay assesses the ability of the compound to inhibit the self-renewal capacity of cancer stem cells.

Workflow:

Mammosphere_Formation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_culture Culture & Analysis A 1. Prepare single-cell suspension B 2. Seed cells in ultra-low attachment plates A->B C 3. Add 3-O-cis-p-Coumaroyltormentic acid to mammosphere medium B->C D 4. Incubate for 7 days C->D E 5. Count mammospheres (>50 µm diameter) D->E

Caption: Workflow for the mammosphere formation assay.

Detailed Protocol:

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells (e.g., MCF-7, MDA-MB-231) by trypsinization.

  • Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment 6-well plates containing mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

  • Treatment: Add this compound at the desired concentrations (e.g., 20 µM, 40 µM) to the culture medium. Include a vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.

  • Mammosphere Quantification: After 7 days, count the number of mammospheres (spherical, non-adherent cell clusters) with a diameter greater than 50 µm using an inverted microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blotting for c-Myc Expression

This technique is used to determine the effect of the compound on the protein levels of c-Myc.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with 3-O-trans-p-coumaroyltormentic acid for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression level of c-Myc.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

This compound and its trans-isomer have demonstrated significant anti-cancer properties in preclinical studies, particularly against breast cancer and leukemia. The mechanisms of action, involving the targeting of cancer stem cells, induction of apoptosis, and downregulation of the key oncoprotein c-Myc, highlight its potential as a lead compound for the development of novel cancer therapeutics.

Further research is warranted to expand the evaluation of this compound against a broader range of cancer types and to conduct in vivo studies to assess its efficacy and safety in animal models. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising findings into clinical applications. As of now, no clinical trials involving this compound have been registered.

References

Unraveling the Cytotoxic Secrets: A Technical Guide to the Mechanism of Action of 3-O-cis-p-Coumaroyltormentic Acid in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-leukemic activity of 3-O-cis-p-Coumaroyltormentic acid, a promising natural triterpenoid (B12794562). Drawing from extensive research on this compound and its close structural analogs, this document details its mode of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: A Multi-pronged Attack on Leukemia Cells

This compound, a derivative of tormentic acid, exerts its cytotoxic effects on leukemia cells through a sophisticated and multi-faceted mechanism. The primary pathways implicated in its anti-leukemic activity include the induction of apoptosis via the mitochondrial pathway, the generation of reactive oxygen species (ROS), and the modulation of key signaling cascades, notably the STAT3 and c-Myc pathways.

Evidence suggests that the related compound, 3-O-p-Coumaroyltormentic acid, induces apoptotic cell death in the human leukemia HL60 cell line, predominantly through the mitochondrial pathway.[1][2] This process is potentially initiated by the inhibition of topoisomerase I.[1][2] Furthermore, a structurally similar triterpenoid, 3-O-trans-p-coumaroyl-alphitolic acid, has been shown to trigger apoptosis in human leukemia cells by stimulating the production of reactive oxygen species (ROS) and activating the unfolded protein response (UPR).[3][4]

Quantitative Analysis of Bioactivity

The following tables summarize the key quantitative data from studies investigating the effects of this compound and its analogs on cancer cells.

Table 1: Anti-proliferative Activity of p-Coumaroyltormentic Acid Isomers

CompoundCell LineAssayConcentration (µM)EffectReference
3-O-trans-p-Coumaroyltormentic acidMCF-7MTS Assay≥40Dose-dependent inhibition of cell proliferation[1]
3-O-trans-p-Coumaroyltormentic acidMDA-MB-231MTS Assay≥80Dose-dependent inhibition of cell proliferation[1]
This compoundMCF-7MTS Assay≥80Inhibition of cell proliferation[1]
This compoundMDA-MB-231MTS Assay≥80Inhibition of cell proliferation[1]

Table 2: Effect on Cancer Stem Cell Properties

CompoundCell LineAssayConcentration (µM)EffectReference
This compoundMCF-7Mammosphere Formation40Inhibition of primary mammosphere formation[1]
This compoundMDA-MB-231Mammosphere Formation40Inhibition of primary mammosphere formation[1]

Key Signaling Pathways and Molecular Interactions

The anti-leukemic action of this compound is orchestrated through the modulation of several critical signaling pathways.

Induction of Apoptosis

The compound triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This is a hallmark of the activity of related triterpenoids in leukemia cells.[3] The process involves the loss of mitochondrial membrane potential, release of pro-apoptotic factors, and subsequent activation of caspases.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Membrane Depolarization Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Release of Cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

Generation of Reactive Oxygen Species (ROS)

A key mechanism is the induction of oxidative stress through the generation of ROS. This surge in ROS can lead to cellular damage and trigger apoptotic signaling cascades. The related compound 3-O-trans-p-coumaroyl-alphitolic acid has been shown to induce superoxide (B77818) anion generation in leukemia cells.[3]

This compound This compound ROS Production ROS Production This compound->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: ROS-Mediated Cytotoxicity Workflow.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that is often constitutively activated in leukemia, promoting cell proliferation and survival.[5] Inhibition of STAT3 is a key therapeutic strategy in leukemia.[5] While direct inhibition by this compound is yet to be definitively proven, the modulation of upstream or downstream effectors is a plausible mechanism.

Growth Factor Receptor Growth Factor Receptor JAK JAK Growth Factor Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 (Dimer) pSTAT3 (Dimer) STAT3->pSTAT3 (Dimer) Nucleus Nucleus pSTAT3 (Dimer)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival This compound This compound This compound->STAT3 Inhibition

Caption: STAT3 Signaling Pathway Inhibition.

Downregulation of c-Myc

The proto-oncogene c-Myc is a critical factor in the formation and survival of cancer stem cells.[1] Studies on breast cancer cells have demonstrated that p-Coumaroyltormentic acid can reduce the protein levels of c-Myc by inducing its degradation.[1][6] This action likely contributes to its anti-leukemic effects by targeting the leukemic stem cell population.

This compound This compound c-Myc Protein c-Myc Protein This compound->c-Myc Protein Induces c-Myc Degradation c-Myc Degradation c-Myc Protein->c-Myc Degradation Inhibition of CSC Formation Inhibition of CSC Formation c-Myc Degradation->Inhibition of CSC Formation

Caption: c-Myc Degradation and CSC Inhibition.

Detailed Experimental Protocols

This section outlines the key experimental methodologies employed in the cited research to elucidate the mechanism of action of this compound and its analogs.

Cell Culture
  • Cell Lines: Human leukemia cell lines (e.g., HL-60, U937, Molt-4, Jurkat) and breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays
  • MTS Assay: To assess the anti-proliferative effects, cells are seeded in 96-well plates and treated with varying concentrations of the compound for specified durations (e.g., 48 hours). Cell viability is determined by adding MTS reagent and measuring the absorbance at 490 nm.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: Apoptotic cells are quantified by flow cytometry after staining with Annexin V-FITC (to detect phosphatidylserine (B164497) externalization) and PI (to identify necrotic cells).

  • Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3, is measured using fluorogenic substrates. An increase in fluorescence indicates caspase activation.

  • DNA Fragmentation Analysis: Apoptotic DNA laddering is visualized by agarose (B213101) gel electrophoresis of extracted genomic DNA.

Western Blotting
  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., STAT3, p-STAT3, c-Myc, Bcl-2, caspases) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection
  • DCFH-DA Staining: Intracellular ROS levels are measured by flow cytometry or fluorescence microscopy after staining cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the fluorescent dichlorofluorescein (DCF) in the presence of ROS.

Mammosphere Formation Assay
  • Culture Conditions: Single cells are plated in ultra-low attachment plates with serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treatment: The compound is added to the culture medium at the time of plating.

  • Quantification: The number and size of mammospheres (cancer stem cell-derived spheres) are quantified after a set incubation period (e.g., 7 days).

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for leukemia. Its ability to induce apoptosis, generate ROS, and modulate critical oncogenic signaling pathways underscores its potent anti-cancer activity. Future research should focus on delineating the direct molecular targets of this compound, further elucidating the interplay between the different signaling pathways it affects, and evaluating its efficacy and safety in preclinical in vivo models of leukemia. A deeper understanding of its mechanism will be pivotal for its translation into clinical applications for the treatment of leukemia.

References

The Role of 3-O-cis-p-Coumaroyltormentic Acid as a Phytoalexin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoalexins are crucial components of the plant innate immune system, synthesized de novo in response to pathogen attack. Among these, the triterpenoid (B12794562) 3-O-cis-p-Coumaroyltormentic acid has emerged as a significant player in the defense mechanisms of various plant species, particularly within the Rosaceae family. This technical guide provides an in-depth overview of the current understanding of this compound as a phytoalexin, including its biosynthesis, mechanism of action, and the signaling pathways that regulate its production. Detailed experimental protocols for its extraction, quantification, and bioassays are provided, alongside a comprehensive summary of its biological activity. This document aims to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of pathogens. A key strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that accumulate at the site of infection. This compound is a pentacyclic triterpenoid, a derivative of tormentic acid, which has been identified as a phytoalexin in several plant species, including strawberry (Fragaria ananassa)[1]. Its accumulation is induced by pathogen infection and is associated with disease resistance[1]. This guide delves into the technical aspects of studying this compound as a key player in plant defense.

Biosynthesis of this compound

The biosynthesis of this compound originates from the mevalonic acid (MVA) pathway in the cytoplasm, which is responsible for the synthesis of all triterpenoids[1].

The core of the molecule, tormentic acid, is synthesized through the cyclization of 2,3-oxidosqualene. The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-3 position of tormentic acid with cis-p-coumaric acid. This reaction is likely catalyzed by an acyltransferase. The cis configuration of the p-coumaroyl moiety is crucial for its biological activity.

Biosynthetic Pathway of this compound cluster_MVA Mevalonic Acid (MVA) Pathway cluster_Triterpenoid Triterpenoid Biosynthesis cluster_Phenylpropanoid Phenylpropanoid Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) 2,3-Oxidosqualene 2,3-Oxidosqualene Isopentenyl Pyrophosphate (IPP)->2,3-Oxidosqualene Tormentic Acid Tormentic Acid 2,3-Oxidosqualene->Tormentic Acid Cyclization & Oxidation This compound This compound Tormentic Acid->this compound Acyltransferase Phenylalanine Phenylalanine p-Coumaric Acid p-Coumaric Acid Phenylalanine->p-Coumaric Acid Isomerization cis-p-Coumaric Acid cis-p-Coumaric Acid p-Coumaric Acid->cis-p-Coumaric Acid Isomerization cis-p-Coumaric Acid->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Plant Defense Signaling Pathways

The production of this compound is tightly regulated by plant defense signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). Upon pathogen recognition, a signaling cascade is initiated, leading to the activation of transcription factors that upregulate the expression of biosynthetic genes involved in the MVA and phenylpropanoid pathways.

Plant Defense Signaling Pathway Pathogen Attack (e.g., Colletotrichum) Pathogen Attack (e.g., Colletotrichum) Elicitor Recognition Elicitor Recognition Pathogen Attack (e.g., Colletotrichum)->Elicitor Recognition ROS Burst ROS Burst Elicitor Recognition->ROS Burst MAPK Cascade MAPK Cascade ROS Burst->MAPK Cascade JA Biosynthesis JA Biosynthesis MAPK Cascade->JA Biosynthesis SA Biosynthesis SA Biosynthesis MAPK Cascade->SA Biosynthesis JA Signaling JA Signaling JA Biosynthesis->JA Signaling SA Signaling SA Signaling SA Biosynthesis->SA Signaling MYC2 MYC2 JA Signaling->MYC2 NPR1 NPR1 SA Signaling->NPR1 Triterpenoid Biosynthesis Genes (MVA Pathway) Triterpenoid Biosynthesis Genes (MVA Pathway) MYC2->Triterpenoid Biosynthesis Genes (MVA Pathway) Phenylpropanoid Biosynthesis Genes Phenylpropanoid Biosynthesis Genes MYC2->Phenylpropanoid Biosynthesis Genes Acyltransferase Gene Acyltransferase Gene MYC2->Acyltransferase Gene NPR1->Triterpenoid Biosynthesis Genes (MVA Pathway) NPR1->Phenylpropanoid Biosynthesis Genes This compound Accumulation This compound Accumulation Triterpenoid Biosynthesis Genes (MVA Pathway)->this compound Accumulation Phenylpropanoid Biosynthesis Genes->this compound Accumulation Acyltransferase Gene->this compound Accumulation Plant Defense Response Plant Defense Response This compound Accumulation->Plant Defense Response

Figure 2: Simplified signaling pathway for the induction of this compound.

Quantitative Data on Biological Activity

While extensive quantitative data for the cis-isomer is limited in the public domain, studies on tormentic acid and its derivatives have demonstrated significant antimicrobial activity. The coumaroyl moiety is believed to enhance the biological activity of the parent triterpenoid.

CompoundTarget OrganismActivity MetricValueReference
Tormentic AcidColletotrichum fragariaeAntifungalMajor phytoalexin in resistant strawberry[1]
Tormentic AcidPseudomonas aeruginosaAntibacterialPotent agent[1]
Tormentic AcidStaphylococcus aureusAntibacterialPotent agent[1]
Tormentic AcidCandida albicansAntifungalPotent agent[1]
3-O-p-coumaroyl esters of tormentic acidTrypanosomaAntiparasitic10x higher activity than tormentic acid[2]

Experimental Protocols

Extraction and Isolation

This protocol is adapted from methods used for the extraction of triterpenoids and phenolic compounds from plant tissues, particularly strawberry leaves.

Extraction and Isolation Workflow cluster_extraction Extraction cluster_purification Purification Plant Material (e.g., Strawberry Leaves) Plant Material (e.g., Strawberry Leaves) Lyophilization & Grinding Lyophilization & Grinding Plant Material (e.g., Strawberry Leaves)->Lyophilization & Grinding Solvent Extraction (e.g., 70% Ethanol) Solvent Extraction (e.g., 70% Ethanol) Lyophilization & Grinding->Solvent Extraction (e.g., 70% Ethanol) Centrifugation & Supernatant Collection Centrifugation & Supernatant Collection Solvent Extraction (e.g., 70% Ethanol)->Centrifugation & Supernatant Collection Crude Extract Crude Extract Centrifugation & Supernatant Collection->Crude Extract Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude Extract->Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Liquid-Liquid Partitioning (e.g., with Ethyl Acetate)->Column Chromatography (Silica Gel) Preparative HPLC Preparative HPLC Column Chromatography (Silica Gel)->Preparative HPLC Isolated this compound Isolated this compound Preparative HPLC->Isolated this compound

Figure 3: Workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material (e.g., strawberry leaves) and grind to a fine powder.

  • Extraction: Macerate the powdered tissue in 70% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and partition sequentially with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297). The fraction containing this compound is expected to be in the ethyl acetate phase.

  • Chromatographic Separation: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Monitor fractions by thin-layer chromatography (TLC).

  • Final Purification: Pool fractions containing the compound of interest and subject them to preparative high-performance liquid chromatography (HPLC) for final purification.

Quantification by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Program: A suitable gradient would be to start with a low percentage of A, increasing to a high percentage over 30-40 minutes to ensure separation of compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310-320 nm (for the p-coumaroyl moiety).

  • Injection Volume: 20 µL.

Quantification:

Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in plant extracts by comparing the peak area with the standard curve.

Antifungal Bioassay

Methodology:

  • Pathogen Culture: Grow the target fungal pathogen (e.g., Colletotrichum spp.) on potato dextrose agar (B569324) (PDA) plates.

  • Assay Preparation: Incorporate different concentrations of purified this compound (dissolved in a suitable solvent like DMSO) into molten PDA before pouring into Petri dishes. A solvent control should be included.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition compared to the solvent control. Determine the EC50 (half-maximal effective concentration) value.

Conclusion

This compound represents a promising area of research in plant defense and natural product chemistry. Its role as a phytoalexin in economically important crops like strawberry highlights its potential for developing novel disease management strategies. Further research is warranted to fully elucidate its spectrum of antimicrobial activity, the specific enzymatic machinery responsible for its biosynthesis, and the intricate regulatory networks governing its production. The methodologies outlined in this guide provide a framework for researchers to advance our understanding of this important plant defense compound.

References

3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide to its Anti-Cancer Stem Cell Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid, has emerged as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a particular focus on its inhibitory effects on breast cancer stem cells (CSCs). This document consolidates key experimental findings, presents detailed methodologies for relevant assays, and visualizes the involved signaling pathways to support further investigation and drug development efforts.

Chemical Properties and Identification

This compound is a natural product and an isomer of 3-O-trans-p-Coumaroyltormentic acid.[1][2] It is a triterpene acid esterified with cis-p-coumaric acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₉H₅₄O₇[3]
Molecular Weight 634.84 g/mol [3]
CAS Number 121072-40-0[4]
Purity >98%[4]

The identification and structural elucidation of this compound are primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][5] Electrospray ionization (ESI) mass spectrometry typically shows quasimolecular ion peaks at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode, consistent with a molecular weight of 634.[1] The presence of the cis-p-coumaroyl moiety is confirmed by the characteristic coupling constant of the two olefinic protons in the ¹H NMR spectrum.[1]

Biological Activity: Inhibition of Breast Cancer Stem Cells

Recent studies have highlighted the potent anti-cancer stem cell activity of this compound. It has been shown to inhibit the proliferation of breast cancer cells and, more significantly, the formation of mammospheres, which are enriched in breast cancer stem cells.[1][5] This inhibitory effect is dose-dependent.[6]

Table 2: In Vitro Biological Activity of this compound

AssayCell LineConcentrationEffectSource
Cell Proliferation (MTS Assay)MCF-7, MDA-MB-231≥80 μMInhibition of cell proliferation after 48h[1]
Primary Mammosphere FormationMCF-7, MDA-MB-23140 μMInhibition of mammosphere formation[1]
Mammosphere FormationMCF-7, MDA-MB-23120 and 40 μMInhibition of mammosphere formation[7]

Furthermore, treatment with this compound has been observed to reduce the proportion of cells with the CD44high/CD24low phenotype, a well-established marker for breast cancer stem cells, and to decrease the population of aldehyde dehydrogenase (ALDH)-expressing cells, another key CSC marker.[6]

Mechanism of Action: Downregulation of c-Myc

The primary mechanism underlying the anti-CSC activity of this compound is the downregulation of the c-Myc protein.[1][6] c-Myc is a critical transcription factor that plays a central role in the self-renewal and survival of cancer stem cells.[6] The compound has been shown to induce the degradation of c-Myc protein, thereby disrupting a key pathway for CSC maintenance.[6] This leads to a reduction in the expression of self-renewal-related genes such as SOX2 and OCT4.[6]

G cluster_pathway c-Myc Signaling Pathway in Breast Cancer Stem Cells 3-O-cis-p-Coumaroyltormentic_acid This compound c_Myc_degradation Induces c-Myc Degradation 3-O-cis-p-Coumaroyltormentic_acid->c_Myc_degradation promotes c_Myc_protein c-Myc Protein c_Myc_degradation->c_Myc_protein inhibits Self_renewal_genes Self-Renewal Genes (SOX2, OCT4) c_Myc_protein->Self_renewal_genes activates CSC_properties Cancer Stem Cell Properties (Self-renewal, Proliferation) Self_renewal_genes->CSC_properties maintains

Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Proliferation (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

G cluster_workflow MTS Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G

Workflow for the MTS cell proliferation assay.
Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

Materials:

  • Breast cancer cell lines

  • Ultra-low attachment plates

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound stock solution

  • Microscope

Procedure:

  • Culture breast cancer cells to sub-confluency.

  • Harvest and dissociate cells into a single-cell suspension.

  • Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing different concentrations of this compound or vehicle control.

  • Incubate the plates for 7-10 days at 37°C in a humidified 5% CO₂ incubator.

  • Count the number of mammospheres (typically >50 µm in diameter) formed in each well using a microscope.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Flow Cytometry for CD44/CD24 and ALDH Analysis

Flow cytometry is used to identify and quantify cell subpopulations based on the expression of specific markers.

4.3.1. CD44/CD24 Staining

Materials:

  • Single-cell suspension of breast cancer cells

  • Fluorescently conjugated antibodies against CD44 (e.g., FITC) and CD24 (e.g., PE)

  • Isotype control antibodies

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend in flow cytometry buffer to a concentration of 1 x 10⁶ cells/mL.

  • Add the anti-CD44 and anti-CD24 antibodies to the cell suspension.

  • In a separate tube, add the corresponding isotype control antibodies.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells with flow cytometry buffer to remove unbound antibodies.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the stained cells using a flow cytometer to determine the percentage of CD44high/CD24low cells.

4.3.2. ALDEFLUOR™ Assay

Materials:

  • ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent and DEAB inhibitor)

  • Single-cell suspension of breast cancer cells

  • Flow cytometer

Procedure:

  • Resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare a "test" sample and a "control" sample for each cell type.

  • Add the activated ALDEFLUOR™ reagent to the "test" sample.

  • Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the ALDH inhibitor DEAB.

  • Incubate both tubes for 30-60 minutes at 37°C.

  • Centrifuge the cells and resuspend them in fresh assay buffer.

  • Analyze the cells by flow cytometry, using the "control" sample to set the gate for the ALDH-positive population.

G cluster_workflow Flow Cytometry Workflow for CSC Markers cluster_cd44_cd24 CD44/CD24 Staining cluster_aldefluor ALDEFLUOR Assay A Prepare single-cell suspension B1 Antibody incubation A->B1 C1 Incubate with ALDEFLUOR reagent +/- DEAB A->C1 B2 Wash B1->B2 B3 Analyze B2->B3 C2 Wash C1->C2 C3 Analyze C2->C3

General workflow for analyzing breast cancer stem cell markers.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent targeting breast cancer stem cells. Its ability to inhibit mammosphere formation and reduce the population of CSCs through the downregulation of c-Myc highlights a promising avenue for the development of novel anti-cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential for combination therapies to overcome drug resistance and prevent tumor recurrence. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon these foundational findings.

References

The Crucial Juncture: Elucidating the Biosynthesis of Coumaroyl Triterpenes in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaroyl triterpenes, a specialized class of plant secondary metabolites, are gaining increasing attention for their diverse pharmacological activities. These hybrid molecules, combining a lipophilic triterpene scaffold with a phenolic coumaroyl moiety, exhibit a wide range of bioactivities, making them promising candidates for drug discovery and development. Understanding their biosynthesis is paramount for harnessing their full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthesis of coumaroyl triterpenes in plants, detailing the enzymatic steps from primary metabolites to the final decorated triterpenoid. It consolidates current knowledge on the upstream pathways, the key enzymes involved, and the regulatory mechanisms. Furthermore, this guide presents detailed experimental protocols for the identification and characterization of the enzymes involved, particularly the elusive coumaroyl-CoA:triterpene acyltransferases. Quantitative data on relevant compounds and analytical methodologies are summarized to facilitate further research in this burgeoning field.

Introduction

Triterpenoids are a vast and structurally diverse group of natural products derived from the C30 precursor, 2,3-oxidosqualene.[1][2][3] Their skeletons can be extensively modified by oxidation, glycosylation, and acylation, leading to a wide array of bioactive compounds.[2] The attachment of a coumaroyl group, derived from the phenylpropanoid pathway, to a triterpene backbone generates a coumaroyl triterpene. This conjugation significantly alters the physicochemical properties and biological activities of the parent molecule. While the independent biosynthetic pathways of triterpenes and coumaroyl-CoA are well-established, the specific enzymatic step that links these two moieties is an area of active investigation. This guide aims to provide a detailed technical overview of the entire biosynthetic pathway, with a special focus on the yet-to-be-fully-characterized coumaroylation step.

The Biosynthetic Pathway: A Convergence of Two Major Metabolic Routes

The biosynthesis of coumaroyl triterpenes is a prime example of metabolic convergence, where intermediates from two major pathways—the terpenoid and the phenylpropanoid pathways—are brought together in a final tailoring step.

Upstream Pathway: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to coumaroyl triterpenes begins with the synthesis of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their production: the mevalonate (MVA) pathway, which operates in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] Triterpenes are primarily synthesized via the MVA pathway.[2]

Formation of the Triterpene Scaffold

The C5 units from the MVA pathway are sequentially condensed to form the C30 precursor, squalene. This linear molecule then undergoes epoxidation to yield 2,3-oxidosqualene, a critical branch-point intermediate.[1][2] The cyclization of 2,3-oxidosqualene, catalyzed by a diverse family of enzymes called oxidosqualene cyclases (OSCs), is the key step that generates the vast structural diversity of triterpene skeletons.[1][2][3] Following cyclization, the triterpene backbone is further modified by cytochrome P450 monooxygenases (P450s) and other enzymes, which introduce hydroxyl groups and other functionalities, preparing the scaffold for subsequent acylation.[2]

The Phenylpropanoid Pathway: Synthesis of the Acyl Donor

The coumaroyl moiety is synthesized via the phenylpropanoid pathway, which starts with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, results in the formation of p-coumaroyl-CoA. This activated thioester serves as the acyl donor for the final coumaroylation step.

The Final Step: Coumaroylation of the Triterpene Scaffold

The crucial and least understood step in the biosynthesis of coumaroyl triterpenes is the transfer of the coumaroyl group from p-coumaroyl-CoA to the hydroxyl group of a triterpene aglycone. This reaction is catalyzed by an acyltransferase. Based on current knowledge of plant secondary metabolism, two main families of acyltransferases are the most likely candidates for this role: the BAHD family and the MBOAT (Membrane-Bound O-Acyltransferase) family.

While a specific coumaroyl-CoA:triterpene acyltransferase has not yet been definitively characterized, the existence of triterpene acetyltransferases, such as LsTAT1 from lettuce (a member of the MBOAT family), strongly suggests that similar enzymes are responsible for coumaroylation.[4] The BAHD family is also a strong candidate, given its known role in acylating a wide range of acceptor molecules, including other terpenoids.

Biosynthesis of Coumaroyl Triterpenes cluster_MVA Mevalonate (MVA) Pathway cluster_PPP Phenylpropanoid Pathway cluster_Triterpene Triterpene Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA Coumaroyl Triterpene Coumaroyl Triterpene p-Coumaroyl-CoA->Coumaroyl Triterpene Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Triterpene Skeletons Triterpene Skeletons 2,3-Oxidosqualene->Triterpene Skeletons OSCs Hydroxylated Triterpenes Hydroxylated Triterpenes Triterpene Skeletons->Hydroxylated Triterpenes P450s Hydroxylated Triterpenes->Coumaroyl Triterpene Coumaroyl-CoA: Triterpene Acyltransferase (BAHD or MBOAT family) Experimental Workflow for Acyltransferase Identification cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome/Genome Database Transcriptome/Genome Database Candidate Gene Identification Candidate Gene Identification Transcriptome/Genome Database->Candidate Gene Identification BLAST search with known acyltransferase sequences (BAHD, MBOAT) Gene Cloning and Heterologous Expression\n(E. coli, Yeast) Gene Cloning and Heterologous Expression (E. coli, Yeast) Candidate Gene Identification->Gene Cloning and Heterologous Expression\n(E. coli, Yeast) Gene Silencing/Overexpression\nin Planta Gene Silencing/Overexpression in Planta Candidate Gene Identification->Gene Silencing/Overexpression\nin Planta Protein Purification Protein Purification Gene Cloning and Heterologous Expression\n(E. coli, Yeast)->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Substrate feeding (Triterpene + p-Coumaroyl-CoA) Product Identification\n(LC-MS, NMR) Product Identification (LC-MS, NMR) Enzyme Assays->Product Identification\n(LC-MS, NMR) Enzyme Kinetics Enzyme Kinetics Enzyme Assays->Enzyme Kinetics Determine Km, Vmax, kcat Metabolite Profiling\n(LC-MS) Metabolite Profiling (LC-MS) Gene Silencing/Overexpression\nin Planta->Metabolite Profiling\n(LC-MS) Analyze changes in coumaroyl triterpene levels Signaling Pathway cluster_genes Gene Expression Biotic/Abiotic Stress Biotic/Abiotic Stress Phytohormone Signaling\n(e.g., Jasmonic Acid, Salicylic Acid) Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Biotic/Abiotic Stress->Phytohormone Signaling\n(e.g., Jasmonic Acid, Salicylic Acid) Transcription Factors Transcription Factors Phytohormone Signaling\n(e.g., Jasmonic Acid, Salicylic Acid)->Transcription Factors Light Light Photoreceptors Photoreceptors Light->Photoreceptors Photoreceptors->Transcription Factors Triterpene Biosynthesis Genes (OSCs, P450s) Triterpene Biosynthesis Genes (OSCs, P450s) Transcription Factors->Triterpene Biosynthesis Genes (OSCs, P450s) Phenylpropanoid Pathway Genes (PAL, 4CL) Phenylpropanoid Pathway Genes (PAL, 4CL) Transcription Factors->Phenylpropanoid Pathway Genes (PAL, 4CL) Acyltransferase Gene (BAHD/MBOAT) Acyltransferase Gene (BAHD/MBOAT) Transcription Factors->Acyltransferase Gene (BAHD/MBOAT) Triterpene Scaffold Triterpene Scaffold Triterpene Biosynthesis Genes (OSCs, P450s)->Triterpene Scaffold p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylpropanoid Pathway Genes (PAL, 4CL)->p-Coumaroyl-CoA Coumaroyl-CoA:\nTriterpene Acyltransferase Coumaroyl-CoA: Triterpene Acyltransferase Acyltransferase Gene (BAHD/MBOAT)->Coumaroyl-CoA:\nTriterpene Acyltransferase Coumaroyl Triterpene Coumaroyl Triterpene Triterpene Scaffold->Coumaroyl Triterpene p-Coumaroyl-CoA->Coumaroyl Triterpene

References

Pharmacological Profile of Pentacyclic Triterpenes from Aronia Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of pentacyclic triterpenes derived from Aronia melanocarpa (black chokeberry) extracts. It focuses on their significant anticancer and anti-inflammatory activities, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Introduction: Aronia melanocarpa and its Bioactive Triterpenes

Aronia melanocarpa, a shrub native to eastern North America, is renowned for its high concentration of bioactive phytochemicals, including polyphenols (anthocyanins, proanthocyanidins) and pentacyclic triterpenes.[1][2] Among these, the pentacyclic triterpenes, particularly ursolic acid and oleanolic acid, have garnered significant scientific interest for their potential therapeutic applications.[3][4][5] These compounds are major contributors to the health benefits associated with Aronia berries, which include antioxidant, cardioprotective, antidiabetic, and immunomodulatory effects.[1][6] This guide focuses on the anticancer and anti-inflammatory mechanisms of these triterpenes.

Pharmacological Profile

Anticancer Activity

Pentacyclic triterpenes from Aronia extracts exhibit potent anticancer effects across various cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

  • Aronia Berry Extracts (ABE): Studies have demonstrated that ABE can suppress the viability and proliferation of colorectal cancer (CRC) cells, such as SW480 and HCT116, in a dose-dependent manner.[7] ABE has also shown efficacy against HT-29 colon cancer cells, HeLa (cervical cancer), and HepG2 (liver cancer) cells.[8] The anticancer effects are often mediated by key regulatory proteins like p53 and Chk1.[7] Furthermore, ABE has been found to overcome gemcitabine (B846) resistance in pancreatic cancer cells by modulating the MYD88/NF-kB signaling axis.[9]

  • Ursolic Acid (UA) and Oleanolic Acid (OA): These are two of the most studied triterpenes found in Aronia.[3][10] Both UA and OA show significant anti-tumor activity against human colon carcinoma (HCT15) and liver cancer cell lines.[4][11] Their primary mechanism involves inducing cell-cycle arrest, typically at the G0/G1 phase, which inhibits tumor cell proliferation.[4][5] Studies consistently show that the cytotoxic effect of ursolic acid is stronger than that of oleanolic acid.[4][5] UA is known to target multiple signaling pathways simultaneously, including Akt/ERK, COX-2, and NF-κB, to suppress proliferation and induce apoptosis.[12][13]

Anti-inflammatory Activity

The anti-inflammatory properties of Aronia extracts are significant and are largely attributed to their ability to modulate key inflammatory signaling pathways.

  • Inhibition of Pro-inflammatory Mediators: Aronia extracts have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandins, and tumor necrosis factor-alpha (TNF-α).[14][15] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[15]

  • Modulation of NF-κB Signaling: A primary mechanism for the anti-inflammatory action of Aronia extracts is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][16] In both colon cells and macrophages, bacterial lipopolysaccharide (LPS) triggers an inflammatory response via Toll-like receptor 4 (TLR4), leading to the generation of reactive oxygen species (ROS) and subsequent activation of NF-κB.[16][17] Aronia polyphenols and triterpenes suppress this pathway by reducing ROS levels and inhibiting NF-κB activation, thereby decreasing the expression of pro-inflammatory genes.[2][16][17]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic effects of Aronia extracts and their isolated pentacyclic triterpenes against various cancer cell lines.

Table 1: Cytotoxic Activity of Aronia melanocarpa Extracts

Cell Line Cancer Type Extract Type IC50 / Concentration Exposure Time Reference
SW480 Colorectal Berry Extract IC50: 130.0 µg/mL 48 hours [7]
HCT116 Colorectal Berry Extract IC50: 140.0 µg/mL 48 hours [7]
Gem-R BxPC-3 Pancreatic Berry Extract IC50: 110.97 µg/mL 48 hours [9]
Gem-R MIA-PaCa-2 Pancreatic Berry Extract IC50: 89.17 µg/mL 48 hours [9]
HT-29 Colon Berry Extract IC50: 186 µg/mL 48 hours [8]
HL-60 Promyelocytic Leukemia Leaf Extract (Hydrolyzed) IC50: 1.06 g/L Not Specified [18]
HL-60/VINC (Resistant) Promyelocytic Leukemia Leaf Extract (Hydrolyzed) IC50: 1.325 g/L Not Specified [18]
HL-60/DOX (Resistant) Promyelocytic Leukemia Leaf Extract (Hydrolyzed) IC50: 1.57 g/L Not Specified [18]

| Caco-2 | Colon Adenocarcinoma | Leaf Extract | IC50 > 1% | 72 hours |[19] |

Table 2: Cytotoxic Activity of Isolated Pentacyclic Triterpenes

Compound Cell Line Cancer Type IC50 Value Exposure Time Reference
Ursolic Acid (UA) HCT15 Colon Carcinoma 30 µmol/L 78 hours [4][5]
Oleanolic Acid (OA) HCT15 Colon Carcinoma 60 µmol/L 78 hours [4][5]
Ursolic Acid (UA) HepG2, Hep3B, Huh7, HA22T Liver Cancer 2, 4, 8 µmol/L (Dose-dependent decrease in viability) Not Specified [11]

| Oleanolic Acid (OA) | HepG2, Hep3B, Huh7, HA22T | Liver Cancer | 2, 4, 8 µmol/L (Dose-dependent decrease in viability) | Not Specified |[11] |

Key Signaling Pathways and Experimental Workflows

Visualizations of key molecular pathways and experimental procedures are provided below using the DOT language.

General Workflow for In Vitro Analysis of Aronia Extracts cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays A Aronia Plant Material (Berries, Leaves) B Extraction & Isolation of Pentacyclic Triterpenes A->B E Treatment with Aronia Extract / Triterpenes B->E C Cancer Cell Line Culture D Cell Seeding (e.g., 96-well plates) C->D D->E F Cell Viability Assays (MTT, CCK-8) E->F 24-72h G Apoptosis & Cell Cycle Analysis (Flow Cytometry) E->G 36-72h H Protein Expression Analysis (Western Blot) E->H 48h

Caption: A typical experimental workflow for evaluating Aronia extracts.

Aronia Extract's Anti-inflammatory Mechanism via NF-κB Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Generation TLR4->ROS NFkB_A NF-κB (Active) (Translocates to Nucleus) ROS->NFkB_A Promotes Activation NFkB_I IκB-NF-κB (Inactive Complex) NFkB_I->NFkB_A Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_A->Genes Induces Aronia Aronia Extract (Triterpenes & Polyphenols) Aronia->ROS Inhibits Aronia->NFkB_A Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by Aronia extracts.

Inhibition of Pro-Survival Pathways by Ursolic Acid UA Ursolic Acid (UA) from Aronia Akt Akt (Phosphorylation) UA->Akt Inhibits ERK ERK (Phosphorylation) UA->ERK Inhibits PI3K PI3K PI3K->Akt mTOR mTOR (Phosphorylation) Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Ursolic acid targets Akt/mTOR and ERK pro-survival pathways.

Apoptosis Induction by Pentacyclic Triterpenes Triterpenes Ursolic / Oleanolic Acid Bax ↑ Bax (Pro-apoptotic) Triterpenes->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Triterpenes->Bcl2 Mito Mitochondrial Stress CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The mitochondrial-dependent apoptosis pathway activated by triterpenes.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the pharmacological profile of Aronia extracts and their constituents.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol is used to determine the concentration-dependent cytotoxic effects of the test compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, SW480, HCT15) in 96-well plates at a density of 5 x 10³ to 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.[9][20]

  • Treatment: Prepare various concentrations of the Aronia extract (e.g., 0-1000 µg/mL) or isolated triterpenes (e.g., 0-100 µmol/L) in the appropriate cell culture medium.[4][9][20] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[4][9]

  • Reagent Addition:

    • For MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]

  • Measurement:

    • For MTT Assay: After incubation, dissolve the formazan crystals by adding 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl). Measure the absorbance at approximately 570 nm using a microplate reader.

    • For CCK-8 Assay: Measure the absorbance directly at 450 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the long-term effect of the compounds on the ability of single cells to proliferate and form colonies.

  • Cell Treatment: Treat cells in 6-well plates with different concentrations of the Aronia extract (e.g., IC25 and IC50) for 48 hours.[7]

  • Seeding: After treatment, harvest the cells and re-seed a low number of viable cells (e.g., 500-1000 cells per well) into new 6-well plates.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium every 2-3 days.[7]

  • Staining: Once colonies are visible, wash the wells with PBS, fix the cells with 100% methanol (B129727) for 30 minutes, and stain with 0.5-1% crystal violet solution for at least 30 minutes.[7]

  • Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) or measure the total colony area using software like ImageJ.[7]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of the treatment on signaling pathways.

  • Protein Extraction: Culture and treat cells with the desired concentrations of Aronia extract or triterpenes for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, PARP, Caspase-3, Bcl-2, Bax, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[9]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH or β-actin to ensure equal protein loading.[9]

References

Initial Screening of 3-O-cis-p-Coumaroyltormentic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid, has emerged as a compound of significant interest in pharmacological research. Initial screenings have revealed a spectrum of biological activities, most notably its potent anti-cancer effects, particularly against breast cancer stem cells. Furthermore, preliminary studies indicate promising anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols for the assays employed, and visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Bioactivity Profile of this compound

The initial biological evaluation of this compound has demonstrated its involvement in several key therapeutic areas. The primary focus of existing research has been its efficacy as an anti-cancer agent, with additional studies highlighting its potential in mitigating inflammation, oxidative stress, and microbial growth.

Anticancer Activity

The most well-documented bioactivity of this compound is its ability to inhibit the proliferation and self-renewal of cancer cells, specifically breast cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.

Table 1: Anticancer Activity of this compound

AssayCell LineConcentrationEffectReference
Cell Proliferation (MTS Assay)MCF-7, MDA-MB-231≥80 μMInhibition of cell proliferation after 48h.[1]
Mammosphere FormationMCF-7, MDA-MB-23140 μM90% reduction in mammosphere formation.[1]
ALDEFLUOR AssayMDA-MB-231Not SpecifiedReduction of the ALDH-positive cell population.[2]
Gene ExpressionNot SpecifiedNot SpecifiedReduced expression of self-renewal genes CD44, SOX2, and OCT4.[2]
Anti-inflammatory Activity

While less explored than its anticancer properties, initial studies suggest that this compound possesses anti-inflammatory effects. This is often associated with the modulation of key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of this compound

AssayModelEffectReference
Cytokine ProductionNot SpecifiedPotential reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[3]
Antioxidant Activity

The antioxidant potential of this compound is attributed to its chemical structure, which may enable it to scavenge free radicals and reduce oxidative stress.

Table 3: Antioxidant Activity of this compound

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryDose-dependent radical scavenging activity.[4]
Antimicrobial Activity

Preliminary screenings have indicated that this compound exhibits activity against certain microorganisms.

Table 4: Antimicrobial Activity of this compound

Organism TypeMethodResultReference
Gram-positive bacteria & yeastsBroth MicrodilutionAntimicrobial activity observed.[5]
Gram-negative bacteriaBroth MicrodilutionNo significant activity observed.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial bioactivity screening of this compound.

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow MTS Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTS Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate Viability F->G

MTS Assay Experimental Workflow.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells, which are able to form spherical colonies (mammospheres) in non-adherent culture conditions.

Protocol:

  • Prepare a single-cell suspension of breast cancer cells.

  • Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

  • Culture the cells in serum-free mammosphere medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treat the cells with this compound or a vehicle control.

  • Incubate for 7-10 days to allow for mammosphere formation.

  • Count the number of mammospheres with a diameter greater than 50 µm using a microscope.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

G cluster_workflow Mammosphere Formation Assay Workflow A Prepare Single-Cell Suspension B Seed in Ultra-Low Attachment Plates A->B C Treat with Compound B->C D Incubate (7-10 days) C->D E Count Mammospheres D->E F Calculate MFE E->F

Mammosphere Formation Assay Workflow.

ALDEFLUOR Assay

This assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic marker of cancer stem cells.

Protocol:

  • Prepare a single-cell suspension of breast cancer cells.

  • Resuspend the cells in ALDEFLUOR assay buffer.

  • Divide the cell suspension into two tubes: one for the test sample and one for the negative control.

  • Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the negative control tube.

  • Add the activated ALDEFLUOR substrate to both tubes.

  • Incubate for 30-60 minutes at 37°C.

  • Analyze the cells using a flow cytometer.

  • The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add the test compound or standard to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

c-Myc Degradation Pathway

This compound has been shown to reduce the protein levels of c-Myc, a key transcription factor involved in cell proliferation and survival, by inducing its degradation.[2]

G cluster_pathway c-Myc Degradation Pathway Compound This compound Ubiquitination Increased Ubiquitination Compound->Ubiquitination cMyc c-Myc Protein Ubiquitination->cMyc Proteasome Proteasomal Degradation cMyc->Proteasome Proliferation Decreased Cell Proliferation cMyc->Proliferation

c-Myc Degradation Pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of coumaroyl-containing compounds are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune and inflammatory responses.

G cluster_pathway NF-κB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Compound This compound Compound->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nuclear Translocation NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression

NF-κB Signaling Pathway Inhibition.

Conclusion

The initial screening of this compound has unveiled a promising bioactivity profile, with compelling evidence for its role as an anti-cancer agent, particularly in targeting breast cancer stem cells. Its potential anti-inflammatory, antioxidant, and antimicrobial activities further broaden its therapeutic prospects. This technical guide provides a foundational understanding of its biological effects and the methodologies used for their assessment. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound for clinical applications.

References

The Pivotal Role of the Cis-p-Coumaroyl Moiety in Modulating the Bioactivity of Tormentic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid (TA), a pentacyclic triterpene, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Esterification of TA with a coumaroyl moiety, particularly in the cis and trans configurations, has been shown to significantly modulate its biological potential. This technical guide provides an in-depth analysis of the function of the cis-p-coumaroyl moiety in tormentic acid esters, presenting a comprehensive overview of its impact on anti-inflammatory, antioxidant, and cytotoxic activities. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.

Introduction

Pentacyclic triterpenes are a class of natural products known for their diverse pharmacological properties.[1] Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid), a prominent member of this class, has been the subject of extensive research.[1] The esterification of tormentic acid at the C-3 position with phenolic acids, such as p-coumaric acid, results in the formation of tormentic acid esters. These esters can exist as geometric isomers, namely cis-p-coumaroyl tormentic acid (cis-TACE) and trans-p-coumaroyl tormentic acid (trans-TACE). Emerging evidence suggests that the addition and configuration of this coumaroyl moiety play a critical role in enhancing the therapeutic potential of the parent compound.[2][3] This guide focuses specifically on the function of the cis-p-coumaroyl moiety, providing a comparative analysis with tormentic acid and its trans isomer.

Comparative Biological Activities: A Quantitative Overview

The presence of the p-coumaroyl moiety generally enhances the biological activity of tormentic acid, with the trans isomer often exhibiting greater potency than the cis isomer. While specific IC50 values for cis-p-coumaroyl tormentic acid are not widely reported in the literature, semi-quantitative and qualitative data from comparative studies allow for a structured analysis of its relative efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects of tormentic acid and its esters are primarily attributed to the inhibition of the NF-κB signaling pathway.[2][3]

Compound/ActivityTormentic Acid (TA)Cis-p-Coumaroyl Tormentic Acid (cis-TACE)Trans-p-Coumaroyl Tormentic Acid (trans-TACE)Reference
Inhibition of NO Production No significant effectLess effective than trans-TACESignificant reduction[2]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Moderate inhibitionLess effective than trans-TACEStrong inhibition[2]
Inhibition of NF-κB Activation Moderate inhibitionLess effective than trans-TACEStrong inhibition[2][3]
Antioxidant Activity

The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in many inflammatory and degenerative diseases.

Compound/ActivityTormentic Acid (TA)Cis-p-Coumaroyl Tormentic Acid (cis-TACE)Trans-p-Coumaroyl Tormentic Acid (trans-TACE)Reference
ROS Scavenging Activity No significant effectLess effective than trans-TACESignificant reduction[2]
Cytotoxic Activity

Tormentic acid esters have demonstrated cytotoxic effects against various cancer cell lines, with the induction of apoptosis being a key mechanism.

Compound/ActivityTarget Cell LineTormentic Acid (TA)Cis-p-Coumaroyl Tormentic Acid (cis-TACE)Trans-p-Coumaroyl Tormentic Acid (trans-TACE)Reference
Cytotoxicity (EC50) HL-60 (Human Leukemia)Not reportedNot reported5.0 - 8.1 µM[4]

Signaling Pathways

The biological activities of tormentic acid esters are mediated through their interaction with key cellular signaling pathways. The cis-p-coumaroyl moiety is believed to influence the binding affinity and interaction of the molecule with protein targets within these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Tormentic acid esters, particularly the trans isomer, have been shown to inhibit this pathway at multiple levels. While the precise interactions of the cis isomer are less characterized, it is hypothesized to follow a similar, albeit less potent, mechanism.

NF_kB_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_p->IkBa Ubiquitination & Degradation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Cis_TACE Cis-p-Coumaroyl Tormentic Acid Cis_TACE->IKK Inhibition Cis_TACE->NFkB_n Inhibition of DNA Binding Apoptosis_Pathway Figure 2: Induction of the Intrinsic Apoptosis Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2 Bcl-2 Bcl2->CytochromeC Inhibition Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activation CytochromeC->Apaf1 Cis_TACE Cis-p-Coumaroyl Tormentic Acid Cis_TACE->Bax Upregulation Cis_TACE->Bcl2 Downregulation

References

Unlocking Nature's Pharmacy: A Technical Guide to the Therapeutic Potential of Tormentic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid, a pentacyclic triterpene primarily found in the Rosaceae family, has emerged as a compound of significant interest in the scientific community.[1] Belonging to the ursane-type triterpenes, tormentic acid and its isomers are gaining recognition for their diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3] This technical guide provides a comprehensive exploration of the therapeutic potential of tormentic acid and its isomers, offering a detailed overview of their biological activities, underlying molecular mechanisms, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Therapeutic Potential of Tormentic Acid and Its Isomers

Tormentic acid has demonstrated a broad spectrum of biological activities in both in vitro and in vivo studies. These activities are often attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and metabolism. While research on specific isomers is still emerging, preliminary studies on derivatives and related compounds suggest that stereochemistry plays a crucial role in their therapeutic efficacy.

Anti-inflammatory Activity

Tormentic acid exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. Studies have shown its ability to reduce the production of pro-inflammatory cytokines and enzymes, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

A notable derivative, 3-O-trans-p-coumaroyltormentic acid, has been shown to possess enhanced anti-inflammatory effects compared to tormentic acid alone. This is attributed to its ability to more effectively target NF-κB signaling.

Table 1: Quantitative Data on Anti-inflammatory Activity

Compound/IsomerAssayModelKey FindingsReference
Tormentic AcidCarrageenan-induced paw edemaRatDose-dependent reduction in paw edema.[4][5][6][7][8]
Tormentic AcidLPS-stimulated RAW 264.7 macrophagesIn vitroInhibition of NO, iNOS, and COX-2 expression.[9]
Euscaphic AcidAtopic Dermatitis ModelMouseAmeliorated skin inflammation and pruritus.[10]
Anti-Cancer Activity

The anti-cancer potential of tormentic acid and its derivatives has been demonstrated across various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target of tormentic acid's anti-cancer effects.

Specifically, the 3-O-p-coumaroyltormentic acid derivative has been shown to inhibit breast cancer stem cell formation by downregulating c-Myc protein.[11] Its cis-isomer also demonstrates anti-proliferative effects.

Table 2: Quantitative Data on Anti-Cancer Activity

Compound/IsomerCell LineIC50 ValueKey FindingsReference
Tormentic AcidHeLa (Cervical Cancer)Not specifiedInduces apoptosis and G2/M phase cell cycle arrest.[12][13]
3-O-p-coumaroyltormentic acidMDA-MB-231 (Breast Cancer)Not specifiedInhibits cell proliferation and mammosphere formation.[11]
3-O-cis-p-coumaroyltormentic acidMCF-7 (Breast Cancer)≥80 μMInhibits cell proliferation.[11]
Euscaphic AcidPC-3 (Prostate Cancer)25.83 µg/mLExhibited promising cytotoxic activities.[14]
Anti-Diabetic Activity

Tormentic acid has shown promise in the management of type 2 diabetes and its complications. It has been found to improve glucose tolerance, enhance insulin (B600854) sensitivity, and reduce hyperglycemia. The underlying mechanisms involve the modulation of key metabolic regulators, including AMPK and Akt.

Table 3: Quantitative Data on Anti-Diabetic Activity

CompoundModelKey FindingsReference
Tormentic AcidHigh-fat diet-induced diabetic miceEffectively prevented increases in glucose, triglyceride, insulin, and leptin levels.[15]
Tormentic AcidIn vitroPromotes glucose uptake by increasing phospho-AMPK and GLUT4.[16]
Tormentic AcidIn vivo (rats)Demonstrated hypoglycemic and insulin-releasing effects.[17]

Signaling Pathways Modulated by Tormentic Acid

The therapeutic effects of tormentic acid are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future drug development studies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tormentic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by Tormentic Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes Induces Tormentic_Acid Tormentic Acid Tormentic_Acid->IKK Inhibits PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Inhibition by Tormentic Acid Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Tormentic_Acid Tormentic Acid Tormentic_Acid->PI3K Inhibits Tormentic_Acid->Akt Inhibits MAPK_Pathway MAPK Signaling Pathway Modulation by Tormentic Acid Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory & Apoptotic Gene Expression Transcription_Factors->Gene_Expression Regulates Tormentic_Acid Tormentic Acid Tormentic_Acid->MAPKK Inhibits MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of Tormentic Acid Isomers incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for the Isolation of 3-O-cis-p-Coumaroyltormentic Acid from Eriobotrya japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the isolation and characterization of 3-O-cis-p-Coumaroyltormentic acid, a bioactive triterpenoid (B12794562), from the leaves of Eriobotrya japonica (loquat). The protocols outlined below are based on established methodologies for the extraction and purification of triterpenoids from plant materials. Additionally, this document summarizes the known biological activities of this compound, with a focus on its potential as an anticancer agent through the modulation of the c-Myc signaling pathway.

Introduction

Eriobotrya japonica, commonly known as the loquat tree, is a plant rich in various bioactive compounds, including a diverse array of triterpenoids.[1] Among these, this compound has garnered scientific interest for its potential pharmacological properties. Triterpenoids from E. japonica have demonstrated a range of biological activities, including anti-inflammatory and antitumor effects.[2] Notably, 3-O-p-Coumaroyltormentic acid has been identified as an inhibitor of breast cancer stem cell formation by promoting the degradation of the oncoprotein c-Myc.[1][3] This document serves as a comprehensive guide for the isolation of this compound and provides an overview of its mechanism of action.

Experimental Protocols

The following protocols are adapted from established methods for the isolation of triterpenoid acids from plant sources and bioassay-guided fractionation procedures.[4]

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Eriobotrya japonica should be collected and authenticated by a plant taxonomist.

  • Drying: The leaves are to be air-dried in the shade at room temperature until a constant weight is achieved.

  • Pulverization: The dried leaves should be ground into a fine powder using a mechanical grinder.

Extraction
  • Solvent Maceration: The powdered leaf material is to be macerated with methanol (B129727) (or 70% aqueous acetone) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.[5]

  • Filtration and Concentration: The extract should be filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Bioassay-Guided Selection: Each fraction should be evaluated for its biological activity of interest (e.g., cytotoxicity against a cancer cell line) to identify the most active fraction. The ethyl acetate fraction is often enriched with triterpenoids.

Isolation and Purification

The following is a general chromatographic procedure. Optimization of solvent systems may be required.

  • Silica (B1680970) Gel Column Chromatography:

    • The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel (60-120 mesh) column.

    • Elution is performed with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • Fractions showing similar TLC profiles and containing the compound of interest are pooled and further purified by pTLC on silica gel plates.

    • A suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) should be used for development.

    • The band corresponding to the target compound is scraped off, and the compound is eluted from the silica with methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain the pure cis-isomer is achieved by preparative HPLC.

    • A C18 reversed-phase column is recommended.

    • The mobile phase can be a gradient of methanol and water or acetonitrile (B52724) and water, with the addition of a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

    • The separation of cis and trans isomers of coumaric acid derivatives can be challenging and may require careful optimization of the HPLC method.[4]

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HMQC, HMBC) for complete structural assignment and to confirm the cis configuration of the p-coumaroyl moiety.

Data Presentation

Table 1: Quantitative Data on Triterpenoid Isolation
ParameterValueReference
Total Triterpenoid Yield from E. japonica Calli~50 mg/g dry weight[6]
Purity of Isomers after HSCCC (example)95.5% - 98.1%[4]

Note: The specific yield of this compound from E. japonica leaves is not explicitly reported in the reviewed literature and will need to be determined experimentally.

Table 2: In Vitro Biological Activity of 3-O-p-Coumaroyltormentic Acid
AssayCell LineConcentrationEffectReference
Cell Proliferation (MTS Assay)MCF-7, MDA-MB-231≥80 µM (cis)Inhibition of cell proliferation[1]
Mammosphere FormationMCF-7, MDA-MB-23140 µM (cis)Inhibition of primary mammosphere formation[1]
Cytotoxicity (EC50)HL-605.0 - 8.1 µM (trans)Cytotoxic
DNA Topoisomerase I Inhibition (IC50)-20.3 - 36.5 µM (trans)Potent inhibition

Visualizations

Experimental Workflow

experimental_workflow plant_material Eriobotraya japonica Leaves drying_grinding Drying and Pulverization plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography ptlc Preparative TLC column_chromatography->ptlc hplc Preparative HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: Workflow for the isolation of this compound.

Signaling Pathway: c-Myc Degradation

c_myc_pathway compound This compound proteasome Proteasome compound->proteasome Induces cmyc c-Myc Protein proteasome->cmyc Promotes Degradation of degradation c-Myc Degradation proliferation Cancer Stem Cell Proliferation & Survival cmyc->proliferation degradation->proliferation apoptosis Apoptosis degradation->apoptosis

Caption: c-Myc degradation pathway induced by this compound.

Signaling Pathway: Caspase-Dependent Apoptosis

apoptosis_pathway compound 3-O-(E)-p-Coumaroyltormentic Acid bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 mitochondria Mitochondria procaspase9 Pro-caspase-9 mitochondria->procaspase9 Activates bax_bcl2->mitochondria caspase9 Caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Caspase-dependent apoptosis induced by 3-O-(E)-p-Coumaroyltormentic acid.

Concluding Remarks

The protocols and data presented herein provide a framework for the successful isolation and investigation of this compound from Eriobotrya japonica. The demonstrated biological activity, particularly its role in inducing c-Myc degradation, positions this compound as a promising candidate for further research in oncology and drug development. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological processes involved. It is recommended that researchers optimize the described protocols to suit their specific laboratory conditions and instrumentation for maximal yield and purity.

References

HPLC protocol for separating cis and trans isomers of p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC protocol for the separation of cis and trans isomers of p-Coumaroyltormentic acid has been developed to support researchers, scientists, and drug development professionals. This application note provides a detailed methodology for the efficient separation and quantification of these geometric isomers using reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection.

Introduction

p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) saponin (B1150181) that exists as cis and trans isomers due to the double bond in the p-coumaroyl moiety. The spatial arrangement of these isomers can significantly influence their biological activity, making their separation and accurate quantification crucial for research and drug development. This protocol outlines a robust RP-HPLC method for the baseline separation of cis-p-Coumaroyltormentic acid and trans-p-Coumaroyltormentic acid.

Experimental Protocol

This protocol is designed for a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

Sample Preparation:

  • Standard Solution: Accurately weigh 1 mg of a mixture of cis and trans p-Coumaroyltormentic acid and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. If only the trans isomer is available, a cis-enriched sample can be prepared by exposing the trans isomer solution to UV light.

  • Sample Solution: Prepare extracts or reaction mixtures containing p-Coumaroyltormentic acid in a compatible solvent, preferably methanol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions:

A standard reversed-phase C18 column is employed for this separation. The mobile phase consists of a gradient of acidified water and acetonitrile, which allows for the effective resolution of the two isomers.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 280-320 nm (Quantification at 310 nm)
Run Time 30 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.01090
25.01090
25.15050
30.05050

Data Presentation

The retention times for the cis and trans isomers of p-Coumaroyltormentic acid are expected to be distinct under the specified chromatographic conditions. The trans isomer is generally less polar and therefore expected to have a longer retention time than the cis isomer.

CompoundExpected Retention Time (min)
cis-p-Coumaroyltormentic acid~15-17
trans-p-Coumaroyltormentic acid~18-20

Note: Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC protocol for separating the cis and trans isomers of p-Coumaroyltormentic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start dissolve Dissolve Sample in Methanol prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient detection PDA Detection (280-320 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram identify Identify Peaks by Retention Time chromatogram->identify quantify Quantify Isomers (Peak Area at 310 nm) identify->quantify end_node end_node quantify->end_node End

Caption: Workflow for the HPLC separation of p-Coumaroyltormentic acid isomers.

Application Notes and Protocols for the Identification of 3-O-cis-p-Coumaroyltormentic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-O-cis-p-Coumaroyltormentic acid is a natural product of interest for its potential biological activities. Its structural elucidation and differentiation from its trans isomer are critical for accurate biological evaluation and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of this compound. This document provides detailed application notes and protocols for the identification of this compound using 1D and 2D NMR techniques.

Structural Elucidation Strategy

The key to identifying this compound and distinguishing it from its more common trans isomer lies in the analysis of the p-coumaroyl moiety. The tormentic acid backbone remains spectroscopically consistent between the two isomers. The cis configuration of the double bond in the p-coumaroyl group results in a characteristic smaller coupling constant between the olefinic protons (H-7' and H-8') compared to the trans isomer.

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Data for the tormentic acid moiety is based on its known values, while the data for the cis-p-coumaroyl moiety is based on reported values for cis-p-coumaric acid and the observed shifts in the cis isomer of the title compound.[1][2][3]

Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for the Tormentic Acid Moiety of this compound

Position¹³C (δ ppm)¹H (δ ppm, Multiplicity, J in Hz)
148.11.05 (m)
269.53.61 (dd, J = 10.0, 4.0 Hz)
384.54.70 (d, J = 10.0 Hz)
440.5-
556.70.85 (d, J = 10.0 Hz)
619.51.50 (m), 1.35 (m)
733.91.30 (m), 1.15 (m)
839.21.55 (m)
949.01.60 (m)
1039.2-
1124.01.80 (m), 1.20 (m)
12123.65.24 (t, J = 3.6 Hz)
13145.5-
1442.6-
1528.81.85 (m), 1.10 (m)
1624.01.95 (m), 1.25 (m)
1747.7-
1842.72.20 (d, J = 11.0 Hz)
1947.23.40 (d, J = 10.0 Hz)
2031.61.00 (m)
2134.91.50 (m), 1.20 (m)
2233.81.60 (m), 1.30 (m)
2329.31.00 (s)
2417.00.80 (s)
2517.10.90 (s)
2617.40.95 (s)
2723.91.15 (s)
28180.0-
2933.50.92 (d, J = 6.5 Hz)
3023.90.88 (d, J = 6.5 Hz)

Table 2: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for the cis-p-Coumaroyl Moiety of this compound

Position¹³C (δ ppm)¹H (δ ppm, Multiplicity, J in Hz)Key HMBC Correlations
1'125.8-H-2', H-6', H-7'
2'129.77.35 (d, J = 8.7 Hz)C-4', C-6', C-7'
3'114.46.71 (d, J = 8.7 Hz)C-1', C-5'
4'158.5-H-2', H-6', H-3', H-5'
5'114.46.71 (d, J = 8.7 Hz)C-1', C-3'
6'129.77.35 (d, J = 8.7 Hz)C-2', C-4', C-7'
7'142.76.86 (d, J = 12.9 Hz)C-1', C-2', C-6', C-8', C-9'
8'115.95.86 (d, J = 12.9 Hz)C-1', C-7', C-9'
9'168.9-H-7', H-8', H-3 (Tormentic Acid)

Experimental Protocols

3.1 Sample Preparation

  • Isolation: this compound should be isolated and purified from the source material using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. Methanol-d₄ (CD₃OD) is a suitable solvent. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ 0.00 ppm).

3.2 NMR Data Acquisition

A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion and resolution, which is crucial for analyzing complex natural products.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C is less sensitive.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different spin systems and confirming the ester linkage.

3.3 Data Processing and Interpretation

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the solvent peak or TMS.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling constants (J values) in the ¹H NMR spectrum. The key diagnostic for the cis isomer is the coupling constant of approximately 12.9 Hz for the olefinic protons H-7' and H-8'.[1][2]

  • Assign the ¹³C NMR signals with the aid of HSQC and DEPT experiments (to determine CH, CH₂, and CH₃ multiplicities).

  • Use the HMBC spectrum to confirm the overall structure. A crucial correlation to observe is the cross-peak between the proton at H-3 of the tormentic acid moiety (around δ 4.70 ppm) and the carbonyl carbon of the p-coumaroyl group (C-9', around δ 168.9 ppm), which confirms the esterification site.

Visualizations

The following diagrams illustrate the experimental workflow and key structural relationships for the identification of this compound.

experimental_workflow cluster_isolation Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification (e.g., HPLC) Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent (CD3OD) Purity->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR COSY 2D COSY Dissolution->COSY HSQC 2D HSQC Dissolution->HSQC HMBC 2D HMBC Dissolution->HMBC Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing Assignment Signal Assignment (¹H, ¹³C, 2D) COSY->Assignment HSQC->Assignment HMBC_Analysis HMBC Correlation Analysis (Ester Linkage Confirmation) HMBC->HMBC_Analysis Processing->Assignment J_Coupling Analysis of Coupling Constants (Key: J_H7'-H8' ≈ 12.9 Hz) Assignment->J_Coupling Structure Structure Confirmation: This compound J_Coupling->Structure HMBC_Analysis->Structure

Caption: Experimental workflow for the NMR-based identification of this compound.

hmbc_correlations cluster_coumaroyl cis-p-Coumaroyl Moiety H3 H-3 (δ ~4.70) C9_prime C-9' (δ ~168.9) H3->C9_prime  Confirms Ester Linkage H7_prime H-7' (δ ~6.86) H7_prime->C9_prime C1_prime C-1' (δ ~125.8) H7_prime->C1_prime H8_prime H-8' (δ ~5.86) H8_prime->C9_prime H8_prime->C1_prime

Caption: Key HMBC correlations for confirming the structure of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the identification of this compound. The characteristic coupling constant of the olefinic protons in the cis-p-coumaroyl moiety is the primary diagnostic feature for distinguishing it from its trans isomer. The comprehensive protocol and data presented here serve as a valuable resource for researchers in natural product chemistry and drug development.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of 3-O-cis-p-Coumaroyltormentic Acid

Abstract

This compound is a naturally occurring triterpenoid (B12794562) ester with demonstrated anti-cancer properties, particularly against breast cancer stem cells.[1][2] Accurate and sensitive analytical methods are crucial for its identification, characterization, and quantification in complex matrices for phytochemical, pharmacokinetic, and drug development studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Introduction

This compound is a pentacyclic triterpene belonging to the ursane-type.[3] It is an isomer of the more common 3-O-trans-p-Coumaroyltormentic acid. Both isomers have been isolated from plants such as Aronia melanocarpa (black chokeberry) and have shown significant biological activity, including the inhibition of cancer cell proliferation and mammosphere formation.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the selective and sensitive detection of this compound. This document outlines a robust LC-MS/MS method for its analysis.

Experimental Protocols

Sample Preparation (from Plant Material)

A generalized protocol for the extraction of this compound from plant material (e.g., Aronia berries) is described below. This may require optimization based on the specific matrix.

  • Homogenization: Weigh 1-5 grams of lyophilized and powdered plant material.

  • Solvent Extraction:

    • Add 20 mL of 80% methanol (B129727) (MeOH) to the sample.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Reconstitute the dried extract in 5 mL of 10% MeOH.

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of MeOH followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 10 mL of 40% MeOH to remove polar impurities.

    • Elute the target analyte with 10 mL of 90% MeOH.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative and Positive modes should be screened. Negative mode is often preferred for acidic compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, Full Scan for identification.

  • Key Parameters (to be optimized on the specific instrument):

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas (N₂) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450°C.

    • Collision Gas: Argon.

Data Presentation

Mass Spectrometry Identification Data

The molecular weight of this compound is 634 Da.[1] The expected ions in high-resolution mass spectrometry are summarized below.

Ion TypeFormulaCalculated m/zObserved m/z (from literature for isomer)
[M-H]⁻C₃₉H₅₃O₆633.3842633.2
[M+H]⁺C₃₉H₅₅O₆635.3999635.2
[M+Na]⁺C₃₉H₅₄O₆Na657.3818-
[M+HCOO]⁻C₄₀H₅₅O₈679.3897-

Observed m/z values are for the trans-isomer, which are expected to be identical for the cis-isomer.[1]

Tandem MS (MS/MS) Fragmentation

For quantitative analysis using MRM, specific precursor-to-product ion transitions must be determined. Based on the structure (a tormentic acid backbone with a cis-p-coumaroyl ester group), likely fragmentation patterns would involve the loss of the coumaroyl group and water molecules from the triterpene core.[5]

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossMode
633.2469.3C₉H₆O₂ (cis-p-coumaroyl moiety)Negative
633.2451.3C₉H₆O₂ + H₂ONegative
635.2471.3C₉H₆O₂ (cis-p-coumaroyl moiety)Positive
635.2453.3C₉H₆O₂ + H₂OPositive

These transitions are proposed and require experimental verification on a tandem mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output a Plant Material Homogenization b Solvent Extraction (80% MeOH) a->b c Solvent Evaporation b->c d Solid-Phase Extraction (SPE) c->d e Final Reconstitution d->e f LC-MS/MS System e->f Inject Sample g Data Acquisition (MRM) f->g h Data Processing g->h i Quantification Results h->i j Compound Identification h->j

Caption: Workflow for the analysis of this compound.

Logical Relationship for MS/MS Method Development

msms_development A Infuse Standard Compound B Optimize Source Parameters (Full Scan Mode) A->B C Identify Precursor Ion (e.g., [M-H]⁻ at m/z 633.2) B->C D Perform Product Ion Scan C->D E Select High-Intensity, Specific Product Ions D->E F Optimize Collision Energy for each transition E->F G Final MRM Method F->G

Caption: Logic for developing a quantitative MRM method.

Conclusion

The described LC-MS/MS protocol provides a comprehensive framework for the reliable analysis of this compound. The combination of chromatographic separation with the selectivity and sensitivity of tandem mass spectrometry allows for accurate identification and quantification, which is essential for advancing research into its therapeutic potential. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

References

Application Notes and Protocols for Cell Culture Production of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) ester, has garnered significant interest within the scientific community for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the production of this valuable compound using plant cell culture techniques. Plant cell culture offers a sustainable and controllable platform for the consistent supply of complex phytochemicals, overcoming the limitations of traditional agricultural sourcing.

The protocols outlined below are based on established methodologies for the cultivation of plant cells, particularly from the Rosaceae family, and the elicitation of secondary metabolites. While specific data on the cell culture-based production of this compound is emerging, the following procedures provide a robust framework for researchers to establish high-yielding culture systems.

Data Presentation

Currently, specific quantitative data for this compound production in cell cultures is not extensively published. The following tables are presented as templates for researchers to populate with their experimental data, allowing for clear comparison of different culture conditions and elicitation strategies.

Table 1: Effect of Elicitor Concentration on this compound Yield

ElicitorConcentration (µM)Biomass Yield (g/L DW)This compound Yield (mg/g DW)Total Yield (mg/L)
Control0
Methyl Jasmonate50
Methyl Jasmonate100
Methyl Jasmonate200
Salicylic (B10762653) Acid50
Salicylic Acid100
Salicylic Acid200

Table 2: Time Course of this compound Production after Elicitation

Time (hours)Biomass Yield (g/L DW)This compound Yield (mg/g DW)
0
24
48
72
96
120

Experimental Protocols

Protocol 1: Establishment of Callus and Suspension Cultures from Eriobotrya japonica (Loquat)

Eriobotrya japonica, a member of the Rosaceae family, is a known producer of tormentic acid and its derivatives, making it a suitable candidate for establishing cell cultures for the production of this compound.

1.1. Callus Induction

  • Explant Preparation: Select young, healthy leaves of Eriobotrya japonica.

  • Surface Sterilization:

    • Wash the leaves thoroughly under running tap water for 10 minutes.

    • In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol (B145695) for 30-60 seconds.

    • Transfer the leaves to a solution of 1-2% (v/v) sodium hypochlorite (B82951) with a few drops of Tween-20 for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water.

  • Explant Inoculation: Cut the sterilized leaves into small segments (approximately 1 cm²) and place them on a solid callus induction medium.

  • Callus Induction Medium: A Murashige and Skoog (MS) medium is recommended, supplemented with plant growth regulators to induce callus formation.[1][2] A common combination is 2,4-Dichlorophenoxyacetic acid (2,4-D) at a concentration of 0.5–2.0 mg/L and 6-Benzylaminopurine (BAP) at 0.05–1.0 mg/L.[3] The medium should also contain 3% (w/v) sucrose (B13894) and be solidified with 0.8% (w/v) agar. Adjust the pH to 5.7-5.8 before autoclaving.

  • Incubation: Incubate the culture plates in the dark at 25 ± 2°C.

  • Subculture: Subculture the developing calli onto fresh medium every 3-4 weeks.

1.2. Establishment of Suspension Cultures

  • Initiation: Select friable, actively growing callus and transfer approximately 2-3 g into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulator composition as the callus induction medium, but without agar.

  • Incubation: Place the flasks on a rotary shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Maintenance: Subculture the suspension cultures every 7-10 days by transferring a small volume of the cell suspension into fresh liquid medium.

Protocol 2: Elicitation for Enhanced Production of this compound

Elicitation is a key strategy to stimulate the biosynthesis of secondary metabolites in plant cell cultures.[4] Methyl jasmonate and salicylic acid are well-known elicitors that have been shown to enhance triterpenoid production.[5][6]

  • Elicitor Preparation: Prepare stock solutions of methyl jasmonate and salicylic acid in ethanol and sterilize by filtration.

  • Elicitation: To a 7-day-old suspension culture, add the elicitor stock solution to achieve the desired final concentration (e.g., 50-200 µM). An equivalent amount of sterile ethanol should be added to the control culture.

  • Incubation: Continue to incubate the cultures on the rotary shaker under the same conditions for a specified period (e.g., 24-120 hours).

  • Harvesting: Harvest the cells by filtration or centrifugation. The cells and the culture medium can be analyzed separately for the target compound.

Protocol 3: Extraction and Quantification of this compound

3.1. Extraction

  • Sample Preparation: Lyophilize the harvested cells to obtain a dry weight. Grind the dried cells into a fine powder.

  • Solvent Extraction:

    • Extract a known amount of the dried cell powder (e.g., 100 mg) with methanol (B129727) or a mixture of methanol and chloroform (B151607) (1:1, v/v) at room temperature with agitation for 24 hours.[7]

    • Alternatively, use ultrasound-assisted extraction for a shorter extraction time.[8]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process 2-3 times.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Clean-up (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds before HPLC analysis.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile (B52724) is commonly used for the separation of triterpenoids and phenolic compounds.[4]

  • Detection: Monitor the elution at a wavelength of approximately 310-325 nm, which is characteristic of the p-coumaroyl moiety.

  • Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration of the compound in the samples can be determined by comparing the peak area with the calibration curve. The molecular weight of this compound is 634 g/mol .[4]

Visualization of Pathways and Workflows

Biosynthetic Pathway

The biosynthesis of this compound involves the triterpenoid pathway leading to the formation of tormentic acid, followed by an esterification step with p-coumaric acid, which is synthesized via the phenylpropanoid pathway. The final esterification is catalyzed by an acyltransferase.

Biosynthetic_Pathway cluster_triterpenoid Triterpenoid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Acetyl-CoA Acetyl-CoA Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Acetyl-CoA->Isopentenyl Pyrophosphate MEP/MVA Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Isopentenyl Pyrophosphate->2,3-Oxidosqualene Tormentic Acid Tormentic Acid 2,3-Oxidosqualene->Tormentic Acid Cyclization & Oxidations This compound This compound Tormentic Acid->this compound Acyltransferase Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA CoA Ligation p-Coumaroyl-CoA->this compound

Simplified biosynthetic pathway.
Experimental Workflow

The overall experimental workflow for the production and analysis of this compound from plant cell cultures is depicted below.

Experimental_Workflow Explant Selection\n(Eriobotrya japonica) Explant Selection (Eriobotrya japonica) Surface Sterilization Surface Sterilization Explant Selection\n(Eriobotrya japonica)->Surface Sterilization Callus Induction\n(Solid MS Medium) Callus Induction (Solid MS Medium) Surface Sterilization->Callus Induction\n(Solid MS Medium) Suspension Culture\n(Liquid MS Medium) Suspension Culture (Liquid MS Medium) Callus Induction\n(Solid MS Medium)->Suspension Culture\n(Liquid MS Medium) Elicitation\n(Methyl Jasmonate / Salicylic Acid) Elicitation (Methyl Jasmonate / Salicylic Acid) Suspension Culture\n(Liquid MS Medium)->Elicitation\n(Methyl Jasmonate / Salicylic Acid) Cell Harvesting Cell Harvesting Elicitation\n(Methyl Jasmonate / Salicylic Acid)->Cell Harvesting Extraction Extraction Cell Harvesting->Extraction Quantification\n(HPLC) Quantification (HPLC) Extraction->Quantification\n(HPLC)

Experimental production workflow.
Elicitation Signaling Pathway

The addition of elicitors like methyl jasmonate triggers a signaling cascade within the plant cells, leading to the activation of defense responses, including the enhanced synthesis of secondary metabolites.

Elicitor signaling cascade.

References

Application Notes and Protocols: Anti-trypanosomal Activity Assay for 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the anti-trypanosomal activity of 3-O-cis-p-Coumaroyltormentic acid. This document outlines detailed experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma.[1] The urgent need for new, effective, and less toxic drugs is driven by the limitations of current treatments, including drug resistance and severe side effects.[2] Natural products are a promising source of new therapeutic agents. This compound is a triterpenoid (B12794562) ester that, as part of an isomeric mixture, has demonstrated selective in vitro and in vivo anti-trypanosomal activity.[3] A metabolomics study on Trypanosoma brucei treated with a mixture of 3-O-p-(Z/E)-coumaroyltormentic acids suggests that its mechanism of action involves the disruption of tryptophan metabolism.[3]

This document provides detailed protocols for determining the in vitro anti-trypanosomal efficacy and cytotoxicity of this compound, which are essential for evaluating its potential as a drug candidate.

Experimental Protocols

In Vitro Anti-trypanosomal Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of Trypanosoma brucei.

Materials and Reagents:

Procedure:

  • Parasite Culture: Culture Trypanosoma brucei bloodstream forms in IMDM supplemented with 10% FCS, HMI-9 supplement, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent toxicity.

  • Assay Setup:

    • Seed the 96-well plates with the parasite suspension at a density of 1.5 x 10^4 parasites per well.[4]

    • Add the serially diluted this compound to the wells.

    • Include wells with parasites and medium only (negative control) and wells with parasites and a standard anti-trypanosomal drug like pentamidine (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.[1]

    • Incubate for another 24-48 hours.[4]

    • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration compared to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line (e.g., HEK293, Vero, or L6 cells) to assess its selectivity.[5][6]

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293)[6]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[7]

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance)

Procedure:

  • Cell Culture: Culture the mammalian cells in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the 96-well plates with the cell suspension at an optimal density (e.g., 3 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control, optional).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.[7]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the negative control.

    • Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It represents the ratio of its toxicity to host cells versus its activity against the parasite. A higher SI value indicates greater selectivity for the parasite.[5]

Formula:

SI = CC50 (mammalian cells) / IC50 (trypanosomes)[5]

Data Presentation

The following table summarizes the reported anti-trypanosomal and cytotoxic activities of a mixture of 3-O-p-E/Z-coumaroyltormentic acids, which includes the cis isomer of interest. This data is provided as the closest available reference.

CompoundTarget Organism/Cell LineActivity MetricValue (µM)Reference
3-O-p-E/Z-coumaroyltormentic acids (mixture)Trypanosoma brucei bruceiIC500.7[8]
3-O-p-E/Z-coumaroyltormentic acids (mixture)WI38 (human lung fibroblast)CC50>10[8]

Note: The data presented is for an isomeric mixture. Further studies are required to determine the specific activity of pure this compound.

Visualizations

G Experimental Workflow for Anti-trypanosomal Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture Trypanosoma brucei a1 Seed parasites in 96-well plate p1->a1 p2 Prepare serial dilutions of This compound a2 Add compound dilutions p2->a2 a1->a2 a3 Incubate for 24h a2->a3 a4 Add Resazurin a3->a4 a5 Incubate for 24-48h a4->a5 d1 Measure fluorescence a5->d1 d2 Calculate % inhibition d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for the in vitro anti-trypanosomal activity assay.

G Calculation of Selectivity Index cluster_inputs Input Values cluster_output Calculated Output ic50 IC50 (Anti-trypanosomal Activity) formula SI = CC50 / IC50 ic50->formula cc50 CC50 (Cytotoxicity) cc50->formula si Selectivity Index (SI) formula->si

Caption: Logical relationship for determining the Selectivity Index.

G Proposed Mechanism of Action cluster_trypanosome Trypanosoma brucei compound This compound tryptophan_metabolism Tryptophan Metabolism compound->tryptophan_metabolism Impacts kynurenine_pathway Kynurenine Pathway Enzymes tryptophan_metabolism->kynurenine_pathway involves aspartate_decrease Decreased Intracellular Aspartate kynurenine_pathway->aspartate_decrease leads to cell_death Parasite Death aspartate_decrease->cell_death

Caption: Proposed mechanism via disruption of tryptophan metabolism.

References

Application Notes and Protocols for the Quantification of 3-O-cis-p-Coumaroyltormentic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of 3-O-cis-p-Coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant biological activities, in various plant extracts. The protocols outlined below are based on established analytical methodologies and are intended to assist in the accurate and reproducible quantification of this compound for research, quality control, and drug development purposes.

Introduction

This compound is a derivative of tormentic acid, a naturally occurring ursane-type pentacyclic triterpene.[1] Triterpenoids are a large and structurally diverse class of natural products found in many plant species.[2] Recent studies have highlighted the potential therapeutic effects of 3-O-p-Coumaroyltormentic acid, particularly its ability to inhibit the proliferation of cancer cells and cancer stem cells by promoting the degradation of the c-Myc oncoprotein. Given its promising biological activity, the ability to accurately quantify this compound in plant extracts is crucial for the standardization of herbal medicines, the development of new therapeutic agents, and for further pharmacological studies.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Quantitative Data Summary

The concentration of this compound and its trans-isomer can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes available quantitative data from the literature. It is important to note that comprehensive quantitative data for the cis-isomer across a wide range of plants is not extensively available.

Plant SpeciesPlant PartCompoundConcentrationAnalytical Method
Aronia melanocarpa (Black Chokeberry)BerriesThis compoundIsolated, but specific yield not quantified in extractHPLC-ESI-MS
Aronia melanocarpa (Black Chokeberry)Berries3-O-trans-p-Coumaroyltormentic acidIsolated, but specific yield not quantified in extractHPLC-ESI-MS
Malus domestica (Apple)PeelsUrsolic Acid (related triterpenoid)0.2 - 2.1% of dry peel weightHPLC
Vaccinium vitis-idaea (Lingonberry)Leaves, Fruits, FlowersVarious TriterpenoidsLOD: 0.08–0.65 µg/mL, LOQ: 0.24–1.78 µg/mLHPLC-PDA

Note: The lack of extensive quantitative data for this compound highlights a research gap and an opportunity for further investigation. The provided data for related compounds and different plant parts can serve as a preliminary reference.

Experimental Protocols

Plant Material Extraction

The choice of extraction method and solvent is critical for the efficient recovery of this compound from plant matrices.

3.1.1. General Sample Preparation:

  • Drying: Plant materials should be dried to a constant weight to ensure accurate quantification. Air-drying or freeze-drying are common methods.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for extraction.

3.1.2. Extraction Solvents:

Based on the semi-polar nature of triterpenoid acids, the following solvents and their mixtures are recommended:

  • Methanol (B129727)

  • Ethanol

  • Chloroform

  • Ethyl acetate

  • n-Hexane in combination with more polar solvents.[3][4]

3.1.3. Extraction Techniques:

  • Maceration:

    • Weigh a known amount of powdered plant material (e.g., 10 g).

    • Suspend the powder in a suitable solvent (e.g., 100 mL of methanol).

    • Stir the mixture at room temperature for a defined period (e.g., 24 hours).

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process with fresh solvent (e.g., 2-3 times) to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.[4]

  • Ultrasound-Assisted Extraction (UAE):

    • Weigh a known amount of powdered plant material (e.g., 1 g).

    • Add a specific volume of solvent (e.g., 20 mL of ethanol).

    • Place the mixture in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction if necessary.

    • Combine the supernatants and evaporate the solvent.

  • Microwave-Assisted Extraction (MAE):

    • Place a known amount of powdered plant material and solvent in a microwave extraction vessel.

    • Apply microwave power for a set time and at a controlled temperature.

    • After extraction, allow the vessel to cool, and then filter the contents.

    • Evaporate the solvent to obtain the crude extract.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound.[6][7]

3.2.1. Standard Preparation:

  • Accurately weigh a known amount of purified this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution.

3.2.2. Sample Preparation for HPLC:

  • Accurately weigh a known amount of the crude plant extract.

  • Dissolve the extract in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

3.2.3. HPLC-PDA/UV Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for good separation.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-40 min: Linear gradient from 20% to 100% B

    • 40-45 min: 100% B (isocratic)

    • 45-50 min: Return to initial conditions (20% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: PDA or UV detector at a wavelength where the p-coumaroyl moiety has maximum absorbance (around 310-320 nm).[8]

3.2.4. LC-MS Method for Higher Sensitivity and Specificity:

For more sensitive and selective quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more sensitive for acidic triterpenes in negative ion mode. Electrospray Ionization (ESI) can also be used.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • The precursor ion for this compound (C39H52O6) would be approximately m/z 631.37 [M-H]⁻ in negative ion mode.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Leaves, Berries) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (Maceration, UAE, or MAE) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract sample_prep Sample Preparation (Dissolving & Filtering) crude_extract->sample_prep hplc_analysis HPLC-PDA/MS Analysis sample_prep->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification data_reporting Data Reporting (mg/g of extract) quantification->data_reporting

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway

c_myc_pathway compound 3-O-cis-p-Coumaroyltormentic Acid c_myc c-Myc Protein compound->c_myc Induces proteasome Proteasome c_myc->proteasome Targeted for Degradation proliferation Cell Proliferation & Survival (Cancer Stem Cells) c_myc->proliferation Promotes degradation c-Myc Degradation proteasome->degradation degradation->inhibition inhibition->proliferation

Caption: Simplified pathway of this compound inducing c-Myc degradation.

References

Application Notes and Protocols: ALDEFLUOR™ Assay for Assessing the Effect of 3-O-cis-p-Coumaroyltormentic Acid on Cancer Stem Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies.[1][2] A key biomarker for CSCs across various cancer types is the high activity of aldehyde dehydrogenase (ALDH) enzymes.[1][3] The ALDEFLUOR™ assay is a widely used method to identify and isolate viable CSCs based on their ALDH activity.[1][3] This assay utilizes a fluorescent, non-toxic substrate that freely diffuses into cells and is converted by ALDH into a fluorescent product that is retained intracellularly.[4] The resulting fluorescence intensity is directly proportional to ALDH activity and can be quantified using flow cytometry.[1][3]

3-O-cis-p-Coumaroyltormentic acid is a triterpenoid (B12794562) compound that has been investigated for its potential anti-cancer properties.[5] Studies on its isomer, 3-O-trans-p-Coumaroyltormentic acid, have demonstrated an inhibitory effect on breast cancer cell proliferation and a reduction in the ALDH-positive cell population, suggesting a role in targeting CSCs.[2][5] This is achieved, in part, through the downregulation of the c-Myc protein, a key regulator of CSC survival.[2][5] These findings indicate that this compound may serve as a novel therapeutic agent targeting the CSC population by modulating ALDH activity.

These application notes provide a detailed protocol for utilizing the ALDEFLUOR™ assay to evaluate the efficacy of this compound in reducing the ALDH-positive CSC population in a cancer cell line.

Data Presentation

The following table summarizes hypothetical quantitative data representing the dose-dependent effect of this compound on the percentage of ALDH-positive cells as determined by the ALDEFLUOR™ assay.

Treatment GroupConcentration (µM)Percentage of ALDH-Positive Cells (%)Standard Deviation
Vehicle Control (DMSO)08.5± 0.7
This compound106.2± 0.5
This compound254.1± 0.4
This compound502.3± 0.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Maintenance: Culture a cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 25, and 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Treatment: Once the cells have adhered and reached approximately 70-80% confluency, replace the medium with the prepared treatment and vehicle control media.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 hours) to allow for the compound to exert its effects.

Protocol 2: ALDEFLUOR™ Assay

This protocol is adapted from standard ALDEFLUOR™ kit instructions.[6]

Materials:

  • ALDEFLUOR™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

  • Treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 250 x g for 5 minutes, aspirate the supernatant, and wash the cell pellet with ALDEFLUOR™ Assay Buffer.

    • Resuspend the cells in ALDEFLUOR™ Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.[3]

  • ALDEFLUOR™ Staining:

    • For each sample, prepare two flow cytometry tubes: a "Test" tube and a "Control" tube.

    • To the "Control" tube, add 5 µL of the DEAB reagent, which is a specific inhibitor of ALDH.[3]

    • To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent and mix well.

    • Immediately transfer 0.5 mL of this cell suspension to the "Control" tube containing the DEAB reagent.

    • Incubate both the "Test" and "Control" tubes for 30-60 minutes at 37°C, protected from light.[3] The optimal incubation time may need to be determined empirically for the specific cell line.[4]

  • Sample Preparation for Flow Cytometry:

    • Following incubation, centrifuge the tubes at 250 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh ALDEFLUOR™ Assay Buffer.

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer to measure fluorescence in the green channel (e.g., FITC).

    • Use the "Control" (DEAB-treated) sample to set the gate for the ALDH-positive population. The ALDH-positive cells in the "Test" sample will exhibit a rightward shift in fluorescence compared to the DEAB control.

    • Acquire data for at least 10,000 events for each sample.

    • The percentage of ALDH-positive cells is determined by the proportion of cells falling within the established gate.

Visualizations

ALDEFLUOR_Workflow cluster_prep Cell Preparation & Treatment cluster_assay ALDEFLUOR Assay cluster_analysis Data Acquisition & Analysis start Start with Cultured Cancer Cells treat Treat with this compound or Vehicle start->treat harvest Harvest and Resuspend Cells treat->harvest stain Stain with ALDEFLUOR Reagent (+/- DEAB Control) harvest->stain incubate Incubate at 37°C stain->incubate wash Wash and Resuspend in Assay Buffer incubate->wash flow Analyze by Flow Cytometry wash->flow gate Gate on ALDH-positive Population using DEAB Control flow->gate quantify Quantify Percentage of ALDH-positive Cells gate->quantify

Caption: Experimental workflow for the ALDEFLUOR™ assay with this compound treatment.

Signaling_Pathway compound This compound cmyc c-Myc Protein compound->cmyc Inhibition aldh_exp ALDH Gene Expression cmyc->aldh_exp Regulation wnt Wnt/β-catenin Pathway wnt->aldh_exp Upregulation aldh_act ALDH Enzyme Activity aldh_exp->aldh_act csc Cancer Stem Cell Properties (Self-renewal, Resistance) aldh_act->csc

Caption: Putative signaling pathway of this compound in targeting ALDH activity.

References

Application Notes and Protocols for Mammosphere Formation Assay Using Triterpene Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammosphere formation assay is a widely used in vitro method to quantify and characterize cancer stem cells (CSCs), also known as tumor-initiating cells. This assay is based on the ability of CSCs to proliferate and form three-dimensional spherical colonies, termed mammospheres, under non-adherent, serum-free culture conditions. Triterpene acids, a class of naturally occurring compounds, have garnered significant interest in cancer research due to their potential to target CSCs. This document provides a detailed protocol for conducting a mammosphere formation assay to evaluate the effects of various triterpene acids on breast cancer stem-like cells.

Principle of the Assay

Under anchorage-independent and serum-free conditions, only stem/progenitor cells can survive and proliferate to form mammospheres. Differentiated cells undergo a form of programmed cell death known as anoikis. The number and size of the mammospheres formed are indicative of the self-renewal and proliferative capacity of the cancer stem cell population. By treating the cells with triterpene acids, researchers can assess the inhibitory effects of these compounds on the CSC population.

Key Triterpene Acids and Their Impact on Mammosphere Formation

Several triterpene acids have demonstrated efficacy in inhibiting mammosphere formation in breast cancer cell lines.

  • Ursolic Acid (UA): A pentacyclic triterpenoid (B12794562) found in various plants. UA has been shown to inhibit the proliferation of breast cancer stem-like cells and suppress mammosphere formation in a concentration-dependent manner.[1][2] It can induce cell cycle arrest and has been reported to modulate signaling pathways such as ERK and PI3K/AKT.[1][2] Furthermore, UA can trigger ferroptosis in triple-negative breast cancer stem-like cells by inhibiting the NRF2 pathway.[3][4]

  • 3-O-p-Coumaroyltormentic Acid: Isolated from Aronia extracts, this triterpene acid inhibits mammosphere formation and reduces the population of cancer stem cells characterized by CD44high/CD24low and ALDH-positive markers.[5][6] Its mechanism of action involves the downregulation of the c-Myc protein, a key factor in CSC survival.[5][6]

  • Betulinic Acid (BA): A pentacyclic triterpenoid derived from birch trees, BA has been shown to decrease the viability of breast cancer cell lines and impair cell migration and invasion.[7] It can inhibit the activation of STAT3 and FAK, leading to a reduction in matrix metalloproteinases (MMPs).[7] Mechanistic studies suggest that BA suppresses aerobic glycolysis in breast cancer cells by regulating the Cav-1/NF-κB/c-Myc pathway.[8]

  • Asiatic Acid: This triterpene has been shown to induce apoptosis and cell cycle arrest in human breast cancer cells through the activation of ERK and p38 MAPK pathways.[9]

Data Presentation: Efficacy of Triterpene Acids on Mammosphere Formation

The following tables summarize the quantitative data on the effects of different triterpene acids on breast cancer cells and mammosphere formation.

Table 1: Effect of Ursolic Acid on Breast Cancer Cells

Cell LineAssayConcentrationEffectReference
MCF-7Cell Viability (IC50)75.5 µM (24h), 66.1 µM (48h), 61.9 µM (72h)Time- and concentration-dependent inhibition of cell proliferation.[1]
MCF-7 derived mammospheresMammosphere Size20 µM80.3% decrease in mammosphere size after 48h treatment.[1]
MDA-MB-231Cell Viability (IC50)> 30 µM (24h)Dose-dependent inhibition of cell proliferation.[10]
MCF-7Cell Viability (IC50)> 30 µM (24h)Dose-dependent inhibition of cell proliferation.[10]

Table 2: Effect of 3-O-p-Coumaroyltormentic Acid on Mammosphere Formation

Cell Line/SourceAssayObservationReference
MCF-7Mammosphere FormationEffective inhibition of primary mammosphere formation.[5]
MDA-MB-231Mammosphere FormationEffective inhibition of primary mammosphere formation.[5]
Primary Breast Cancer CellsMammosphere FormationReduced size and formation of mammospheres.[5]

Table 3: Effect of Betulinic Acid on Breast Cancer Cells

Cell LineAssayObservationReference
MCF-7, 4T1, MDA-MB-231Cell ViabilityConcentration-dependent decrease in cell viability.[7]
MDA-MB-231, 4T1Migration and InvasionInhibition of cell migration and invasion.[7]
MCF-7Cell Viability (IC50)54.97 µM (48h)Cytotoxic effects.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Triterpene Acids: Ursolic acid, 3-O-p-Coumaroyltormentic acid, Betulinic acid (prepare stock solutions in DMSO).

  • Culture Media:

    • Standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Mammosphere culture medium: Serum-free DMEM/F12 supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and 1% Penicillin-Streptomycin.[11][12][13]

  • Reagents for Cell Dissociation: Trypsin-EDTA, PBS.

  • Labware: Ultra-low attachment 6-well plates or 96-well plates, sterile conical tubes, cell strainers (40 µm).

  • Equipment: Humidified incubator (37°C, 5% CO2), inverted microscope with a camera, hemocytometer or automated cell counter.

Detailed Methodology

Step 1: Preparation of Single-Cell Suspension

  • Culture breast cancer cells in standard growth medium until they reach 70-80% confluency.

  • Aspirate the growth medium and wash the cells once with sterile PBS.

  • Add Trypsin-EDTA and incubate at 37°C until the cells detach.

  • Neutralize the trypsin with standard growth medium containing serum.

  • Collect the cell suspension in a sterile conical tube and centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a small volume of PBS.

  • Ensure a single-cell suspension by gently passing the cells through a 40 µm cell strainer.

  • Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.[14][15]

Step 2: Plating Cells for Mammosphere Formation

  • Plate the single-cell suspension in ultra-low attachment plates at a density of 5,000 to 20,000 cells/mL in the prepared mammosphere culture medium.[11] The final volume in each well of a 6-well plate should be 2 mL.

  • Treatment with Triterpene Acids:

    • Prepare serial dilutions of the triterpene acid stock solution in mammosphere culture medium to achieve the desired final concentrations.

    • Add the triterpene acid solutions to the appropriate wells at the time of plating.

    • Include a vehicle control group treated with the same concentration of DMSO used for the highest triterpene acid concentration.

Step 3: Incubation and Monitoring

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 5-10 days.[14]

  • Avoid disturbing the plates during the incubation period to allow for sphere formation.

  • Monitor the formation of mammospheres using an inverted microscope.

Step 4: Quantification of Mammospheres

  • After the incubation period, capture images of the mammospheres in each well using an inverted microscope.

  • Count the number of mammospheres with a diameter greater than 50 µm in each well.

  • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100 [11]

  • The size of the mammospheres can also be measured using image analysis software.

Step 5: Serial Passaging for Self-Renewal Assessment (Optional)

  • Collect the primary mammospheres by gentle centrifugation (115 x g for 5-10 minutes).[14]

  • Aspirate the supernatant and dissociate the mammospheres into a single-cell suspension using Trypsin-EDTA.

  • Re-plate the cells in fresh mammosphere culture medium under the same conditions to assess the formation of secondary mammospheres, which is an indicator of self-renewal capacity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_assay Mammosphere Assay cluster_analysis Data Analysis cell_culture 1. Culture Breast Cancer Cells dissociation 2. Dissociate to Single Cells cell_culture->dissociation counting 3. Count Viable Cells dissociation->counting plating 4. Plate Cells in Ultra-Low Attachment Plates counting->plating treatment 5. Add Triterpene Acids (or Vehicle Control) plating->treatment incubation 6. Incubate for 5-10 Days treatment->incubation imaging 7. Image Mammospheres incubation->imaging quantification 8. Quantify Number and Size imaging->quantification calculation 9. Calculate MFE (%) quantification->calculation

Caption: Experimental workflow for the mammosphere formation assay with triterpene acid treatment.

triterpene_acid_pathways cluster_ua Ursolic Acid cluster_ca 3-O-p-Coumaroyltormentic Acid cluster_ba Betulinic Acid UA Ursolic Acid ERK_PI3K p-ERK, p-PI3K, p-AKT UA->ERK_PI3K inhibits NRF2 NRF2 Pathway UA->NRF2 inhibits Mammosphere_Formation_UA Mammosphere Formation ERK_PI3K->Mammosphere_Formation_UA suppresses NRF2->Mammosphere_Formation_UA suppresses CA 3-O-p-Coumaroyltormentic Acid cMyc c-Myc Protein CA->cMyc downregulates Mammosphere_Formation_CA Mammosphere Formation cMyc->Mammosphere_Formation_CA suppresses BA Betulinic Acid Cav1 Caveolin-1 BA->Cav1 upregulates NFkB_cMyc NF-κB / c-Myc Cav1->NFkB_cMyc inhibits Aerobic_Glycolysis Aerobic Glycolysis NFkB_cMyc->Aerobic_Glycolysis regulates Mammosphere_Formation_BA Mammosphere Formation Aerobic_Glycolysis->Mammosphere_Formation_BA supports

Caption: Signaling pathways affected by triterpene acids in the inhibition of mammosphere formation.

References

Application of 3-O-cis-p-Coumaroyltormentic Acid in NF-κB Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a natural pentacyclic triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A key molecular target underlying its biological effects is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates genes involved in inflammation, immune responses, cell proliferation, and survival. Its aberrant activation is implicated in numerous chronic diseases, making it a prime target for drug discovery. These application notes provide a comprehensive overview of the use of this compound as a tool for studying and modulating the NF-κB signaling pathway. While its trans-isomer has been more extensively studied, evidence suggests that the cis-isomer also possesses significant NF-κB inhibitory activity.

Mechanism of Action

The precise mechanism of action for this compound in the NF-κB pathway is an active area of investigation. However, based on studies of its trans/cis mixture and other similar natural compounds, the likely mechanism involves the inhibition of key upstream kinases in the canonical NF-κB pathway. The canonical pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to κB sites in the promoter regions of target genes, initiating their transcription.

This compound likely exerts its inhibitory effect by interfering with one or more of these steps, with the inhibition of IKKβ being a probable key target. By preventing the phosphorylation and subsequent degradation of IκBα, the NF-κB heterodimer remains sequestered in the cytoplasm, thereby inhibiting the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB_complex p65/p50 IκBα->NFκB_complex Inhibition Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome Degradation p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation Compound This compound Compound->IKK_complex Inhibition DNA κB DNA sites p65_nuc->DNA p50_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Data Presentation

While specific quantitative data for the pure this compound is limited in publicly available literature, studies on a trans/cis mixture provide strong evidence of its NF-κB inhibitory potential. The following table summarizes the inhibitory effects on NF-κB activation in HEK-Blue™ reporter cell lines.

Cell LineActivatorCompound (Concentration)% Inhibition of NF-κB Activation
HEK-Blue™ hTLR4TNF-αtrans/cis-TACE (5 µM)Significant (p < 0.0001)
HEK-Blue™ hTLR4LPStrans/cis-TACE (5 µM)Significant (p = 0.0007)
HEK-Blue™ Null2TNF-αtrans/cis-TACE (5 µM)Significant (p < 0.0001)

*trans/cis-TACE refers to a mixture of 3-O-trans-p-Coumaroyltormentic acid and this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of NF-κB by using a reporter gene, typically luciferase, under the control of an NF-κB response element.

Materials:

  • HEK-Blue™ hTLR4 or a similar NF-κB reporter cell line

  • This compound

  • TNF-α or LPS (as an activator)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition for each concentration of the compound.

Reporter_Assay_Workflow Start Start Seed_Cells 1. Seed NF-κB Reporter Cells in 96-well plate Start->Seed_Cells Pretreat 2. Pre-treat with This compound Seed_Cells->Pretreat Stimulate 3. Stimulate with TNF-α or LPS Pretreat->Stimulate Lyse_Cells 4. Lyse Cells Stimulate->Lyse_Cells Measure_Luminescence 5. Add substrate & Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze 6. Analyze Data and Calculate % Inhibition Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot Analysis of NF-κB Pathway Proteins

This method is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway, such as p65, IκBα, and phospho-IκBα.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa)

  • This compound

  • TNF-α or LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α or LPS for a specified time (e.g., 30 minutes for IκBα phosphorylation).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Start Cell_Treatment 1. Cell Culture, Treatment, and Stimulation Start->Cell_Treatment Protein_Extraction 2. Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE and Protein Transfer Protein_Extraction->SDS_PAGE Antibody_Incubation 4. Blocking and Antibody Incubation SDS_PAGE->Antibody_Incubation Detection 5. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 6. Band Quantification and Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis of NF-κB Pathway Proteins.

Conclusion

This compound is a promising natural compound for the investigation and modulation of the NF-κB signaling pathway. Its ability to inhibit NF-κB activation makes it a valuable tool for studying the role of this pathway in various pathological conditions and for the development of novel anti-inflammatory and anti-cancer therapeutics. The protocols provided herein offer a framework for researchers to explore the effects of this compound on NF-κB signaling in their specific experimental systems. Further research is warranted to fully elucidate its precise molecular mechanism and to establish its therapeutic potential.

Application Notes & Protocols: In vivo Experimental Design Using C. elegans for Triterpene Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for preclinical drug discovery and aging research due to its short lifespan, genetic tractability, and the high conservation of key signaling pathways with humans. Triterpenes, a large and structurally diverse class of natural products, have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-aging effects. This document provides detailed application notes and standardized protocols for designing and conducting experiments to evaluate the efficacy of triterpenes in C. elegans, with a focus on lifespan extension and stress resistance.

Key Phenotypic Assays for Triterpene Evaluation in C. elegans

A battery of well-established assays can be employed to comprehensively assess the biological activity of triterpenes in C. elegans. These assays provide quantitative data on the impact of these compounds on the organism's healthspan and resilience to environmental stressors.

Lifespan Analysis

Lifespan is a primary endpoint for evaluating the anti-aging potential of triterpenes. A significant extension of the mean and/or maximum lifespan of C. elegans upon treatment with a triterpene suggests a positive impact on longevity.

Stress Resistance Assays

Enhanced resistance to various stressors is often correlated with increased longevity. These assays are crucial for elucidating the protective mechanisms of triterpenes.

  • Oxidative Stress Resistance: This assay measures the ability of C. elegans to survive exposure to pro-oxidant compounds like juglone (B1673114) or paraquat. Increased survival rates in triterpene-treated worms indicate enhanced antioxidant defenses.

  • Thermotolerance (Heat Stress Resistance): This assay assesses the capacity of worms to withstand elevated temperatures. Improved survival following heat shock suggests that the triterpene may enhance cellular protective mechanisms, such as the heat shock response.

  • Osmotic Stress Resistance: This assay evaluates the ability of C. elegans to survive on high-salt media. Increased resistance points to the triterpene's role in maintaining osmotic homeostasis.

Data Presentation: Quantitative Effects of Triterpenes in C. elegans

The following tables summarize the quantitative effects of various triterpenes on the lifespan and stress resistance of C. elegans, as reported in the scientific literature.

Table 1: Effects of Triterpenes on C. elegans Lifespan

TriterpeneConcentrationMean Lifespan Extension (%)Maximum Lifespan Extension (%)Key Signaling Pathway(s) Implicated
Ganoderic Acid (Methyl Ganoderate E) 10 µg/mL26%[1]Not ReportedDAF-16/FOXO, HSF-1, SKN-1/Nrf2[1]
Ursolic Acid 50 µM~15-20%Not ReportedDopamine receptors (Dop1, Dop3)[2]
Oleanolic Acid 50 µM~20%Not ReportedDAF-16/FOXO[3]
Betulinic Acid 50 µg/mLSignificant extension (exact % not specified)Not ReportedDAF-16/FOXO[1][4]
Amentoflavone Not Specified63.81%[5]Not ReportedDAF-16/FOXO[5]

Table 2: Effects of Triterpenes on C. elegans Stress Resistance

TriterpeneStressorConcentrationSurvival Improvement (%)Key Signaling Pathway(s) Implicated
Ursolic Acid Oxidative, Osmotic, Heat50 µMSignificant increase in resistance[2]Dopamine receptors[2]
Oleanolic Acid Oxidative, Heat50 µMSignificant increase in resistance[3]DAF-16/FOXO[3]
Betulinic Acid Oxidative, Heat50 µg/mLSignificant increase in resistance[1][4]DAF-16/FOXO[1][4]
Amentoflavone OxidativeNot SpecifiedEnhanced stress resistance[5]DAF-16/FOXO[5]

Core Signaling Pathways Modulated by Triterpenes in C. elegans

Triterpenes often exert their beneficial effects by modulating evolutionarily conserved signaling pathways that regulate stress resistance and longevity. Understanding these pathways is crucial for elucidating the mechanism of action of a given triterpene.

The Insulin/IGF-1 Signaling (IIS) Pathway and DAF-16/FOXO

The IIS pathway is a major regulator of lifespan in C. elegans. Downregulation of this pathway leads to the nuclear translocation and activation of the FOXO transcription factor DAF-16. Once in the nucleus, DAF-16 upregulates the expression of a suite of genes involved in stress resistance, metabolism, and longevity, including antioxidant enzymes like superoxide (B77818) dismutase (sod-3) and heat shock proteins (hsp-16.2). Many triterpenes, such as oleanolic acid and betulinic acid, have been shown to promote lifespan extension and stress resistance in a DAF-16-dependent manner.[1][3][4]

DAF16_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin-like Peptides Insulin-like Peptides DAF2 DAF-2 (Insulin/IGF-1 Receptor) Insulin-like Peptides->DAF2 Binds AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates AKT AKT-1/2 AGE1->AKT Activates DAF16_cyto DAF-16 (FOXO) AKT->DAF16_cyto Phosphorylates & Inhibits DAF16_nucl DAF-16 (FOXO) DAF16_cyto->DAF16_nucl Translocation DNA DNA DAF16_nucl->DNA Binds TargetGenes Target Genes (sod-3, hsp-16.2, etc.) DNA->TargetGenes Transcription Triterpenes Triterpenes Triterpenes->DAF16_cyto Promotes Nuclear Translocation

Fig 1. The DAF-16/FOXO signaling pathway and triterpene intervention.
The SKN-1/Nrf2 Pathway

SKN-1, the C. elegans homolog of mammalian Nrf2, is a key transcription factor that regulates the expression of detoxification and antioxidant genes, such as glutathione (B108866) S-transferases (gst-4). Activation of SKN-1 is another important mechanism for enhancing oxidative stress resistance and promoting longevity. Some triterpenes may exert their protective effects through the activation of the SKN-1 pathway.

SKN1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKN1_cyto SKN-1 (Nrf2) SKN1_nucl SKN-1 (Nrf2) SKN1_cyto->SKN1_nucl Translocation WDR23 WDR-23 WDR23->SKN1_cyto Inhibits DNA DNA SKN1_nucl->DNA Binds TargetGenes Target Genes (gst-4, etc.) DNA->TargetGenes Transcription Triterpenes Triterpenes Triterpenes->SKN1_cyto Promotes Nuclear Translocation OxidativeStress Oxidative Stress OxidativeStress->SKN1_cyto Activates

Fig 2. The SKN-1/Nrf2 signaling pathway and triterpene intervention.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to maintain consistency in experimental conditions to ensure reproducibility.

C. elegans Synchronization

A synchronized population of worms is essential for obtaining reliable and reproducible data. The most common method is bleach synchronization followed by L1 arrest.

Protocol:

  • Wash gravid adult worms from NGM plates with M9 buffer into a 15 mL conical tube.

  • Pellet the worms by centrifugation (e.g., 2 minutes at 1500 rpm).

  • Aspirate the supernatant and resuspend the worm pellet in a freshly prepared bleaching solution (e.g., 4 mL of 5% sodium hypochlorite, 2.5 mL of 1M NaOH, and 3.5 mL of sterile water).

  • Vortex vigorously for 4-5 minutes, monitoring the dissolution of adult worms under a dissecting microscope.

  • Immediately after the worms have dissolved, leaving the eggs, pellet the eggs by centrifugation.

  • Quickly wash the egg pellet three times with M9 buffer to remove all traces of the bleaching solution.

  • Resuspend the final egg pellet in M9 buffer and transfer to an unseeded NGM plate.

  • Allow the eggs to hatch and the L1 larvae to arrest in the absence of food for 12-24 hours at 20°C.

  • These synchronized L1 larvae are now ready to be transferred to experimental plates.

Lifespan Assay

Protocol:

  • Prepare NGM plates containing the desired concentrations of the triterpene and a vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all conditions and should not exceed 0.5%.

  • Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.

  • Transfer synchronized L4 larvae or young adult worms to the experimental and control plates (e.g., 30-50 worms per plate, with at least 3 replicate plates per condition).

  • Incubate the plates at 20°C.

  • Score the number of live and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.

  • Continue scoring until all worms have died.

  • Analyze the data using Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.

Oxidative Stress Resistance Assay (Juglone)

Protocol:

  • Synchronize and grow worms to the young adult stage on NGM plates containing the triterpene or vehicle control.

  • Prepare fresh NGM plates containing a lethal concentration of juglone (e.g., 250 µM).

  • Transfer the pre-treated worms to the juglone-containing plates.

  • Incubate at 20°C and score for survival at regular intervals (e.g., every hour) until all worms are dead.

  • Analyze the data using survival curves and the log-rank test.

Thermotolerance Assay

Protocol:

  • Synchronize and grow worms to the young adult stage on NGM plates with the triterpene or vehicle control at 20°C.

  • Transfer the plates to a high-temperature incubator set to 35°C.

  • Score the number of surviving worms at regular intervals (e.g., every hour) until all worms are dead.

  • Analyze the data using survival curves and the log-rank test.

DAF-16 Nuclear Localization Assay

Protocol:

  • Use a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356).

  • Synchronize and grow the worms to the young adult stage on NGM plates containing the triterpene or vehicle control.

  • Mount the worms on a 2% agarose (B213101) pad on a microscope slide.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.

  • Quantify the percentage of worms showing DAF-16::GFP localization in the intestinal nuclei. Categorize the localization as predominantly nuclear, intermediate, or cytosolic.

  • Perform statistical analysis to compare the different treatment groups.

Experimental_Workflow cluster_prep Preparation cluster_assays Phenotypic Assays cluster_mechanism Mechanistic Analysis Sync Worm Synchronization (Bleaching & L1 Arrest) Treatment Triterpene Treatment (L4/Young Adult) Sync->Treatment Lifespan Lifespan Assay Treatment->Lifespan Oxidative Oxidative Stress (Juglone) Treatment->Oxidative Thermal Thermal Stress (35°C) Treatment->Thermal DAF16 DAF-16::GFP Nuclear Localization Treatment->DAF16 qPCR qRT-PCR (sod-3, gst-4) Treatment->qPCR

Fig 3. General experimental workflow for triterpene research in C. elegans.

Conclusion

C. elegans provides a robust and efficient platform for the in vivo evaluation of triterpenes. The protocols and assays outlined in this document offer a standardized framework for obtaining quantitative and reproducible data on the effects of these compounds on lifespan and stress resistance. By investigating the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of triterpenes for age-related diseases and the promotion of healthy aging.

References

Application Notes and Protocols for Assessing c-Myc Protein Degradation by Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target. One of the key mechanisms controlling c-Myc activity is its rapid protein turnover, which is primarily mediated by the ubiquitin-proteasome system (UPS).[1][3][4] The c-Myc protein has a notably short half-life, typically around 20-30 minutes in proliferating cells.[3][4][5] This inherent instability presents a unique opportunity for therapeutic intervention. Natural compounds that can enhance the degradation of c-Myc are of significant interest as potential anti-cancer agents.

These application notes provide detailed protocols for assessing the degradation of c-Myc protein induced by natural compounds. The methods described herein are essential for researchers in oncology, drug discovery, and molecular biology to identify and characterize novel therapeutic leads that target c-Myc for degradation.

Key Methods for Assessing c-Myc Degradation

Several robust methods can be employed to investigate the degradation of c-Myc protein. The primary techniques include:

  • Cycloheximide (B1669411) (CHX) Chase Assay: To determine the half-life of the c-Myc protein.

  • Ubiquitination Assays (In Vivo and In Vitro): To directly assess the ubiquitination status of c-Myc.

  • Proteasome Inhibition Assay: To confirm the involvement of the proteasome in the degradation process.

  • Mass Spectrometry: To identify specific ubiquitination sites on the c-Myc protein.

Data Presentation: Efficacy of Natural Compounds on c-Myc Degradation

The following tables summarize the effects of various natural compounds on c-Myc protein degradation, providing a comparative overview of their potency and the experimental systems in which they were evaluated.

Table 1: Effect of Natural Compounds on c-Myc Protein Half-Life

Natural CompoundCell LineTreatment Concentrationc-Myc Half-Life (minutes)Fold Change vs. ControlReference
Control (DMSO) Varies-~20-30-[3][4][5]
Curcumin HCT11625 µMData on direct half-life reduction is limited; shown to reduce c-Myc protein levels.Not explicitly stated[6]
Resveratrol UW228-2, UW228-3Not specifiedDownregulation of c-Myc protein observed.Not explicitly stated[7]
Artemisinin Dimer Isoniazide CCRF-CEM2.5 µM, 5 µMSignificant downregulation of c-Myc protein.Not explicitly stated[8]
Microbial Metabolite (Compound 2) E-H150 ng/mLAccelerated degradation observed within 20 minutes.Faster than control[9]

Table 2: IC50 Values of Natural Compounds Targeting c-Myc

Natural CompoundCell LineIC50 ValueAssay TypeReference
WBC100 (Small Molecule Degrader) MOLM-13Varies by cell lineMTT Assay[10]
Berberine (B55584) HCT116Dose-dependent inhibitionMTT Assay[11]
Quercetin K56225 µM (causes growth block)Cell Proliferation Assay[12]
EGCG HT2920 µM (reduces protein levels)Western Blot[13]

Signaling Pathway

The primary pathway for c-Myc degradation is the ubiquitin-proteasome pathway. This process is initiated by the phosphorylation of c-Myc at specific residues, which then allows for its recognition by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome.

cMyc_Degradation_Pathway cluster_upstream Upstream Signaling cluster_cMyc_regulation c-Myc Phosphorylation and Ubiquitination cluster_degradation Proteasomal Degradation Growth_Signals Growth Signals cMyc_protein c-Myc Protein p_cMyc Phosphorylated c-Myc (pT58) cMyc_protein->p_cMyc Phosphorylation (e.g., GSK3β) ub_cMyc Polyubiquitinated c-Myc p_cMyc->ub_cMyc Proteasome 26S Proteasome ub_cMyc->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (e.g., SCF-Fbw7) E3_Ligase->ub_cMyc Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degradation Natural_Compounds Natural Compounds Natural_Compounds->ub_cMyc Promotes

Caption: c-Myc Ubiquitin-Proteasome Degradation Pathway.

Experimental Protocols

Cycloheximide (CHX) Chase Assay

This assay measures the rate of protein degradation by inhibiting new protein synthesis with cycloheximide and observing the disappearance of the protein of interest over time.

Workflow Diagram:

CHX_Chase_Workflow Treat_Compound Treat with Natural Compound (or DMSO control) Add_CHX Add Cycloheximide (CHX) to inhibit protein synthesis Treat_Compound->Add_CHX Time_Points Collect Cell Lysates at different time points (e.g., 0, 15, 30, 60, 120 min) Add_CHX->Time_Points SDS_PAGE SDS-PAGE and Western Blot for c-Myc and loading control Time_Points->SDS_PAGE Analysis Densitometry Analysis and Half-Life Calculation SDS_PAGE->Analysis End End: Determine c-Myc Stability Analysis->End InVivo_Ubiquitination_Workflow Treat Treat with Natural Compound and Proteasome Inhibitor (e.g., MG132) Lysis Lyse cells under denaturing conditions (to inhibit deubiquitinases) Treat->Lysis IP Immunoprecipitate c-Myc using an anti-c-Myc antibody Lysis->IP WesternBlot SDS-PAGE and Western Blot for Ubiquitin (or HA-tag) IP->WesternBlot End End: Detect polyubiquitinated c-Myc WesternBlot->End

References

Isolating Nature's Arsenal: An Application Guide to Activity-Guided Fractionation of Bioactive Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of bioactive triterpenoids from natural sources using activity-guided fractionation. This technique is a cornerstone of natural product drug discovery, enabling the systematic identification and purification of compounds with therapeutic potential. Here, we outline the complete workflow, from initial extraction to the characterization of pure, active molecules, supported by quantitative data and detailed experimental procedures.

Introduction to Activity-Guided Fractionation

Activity-guided fractionation is a strategic approach used to isolate bioactive compounds from complex mixtures, such as plant or microbial extracts. The process involves a stepwise separation of the extract into simpler fractions, with each fraction being tested for a specific biological activity (e.g., cytotoxicity, anti-inflammatory effects, or enzyme inhibition). The most active fractions are then subjected to further separation, and this iterative process continues until a pure, bioactive compound is isolated. This methodology ensures that the purification efforts are focused on constituents with the desired therapeutic properties, increasing the efficiency of the drug discovery process. Triterpenoids, a large and structurally diverse class of natural products, are well-known for their wide range of biological activities, making them excellent candidates for isolation using this technique.

The Workflow: A Step-by-Step Approach

The journey from a crude natural extract to a purified bioactive triterpenoid (B12794562) involves a series of systematic steps. The general workflow is depicted in the diagram below, followed by detailed protocols for each major stage.

Activity-Guided Fractionation Workflow cluster_0 Phase 1: Extraction & Initial Fractionation cluster_1 Phase 2: Chromatographic Separation & Isolation cluster_2 Phase 3: Structure Elucidation Start Plant/Natural Material CrudeExtract Crude Extract Start->CrudeExtract Extraction (e.g., Maceration with MeOH) Bioassay1 Initial Bioassay CrudeExtract->Bioassay1 SolventPartition Solvent Partitioning Bioassay1->SolventPartition If active Fractions Hexane, EtOAc, BuOH, Aqueous Fractions SolventPartition->Fractions Bioassay2 Fraction Bioassay Fractions->Bioassay2 ActiveFraction Most Active Fraction(s) Bioassay2->ActiveFraction ColumnChrom Column Chromatography (Silica, etc.) ActiveFraction->ColumnChrom Subfractions Sub-fractions ColumnChrom->Subfractions Bioassay3 Sub-fraction Bioassay Subfractions->Bioassay3 ActiveSubfraction Active Sub-fraction(s) Bioassay3->ActiveSubfraction HPLC Preparative HPLC ActiveSubfraction->HPLC PureCompound Pure Bioactive Triterpenoid HPLC->PureCompound StructureID Structure Elucidation (NMR, MS) PureCompound->StructureID NF-kB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65p50 NF-κB (p65/p50) IkBa->p65p50 Degradation & Release p65p50_n NF-κB (p65/p50) p65p50->p65p50_n Translocation Nucleus Nucleus DNA DNA p65p50_n->DNA Binding ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflammatory Transcription Triterpenoids Bioactive Triterpenoids Triterpenoids->IKK Inhibition Triterpenoids->p65p50_n Inhibition of Translocation PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., Bad, Caspase-9) Akt->Downstream Inhibition of pro-apoptotic proteins Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Triterpenoids Bioactive Triterpenoids Triterpenoids->PI3K Inhibition Triterpenoids->Akt Inhibition of Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation

Application Notes and Protocols for the Synthesis of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes

This document provides detailed application notes and protocols for the chemical synthesis of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) with significant anti-cancer properties. These protocols are intended for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound.

Introduction

This compound is a pentacyclic triterpenoid that has been isolated from various plant sources. Recent studies have highlighted its potent cytotoxic effects against several cancer cell lines, particularly breast cancer. The compound has been shown to inhibit cancer stem cell formation and downregulate the c-Myc signaling pathway, a key regulator of cell proliferation and survival.[1][2] The limited availability of this compound from natural sources necessitates a reliable synthetic route to support further research and drug development efforts.

This document outlines a proposed synthetic pathway for this compound, along with protocols for relevant biological assays to evaluate its efficacy.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, including the preparation of the two key precursors, tormentic acid and cis-p-coumaroyl chloride, followed by their esterification and subsequent deprotection.

Proposed Synthetic Scheme

Synthesis_Workflow cluster_Tormentic_Acid_Prep Tormentic Acid Preparation cluster_Coumaroyl_Chloride_Prep cis-p-Coumaroyl Chloride Preparation cluster_Final_Synthesis Final Synthesis Steps Ursolic_Acid Ursolic Acid Protected_UA Protected Ursolic Acid (C-28 Ester) Ursolic_Acid->Protected_UA Protection of Carboxylic Acid Hydroxylated_UA Hydroxylated Ursolic Acid Derivative Protected_UA->Hydroxylated_UA Allylic Hydroxylation Tormentic_Acid_Protected Protected Tormentic Acid Hydroxylated_UA->Tormentic_Acid_Protected Stereoselective Reduction Tormentic_Acid Tormentic Acid Tormentic_Acid_Protected->Tormentic_Acid Deprotection trans_p_CA trans-p-Coumaric Acid cis_p_CA cis-p-Coumaric Acid trans_p_CA->cis_p_CA UV Irradiation Protected_cis_p_CA Protected cis-p-Coumaric Acid (Phenolic -OH) cis_p_CA->Protected_cis_p_CA Protection of Phenolic OH cis_p_CC cis-p-Coumaroyl Chloride Protected_cis_p_CA->cis_p_CC Chlorination Protected_TA_Ester Protected Tormentic Acid (C-28 Ester) Esterification_Product Protected this compound Protected_TA_Ester->Esterification_Product Esterification with cis-p-Coumaroyl Chloride Final_Product This compound Esterification_Product->Final_Product Deprotection

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Preparation of Tormentic Acid from Ursolic Acid

Tormentic acid can be synthesized from the more readily available ursolic acid. This involves protection of the carboxylic acid, allylic hydroxylation, stereoselective reduction, and deprotection.

  • Protection of the Carboxylic Acid of Ursolic Acid:

    • Dissolve ursolic acid in a suitable solvent such as DMF.

    • Add a protecting group reagent for the carboxylic acid, for example, benzyl (B1604629) bromide and a mild base like potassium carbonate.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Extract the protected ursolic acid and purify by column chromatography.

  • Allylic Hydroxylation:

    • Dissolve the protected ursolic acid in a suitable solvent system (e.g., acetic acid/water).

    • Add an oxidizing agent such as selenium dioxide.

    • Reflux the mixture and monitor the reaction progress by TLC.

    • Isolate and purify the hydroxylated product.

  • Stereoselective Reduction:

    • Dissolve the intermediate from the previous step in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as sodium borohydride, at a low temperature (e.g., 0 °C).

    • Stir until the reaction is complete (monitored by TLC).

    • Purify the resulting diol (protected tormentic acid) by column chromatography.

  • Deprotection:

    • Remove the protecting group from the carboxylic acid. For a benzyl ester, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Purify the final tormentic acid product.

Protocol 2: Preparation of cis-p-Coumaroyl Chloride

  • Isomerization of trans-p-Coumaric Acid:

    • Dissolve trans-p-coumaric acid in a suitable solvent (e.g., ethanol).

    • Expose the solution to UV irradiation (e.g., using a mercury lamp) to induce isomerization to the cis form.[3] The progress of the isomerization can be monitored by HPLC.

    • Purify cis-p-coumaric acid from the resulting mixture, for example, by column chromatography on cellulose.[1]

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve cis-p-coumaric acid in a suitable solvent (e.g., dichloromethane).

    • Add a protecting group for the phenolic hydroxyl, such as acetyl chloride or acetic anhydride, in the presence of a base (e.g., pyridine).

    • Stir the reaction at room temperature until completion.

    • Isolate and purify the protected cis-p-coumaric acid.

  • Formation of the Acyl Chloride:

    • Dissolve the protected cis-p-coumaric acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or benzene).

    • Add a chlorinating agent such as oxalyl chloride or thionyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the reaction at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

    • The resulting cis-p-coumaroyl chloride is typically used immediately in the next step without further purification.

Protocol 3: Esterification and Final Deprotection

  • Esterification of Tormentic Acid:

    • Protect the carboxylic acid of tormentic acid, for instance as a methyl ester, using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane.

    • Dissolve the protected tormentic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine.

    • Slowly add the freshly prepared protected cis-p-coumaroyl chloride solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction and extract the product.

    • Purify the protected this compound by column chromatography on silica (B1680970) gel.[4][5]

  • Deprotection:

    • Remove the protecting groups from the phenolic hydroxyl and the carboxylic acid. For an acetyl group on the phenol (B47542) and a methyl ester, this can be achieved by basic hydrolysis (e.g., using LiOH or NaOH in a mixture of THF and water).

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the final product, this compound.

    • Purify the final product by recrystallization or column chromatography.

Biological Activity and Data Presentation

This compound has demonstrated significant anti-proliferative activity against human breast cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)Citation
MCF-7This compound48~80[6]
MDA-MB-231This compound48~80[6]

Table 2: Effect on Mammosphere Formation

Cell LineTreatmentConcentration (µM)EffectCitation
MCF-7This compound40Inhibition of primary mammosphere formation[6]
MDA-MB-231This compound40Inhibition of primary mammosphere formation[6]

Experimental Protocols for Biological Assays

Protocol 4: MTS Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of this compound.

MTS_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTS Add MTS reagent Incubate_48h->Add_MTS Incubate_1_4h Incubate for 1-4h Add_MTS->Incubate_1_4h Measure_Absorbance Measure absorbance at 490 nm Incubate_1_4h->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTS cell viability assay.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: Mammosphere Formation Assay

This assay is used to evaluate the effect of the compound on the cancer stem cell population.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Seeding: Seed the cells at a low density in ultra-low attachment plates with mammosphere culture medium.

  • Treatment: Add this compound at the desired concentration.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres formed in each well under a microscope.

  • Data Analysis: Compare the number of mammospheres in the treated groups to the control group to determine the inhibitory effect.

Signaling Pathway Diagrams

c-Myc Signaling Pathway

3-O-p-Coumaroyltormentic acid has been shown to reduce the protein levels of c-Myc, a crucial factor for cancer stem cell survival.[1]

c_Myc_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) Receptors Receptors (e.g., EGFR, Frizzled) Growth_Factors->Receptors Wnt_Signal Wnt Signaling Wnt_Signal->Receptors c_Myc c-Myc Receptors->c_Myc Activation Cell_Cycle_Progression Cell Cycle Progression (Cyclins, CDKs) Metabolism Altered Metabolism (e.g., Glycolysis) Apoptosis_Inhibition Inhibition of Apoptosis CSC_Self_Renewal Cancer Stem Cell Self-Renewal c_Myc->Cell_Cycle_Progression c_Myc->Metabolism c_Myc->Apoptosis_Inhibition c_Myc->CSC_Self_Renewal Compound 3-O-cis-p-Coumaroyltormentic acid Compound->c_Myc Induces Degradation

Caption: Simplified c-Myc signaling pathway and the inhibitory effect of the compound.

NF-κB Signaling Pathway

The trans-isomer of 3-O-p-coumaroyltormentic acid has been shown to inhibit the NF-κB signaling pathway, suggesting the cis-isomer may have similar effects.[7]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α, IL-1) Receptors Receptors (e.g., TNFR, TLR4) Cytokines->Receptors LPS LPS LPS->Receptors IKK_Complex IKK Complex Receptors->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination & Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression Transcription Compound 3-O-cis-p-Coumaroyltormentic acid (potential effect) Compound->IKK_Complex Inhibition (potential)

Caption: Overview of the NF-κB signaling pathway and the potential inhibitory point.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-O-cis-p-Coumaroyltormentic Acid Production in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of 3-O-cis-p-Coumaroyltormentic acid from plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in producing this compound from plant cell cultures?

A1: The primary challenges include low yields, slow cell growth, and the genetic instability of high-producing cell lines.[1] Additionally, since this compound is a secondary metabolite, its production is often not coupled with cell growth and requires specific induction strategies.[2][3]

Q2: Which plant species are potential sources for initiating cell cultures for this compound production?

A2: 3-O-p-Coumaroyltormentic acid has been isolated from Aronia melanocarpa (black chokeberry).[4][5][6] Therefore, initiating callus and cell suspension cultures from this plant would be a primary strategy. Other species from the Rosaceae family, known to produce triterpenoids and phenolic compounds, could also be explored.[7][8]

Q3: What are elicitors and how can they improve the yield?

A3: Elicitors are compounds that stimulate defense responses in plant cells, often leading to a significant increase in the production of secondary metabolites.[9] For triterpenoid (B12794562) and phenolic compounds like this compound, biotic elicitors (e.g., yeast extract, chitosan) and abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, cyclodextrins) can be highly effective.[9][10][11][12][13]

Q4: Can precursor feeding increase the yield of this compound?

A4: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites.[2] this compound is a conjugate of tormentic acid (a triterpenoid) and p-coumaric acid (a phenolic acid). Supplying the culture medium with these precursors or their biosynthetic precursors (e.g., phenylalanine for p-coumaric acid) could potentially increase the final product yield.

Troubleshooting Guide

Issue 1: Low or no production of this compound.

Possible Cause Troubleshooting Step
Inappropriate cell line Select high-yielding cell lines through screening and sub-culturing.[14]
Suboptimal culture medium Optimize the basal salt mixture (e.g., MS, Gamborg B5), carbon source (sucrose, glucose), and phosphate (B84403) levels.
Ineffective elicitation Screen various elicitors (methyl jasmonate, cyclodextrins, yeast extract) at different concentrations and treatment durations.[13] A synergistic combination of elicitors, such as methyl jasmonate and cyclodextrins, can be particularly effective.[10][11][15]
Incorrect timing of elicitation Add elicitors during the stationary phase of cell growth, as secondary metabolite production is often highest at this stage.
Lack of precursors Supplement the culture medium with p-coumaric acid and/or tormentic acid precursors.

Issue 2: Poor cell growth and viability.

Possible Cause Troubleshooting Step
Nutrient limitation Ensure adequate levels of macronutrients, micronutrients, and vitamins in the culture medium.[16]
Suboptimal pH Maintain the pH of the culture medium within the optimal range for the specific cell line (typically 5.5-6.0).
High shear stress in bioreactor Use appropriate agitation speeds and impeller designs to minimize cell damage.[2]
Elicitor toxicity High concentrations of some elicitors, like methyl jasmonate, can inhibit cell growth.[15] Optimize the elicitor concentration to balance yield enhancement and cell viability.

Data Presentation: Elicitation Strategies

The following tables summarize the effects of common elicitors on the production of related secondary metabolites. This data can serve as a starting point for optimizing the production of this compound.

Table 1: Effect of Methyl Jasmonate (MJ) and Cyclodextrin (B1172386) (CD) on Stilbene (B7821643) Production in Grapevine Cell Cultures

Treatmenttrans-Resveratrol Production (mg/L)
ControlNot Detected
Methyl Jasmonate (MeJA)Negligible
Cyclodextrin (CD)Significant Production
CD + MeJASynergistically Increased Production
Data adapted from a study on grapevine cell cultures, demonstrating the synergistic effect of co-elicitation.[15]

Table 2: Effect of Different Elicitors on Isoflavonoid Production in Hairy Root Cultures

ElicitorConcentrationIsoflavonoid Yield (mg/g DW)Fold Increase
Control-~13-
Yeast Extract (YE)0.5 mg/mL604.5
Chitosan (CHI)150 mg/L34.5~2.6
Salicylic Acid (SA)200 µM20~1.5
Data from a review on elicitation in hairy root cultures, showcasing the varying effectiveness of different elicitors.[13]

Experimental Protocols

Protocol 1: Establishment of Aronia melanocarpa Cell Suspension Culture

  • Explant Preparation: Sterilize young leaves or stems of Aronia melanocarpa.

  • Callus Induction: Place explants on solid Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin (B1673648) for callus induction.

  • Suspension Culture Initiation: Transfer friable callus to liquid MS medium with a lower concentration of auxins.

  • Subculture: Subculture the suspension cells every 14-21 days to fresh medium.

  • Growth Monitoring: Monitor cell growth by measuring fresh and dry cell weight over time.

Protocol 2: Elicitation for Enhanced Production

  • Culture Growth: Grow cell suspension cultures until they reach the late exponential or early stationary phase.

  • Elicitor Preparation: Prepare stock solutions of methyl jasmonate (dissolved in ethanol) and cyclodextrins (dissolved in water) and filter-sterilize.

  • Elicitation: Add the elicitors to the cell cultures. Based on literature for similar compounds, initial concentrations to test could be 50-100 µM for methyl jasmonate and 25-50 mM for cyclodextrins.[11][12][15]

  • Incubation: Incubate the elicited cultures for a specific period (e.g., 3-7 days).

  • Harvesting: Separate the cells from the medium by filtration.

  • Extraction and Analysis: Extract this compound from both the cells and the medium using a suitable solvent (e.g., methanol, ethyl acetate) and quantify using HPLC or LC-MS.

Visualizations

Diagram 1: General Workflow for Enhancing Secondary Metabolite Production

G A Plant Source Selection (e.g., Aronia melanocarpa) B Callus Induction A->B C Establishment of Cell Suspension Culture B->C D Optimization of Culture Conditions (Medium, pH, Temp) C->D E Elicitation Strategy (Elicitor Selection & Concentration) D->E F Precursor Feeding D->F G Harvesting & Extraction E->G F->G H Product Quantification (HPLC, LC-MS) G->H

Caption: Workflow for production of this compound.

Diagram 2: Simplified Signaling Pathway of Elicitation

G Elicitor Elicitor (e.g., Methyl Jasmonate, Cyclodextrin) Receptor Cell Surface Receptor Elicitor->Receptor Signal Signal Transduction Cascade (Ca2+ influx, ROS burst) Receptor->Signal JA Jasmonic Acid (JA) Biosynthesis Signal->JA Genes Activation of Biosynthetic Genes (PAL, C4H, etc.) JA->Genes Enzymes Synthesis of Biosynthetic Enzymes Genes->Enzymes Metabolite Increased Production of This compound Enzymes->Metabolite

Caption: Elicitor-induced signal transduction for secondary metabolite production.

Diagram 3: Troubleshooting Logic for Low Yield

G Start Low Yield of Target Compound CheckGrowth Is Cell Growth Optimal? Start->CheckGrowth OptimizeGrowth Optimize Medium, pH, Temperature CheckGrowth->OptimizeGrowth No CheckElicitation Is Elicitation Effective? CheckGrowth->CheckElicitation Yes OptimizeGrowth->CheckGrowth OptimizeElicitation Screen Elicitors, Concentrations, Timing CheckElicitation->OptimizeElicitation No CheckPrecursors Are Precursors Limiting? CheckElicitation->CheckPrecursors Yes OptimizeElicitation->CheckElicitation FeedPrecursors Add Precursors to Medium CheckPrecursors->FeedPrecursors Yes End Improved Yield CheckPrecursors->End No FeedPrecursors->End

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-O-cis-p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 3-O-cis-p-Coumaroyltormentic acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural triterpenoid (B12794562) compound that has demonstrated potential as an anti-cancer agent, particularly in targeting breast cancer stem cells.[1][2] Like many triterpenoids, it is a lipophilic molecule with inherently low water solubility, which poses a significant challenge for its application in aqueous-based in vitro assays, such as cell culture experiments.[3][4][5] Poor solubility can lead to inaccurate and irreproducible results due to precipitation of the compound.

Q2: What are the initial signs of solubility issues in my in vitro experiment?

A2: Signs of poor solubility of this compound in your cell culture media or buffer include:

  • Visible precipitation: You may observe a cloudy or hazy appearance in your stock solution or in the cell culture wells after adding the compound.

  • Inconsistent results: Replicate wells or experiments may show high variability in biological response.

  • Lower than expected potency: The compound may appear less active than anticipated due to a lower effective concentration in the soluble phase.

Q3: Can I use DMSO to dissolve this compound? What are the limitations?

A3: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro use.[6] However, it is crucial to be aware of its potential cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration in your cell culture medium at or below 0.1% to minimize any off-target effects.[6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[7]

Q4: Are there alternative methods to enhance the solubility of this compound without using high concentrations of organic solvents?

A4: Absolutely. Several advanced formulation strategies can significantly improve the aqueous solubility of this compound for in vitro studies:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[3][9][10]

  • Liposomal Formulations: Liposomes are lipid vesicles that can entrap lipophilic compounds within their bilayer, facilitating their dispersion in aqueous media.[11][12][13][14]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[15][16]

  • pH Adjustment: As an acidic compound, the solubility of this compound may be increased in a more alkaline (higher pH) environment.[17][18][19] However, the pH must remain within a physiologically compatible range for your cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution (DMSO) Concentration is too high for the amount of DMSO.Gently warm the solution and/or add a small amount of additional DMSO. Prepare a fresh, less concentrated stock solution if precipitation persists.
Precipitation upon dilution into aqueous buffer or cell culture medium The compound is crashing out of solution due to its hydrophobicity.Decrease the final concentration of the compound. Utilize a solubility enhancement technique such as complexation with cyclodextrins or formulation into liposomes or a nanosuspension.[3][11][15]
High variability between experimental replicates Inconsistent dosing due to precipitation or non-homogenous solution.Ensure the stock solution is fully dissolved and well-mixed before each use. Prepare fresh dilutions for each experiment. Consider using a solubility-enhanced formulation for more consistent results.
Low or no biological activity observed The actual concentration of the dissolved compound is much lower than the nominal concentration.Confirm the solubility limit in your experimental medium. Use a higher concentration of a solubilizing agent (while staying within cytotoxic limits) or switch to a more effective solubility enhancement method.[3][11][15]
Cell death observed in vehicle control wells The concentration of the co-solvent (e.g., DMSO) is too high.Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤0.1% for DMSO).[6][7][8] Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point for triterpenoids.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (compound:cyclodextrin) is a common starting point.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clearer over time.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • This stock solution can then be further diluted in cell culture medium for your experiments.

Protocol 2: Preparation of a Liposomal Formulation

This protocol outlines a simple thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film by adding PBS and rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting suspension of multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication.

  • The final liposomal suspension can be used for in vitro experiments after sterile filtration.

Visualizations

Signaling Pathway

G Coumaroyltormentic_Acid This compound cMyc_Protein c-Myc Protein Coumaroyltormentic_Acid->cMyc_Protein Induces Degradation c-Myc Degradation cMyc_Protein->Degradation Inhibits SelfRenewal_Genes Self-Renewal Genes (CD44, SOX2, OCT4) cMyc_Protein->SelfRenewal_Genes Activates CSC_Properties Cancer Stem Cell Properties SelfRenewal_Genes->CSC_Properties Promotes

Caption: Proposed signaling pathway of this compound in breast cancer stem cells.

Experimental Workflow

G cluster_prep Preparation cluster_exp In Vitro Assay Start Low Solubility Compound Solubilization Solubilization Method Start->Solubilization DMSO DMSO Stock Solubilization->DMSO Co-solvent Cyclodextrin Cyclodextrin Complex Solubilization->Cyclodextrin Complexation Liposome Liposomal Formulation Solubilization->Liposome Encapsulation Nanosuspension Nanosuspension Solubilization->Nanosuspension Size Reduction Dilution Dilution in Cell Culture Medium DMSO->Dilution Cyclodextrin->Dilution Liposome->Dilution Nanosuspension->Dilution Cell_Treatment Treat Cancer Cell Lines Dilution->Cell_Treatment Data_Analysis Data Analysis (e.g., MTS Assay) Cell_Treatment->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for in vitro testing of poorly soluble compounds.

References

Technical Support Center: Optimizing HPLC Separation of 3-O-cis-p-Coumaroyltormentic Acid from its trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of 3-O-cis-p-Coumaroyltormentic acid and its trans isomer. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during HPLC analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between cis and trans Isomer Peaks

Question: I am observing co-elution or poor separation between the this compound and its trans isomer peaks. How can I improve the resolution?

Answer: Achieving baseline separation of geometric isomers can be challenging due to their similar structures and physicochemical properties. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Since 3-O-p-Coumaroyltormentic acid is acidic, the pH of the mobile phase is a critical parameter. Working at a pH that is at least one to two units away from the pKa of the analyte can significantly improve peak shape and selectivity. Acidifying the mobile phase with modifiers like 0.1% formic acid or acetic acid is a common and effective approach for phenolic compounds.

    • Organic Modifier: Experiment with different organic modifiers. While methanol (B129727) is commonly used, acetonitrile (B52724) can offer different selectivity and may improve resolution. Varying the gradient slope or switching to an isocratic elution with an optimized percentage of the organic modifier can also be beneficial.

  • Adjust Column Temperature:

    • Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity. Experiment with adjusting the column temperature in increments of 5-10°C (e.g., from 25°C to 45°C) to observe its impact on the separation.

  • Evaluate Stationary Phase:

    • If optimizing the mobile phase and temperature is insufficient, consider a different stationary phase. While C18 columns are widely used, a Phenyl-Hexyl column may provide alternative selectivity for aromatic compounds like p-coumaric acid derivatives due to potential π-π interactions.

  • Reduce Flow Rate:

    • Lowering the flow rate can increase column efficiency and, consequently, improve resolution. However, this will also lead to longer run times.

Issue 2: Peak Tailing for One or Both Isomer Peaks

Question: My isomer peaks are exhibiting significant tailing. What are the potential causes and solutions?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors, especially when analyzing acidic compounds.

  • Secondary Interactions: Tailing can result from interactions between the acidic analyte and active silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Acidify the mobile phase (e.g., with 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups and the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can cause poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if it has reached the end of its lifespan.

Issue 3: Irreproducible Retention Times

Question: The retention times for my cis and trans isomers are shifting between runs. What could be causing this instability?

Answer: Fluctuations in retention times can compromise the reliability of your analytical method. The following factors are common culprits:

  • Inconsistent Mobile Phase Preparation:

    • Solution: Ensure accurate and consistent preparation of the mobile phase, especially the pH. Use a calibrated pH meter and prepare fresh mobile phase for each set of analyses.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.

    • Solution: Allow the column to equilibrate with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time variability.

    • Solution: Regularly check for leaks and perform routine pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method to separate this compound from its trans isomer?

A1: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. A common mobile phase consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile. Detection is typically performed with a UV detector at a wavelength where both isomers have significant absorbance, such as 254 nm or 310 nm.

Q2: How can I identify which peak corresponds to the cis isomer and which to the trans isomer?

A2: In reversed-phase chromatography, the trans isomer is generally more stable and often more hydrophobic, leading to a longer retention time compared to the cis isomer. However, this is not always the case and can depend on the specific chromatographic conditions. To confirm peak identities, you can:

  • Inject a standard of the pure trans isomer if available.

  • Induce photoisomerization by exposing a solution of the trans isomer to UV light, which should increase the peak area of the cis isomer.

Q3: Can I use a normal-phase HPLC method for this separation?

A3: While reversed-phase is more common for these types of compounds, normal-phase chromatography can also be explored. However, it often requires non-polar, flammable, and more hazardous solvents, and may be more sensitive to water content in the mobile phase, leading to reproducibility challenges.

Experimental Protocols

Below is a detailed methodology for a typical RP-HPLC experiment for the separation of 3-O-p-Coumaroyltormentic acid isomers. This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Method 1: General Purpose RP-HPLC Separation

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-45 min: 60% to 100% B

    • 45-50 min: 100% B

    • 50.1-55 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 310 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of this compound and its trans isomer under different conditions to illustrate the effects of method optimization.

Table 1: Effect of Mobile Phase Modifier on Retention Time and Resolution

Mobile Phase ModifierIsomerRetention Time (min)Resolution (Rs)
0.1% Acetic Acidcis15.21.8
trans16.5
0.1% Formic Acidcis14.82.1
trans16.3
No Acid Modifiercis17.11.2
trans17.9

Table 2: Effect of Column Type on Retention Time and Resolution

Column TypeIsomerRetention Time (min)Resolution (Rs)
C18cis14.82.1
trans16.3
Phenyl-Hexylcis13.52.5
trans15.2

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of optimizing the HPLC separation of the isomers.

HPLC_Optimization_Workflow cluster_start Initial Method Development cluster_evaluation Evaluation cluster_optimization Optimization Strategies cluster_end Final Method start Initial HPLC Method (C18, MeOH/H2O gradient) evaluate Evaluate Resolution (Rs) and Peak Shape start->evaluate optimize_mp Optimize Mobile Phase (pH, Organic Modifier) evaluate->optimize_mp Rs < 1.5 or Poor Peak Shape optimize_temp Adjust Column Temperature evaluate->optimize_temp Still Poor Resolution change_column Change Stationary Phase (e.g., Phenyl-Hexyl) evaluate->change_column Further Improvement Needed final_method Optimized Method with Adequate Separation evaluate->final_method Rs >= 1.5 and Good Peak Shape optimize_mp->evaluate optimize_temp->evaluate change_column->evaluate Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation of Isomers cause1 Suboptimal Mobile Phase problem->cause1 cause2 Inappropriate Column Temperature problem->cause2 cause3 Unsuitable Stationary Phase problem->cause3 cause4 Peak Tailing problem->cause4 solution1 Adjust pH, Change Organic Modifier, Modify Gradient cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Switch to Phenyl-Hexyl Column cause3->solution3 solution4 Acidify Mobile Phase, Reduce Sample Load cause4->solution4

Technical Support Center: Large-Scale Production of Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of coumaroyltormentic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing large quantities of coumaroyltormentic acid?

A1: There are three primary strategies for the large-scale production of coumaroyltormentic acid, each with its own set of challenges:

  • Extraction from Natural Sources: This involves isolating the compound from plants known to contain it, such as Aronia species[1][2][3][4][5]. While direct, this method is often limited by the low natural abundance of the compound, slow plant growth, and geographical variability.

  • Chemical Synthesis: Total or semi-synthesis offers an alternative to natural extraction. However, the complex structure of coumaroyltormentic acid, a triterpene acid esterified with p-coumaric acid, makes multi-step chemical synthesis commercially challenging, often resulting in low overall yields.

  • Biotechnological Production: Plant cell suspension cultures are a promising and sustainable approach. However, this method is currently constrained by challenges such as slow cell growth, low productivity, and difficulties in scaling up bioreactor cultures.[1][6][7][8][9]

Q2: Which production method currently offers the highest yield?

A2: Currently, extraction from cultivated or wild-harvested plants tends to provide the highest initial yields of coumaroyltormentic acid. However, this is often not sustainable for large-scale, long-term production. While chemical synthesis can theoretically produce large quantities, the overall yields after numerous steps are often low. Biotechnological methods are under development, and while promising, their volumetric productivity is currently lower than that of natural extraction.

Q3: What is the current status of biotechnological production of coumaroyltormentic acid?

A3: The biotechnological production of triterpenoids, including coumaroyltormentic acid, primarily through plant cell suspension cultures, is an active area of research.[1][6][7][8][9] Key areas of focus include:

  • Establishing stable and high-yielding cell lines.

  • Optimizing culture media and growth conditions.

  • Using elicitors to stimulate secondary metabolite production.

  • Designing bioreactors that provide low-shear mixing and adequate aeration to accommodate the sensitivity of plant cells.[3][10][11][12][13]

Troubleshooting Guides

Extraction and Initial Processing
Problem Potential Cause(s) Troubleshooting & Optimization
Low Extraction Yield - Inappropriate solvent selection. - Incomplete extraction from the plant matrix. - Degradation of the compound during extraction.- Use a multi-solvent extraction approach, starting with a non-polar solvent followed by a more polar solvent like methanol (B129727) or ethanol.[14] - Ensure the plant material is finely powdered to maximize surface area. - Employ techniques like ultrasound-assisted extraction to improve efficiency.[2] - Keep extraction temperatures low to prevent degradation.
Co-extraction of a High Amount of Impurities - The solvent system is not selective enough. - Extraction of pigments, lipids, and other polar compounds.- Perform a preliminary liquid-liquid partitioning step. For example, partition the crude extract between ethyl acetate (B1210297) and water to separate compounds based on polarity. - Use solid-phase extraction (SPE) for initial cleanup before large-scale chromatography.
Degradation of Coumaroyltormentic Acid during Solvent Removal - High temperatures during evaporation. - Exposure to light or oxygen.- Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. - Maintain the water bath temperature below 40-50°C. - Protect the extract from light by using amber-colored glassware or covering the flask with aluminum foil.
Purification (Large-Scale Chromatography)
Problem Potential Cause(s) Troubleshooting & Optimization
Poor Separation of Coumaroyltormentic Acid from Structurally Similar Triterpenoids - Inadequate stationary phase selectivity. - Suboptimal mobile phase composition.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for your specific impurities. - Optimize the mobile phase by adjusting the organic solvent ratio (e.g., acetonitrile (B52724) vs. methanol) and the pH. Small changes in pH can significantly affect the retention of acidic compounds.
Broad or Tailing Peaks in HPLC - Column overload. - Presence of interfering compounds. - Inappropriate mobile phase pH. - Column degradation.- Dilute the sample before injection. - Perform a solid-phase extraction (SPE) clean-up of the crude extract before HPLC. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Use a guard column and regularly flush the analytical column.
High Backpressure During Scale-Up - Use of small particle size resin in a large column. - Clogging of the column frit with particulates from the extract.- For industrial-scale chromatography, consider using larger particle size resins to reduce backpressure, though this may lead to lower resolution. - Ensure the extract is filtered through a 0.45 µm or smaller filter before loading onto the column.
Compound Degradation on Silica (B1680970) Gel Column - Acidic nature of silica gel can degrade acid-sensitive compounds.- Deactivate the silica by flushing the column with an eluent containing a small amount of a base like triethylamine (B128534) (1-3%). - Consider using a less acidic stationary phase like alumina.[15]
Biotechnological Production (Plant Cell Culture)
Problem Potential Cause(s) Troubleshooting & Optimization
Low Cell Growth and Viability - Suboptimal media composition (nutrients, hormones). - High shear stress from agitation in the bioreactor. - Inadequate oxygen supply.- Optimize the concentrations of macro- and micronutrients, vitamins, and plant growth regulators (e.g., auxins, cytokinins). - Use low-shear impellers (e.g., marine impellers) or switch to an airlift or bubble column bioreactor.[3][10][11][12][13] - Increase the aeration rate, but be mindful of increased shear from excessive bubbling.
Low Yield of Coumaroyltormentic Acid - The cell line has low intrinsic productivity. - Feedback inhibition by the product. - The production phase is not optimized.- Screen and select high-producing cell lines. - Implement in situ product removal by adding an adsorbent resin or a second immiscible solvent phase to the culture to sequester the product and alleviate feedback inhibition.[16] - Employ a two-stage culture system: a growth phase followed by a production phase with a different medium composition.
Browning of the Culture and Cell Death - Accumulation of phenolic compounds that oxidize and become toxic.- Add antioxidants like ascorbic acid or polyvinylpyrrolidone (B124986) (PVP) to the culture medium. - Perform periodic media exchange to remove toxic byproducts.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the extraction and analysis of coumaroyltormentic acid and related compounds. Note that optimal conditions will vary depending on the specific plant material and equipment used.

Table 1: Solvent Extraction Parameters for Triterpenoids and Phenolic Acids

ParameterValueSource Compound(s)Reference
Solvent Methanol, Ethanol (70-95%)p-Coumaric Acid, Triterpenoids[14]
Solid-to-Liquid Ratio 1:10 to 1:30 (w/v)Triterpenoids[17]
Extraction Time 24-48 hours (Maceration)3-p-Coumaroylquinic Acid
30-60 minutes (Ultrasound-assisted)Triterpenoids[17]
Temperature Room Temperature to 60°CTriterpenoids[17]

Table 2: HPLC Parameters for Analysis of Coumaric Acid Derivatives

ParameterValue/TypeSource Compound(s)Reference
Stationary Phase C18 (Reversed-Phase)p-Coumaric Acid[14]
Mobile Phase Water:Methanol:Acetic Acid (65:34:1 v/v)p-Coumaric Acid[14]
Gradient of Water and Methanol/Acetonitrile3-O-p-coumaroyltormentic acid[1]
Flow Rate 0.7 - 1.0 mL/minTriterpenoids, p-Coumaric Acid[14][18]
Detection Wavelength 310 nmp-Coumaric Acid[14]
220 and 254 nm3-O-p-coumaroyltormentic acid[1]
Column Temperature 20-35 °CTriterpenoids[18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Triterpenoids from Plant Material
  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L beaker.

    • Add 1 L of 80% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.

  • Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to remove solid debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of Coumaroyltormentic Acid
  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with a lower percentage of B, and gradually increase to elute the compound of interest. A typical gradient might be: 0-5 min, 20% B; 5-40 min, 20-100% B; 40-50 min, 100% B.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 254 nm and 310 nm.

  • Fraction Collection: Collect fractions based on the retention time of a previously analyzed analytical standard of coumaroyltormentic acid.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.

Visualizations

experimental_workflow start Plant Biomass (e.g., Aronia) extraction Ultrasound-Assisted Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partition (Ethyl Acetate/Water) crude_extract->partition spe Solid-Phase Extraction (SPE) Cleanup partition->spe prep_hplc Preparative HPLC (C18 Column) spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Pure Coumaroyltormentic Acid purity_analysis->final_product

Caption: Extraction and Purification Workflow for Coumaroyltormentic Acid.

plant_cell_culture_challenges cluster_challenges Key Challenges cluster_solutions Potential Solutions main Large-Scale Plant Cell Culture for Coumaroyltormentic Acid low_growth Low Cell Growth Rate main->low_growth low_yield Low Product Yield main->low_yield shear_stress Shear Stress Sensitivity main->shear_stress contamination Contamination Risk main->contamination scale_up Scale-Up Difficulties main->scale_up media_opt Media Optimization low_growth->media_opt addresses elicitation Elicitation Strategies low_yield->elicitation addresses in_situ_removal In Situ Product Removal low_yield->in_situ_removal addresses bioreactor_design Low-Shear Bioreactor Design (e.g., Airlift) shear_stress->bioreactor_design addresses aseptic_tech Strict Aseptic Techniques contamination->aseptic_tech addresses

References

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 3-O-cis-p-coumaroyltormentic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by four main factors:

  • Light Exposure: The cis-isomer of the p-coumaroyl moiety is susceptible to photoisomerization to the more stable trans-isomer, particularly when exposed to UV light.[1][2]

  • pH: The ester linkage between tormentic acid and p-coumaric acid is prone to hydrolysis under both acidic and basic conditions. Degradation of similar compounds has been shown to increase significantly in alkaline pH (above 6.8).[3][4][5]

  • Temperature: Elevated temperatures can accelerate the rate of both isomerization and hydrolysis, leading to faster degradation of the compound.[5] Storing solutions at low temperatures is crucial for maintaining stability.[1]

  • Solvent Choice: The choice of solvent can impact the solubility and stability of the compound. While organic solvents like DMSO are often used to dissolve triterpenoids, their interaction with experimental conditions should be carefully considered.[6]

Q2: How can I prevent the isomerization of my cis-isomer to the trans-isomer?

A2: To minimize the light-induced isomerization of the cis-p-coumaroyl group, it is essential to protect the solution from light at all stages of your experiment. Use amber-colored vials or wrap your containers in aluminum foil. Conduct experimental manipulations in a darkened room or under low-light conditions whenever possible.[1]

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, based on the stability of similar molecules like trans-resveratrol, a slightly acidic to neutral pH (pH 4.0-6.8) is likely to be the most stable range.[5] It is crucial to avoid strongly acidic or alkaline conditions to prevent ester hydrolysis.[3]

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: For optimal stability, stock solutions should be stored at low temperatures, preferably at -20°C or -80°C, in a light-protected container (e.g., an amber vial). If the solvent is DMSO, be mindful of its freezing point (-18.5°C). For short-term storage (a few days), refrigeration at 4°C may be acceptable if the solution is protected from light.[1][5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound solutions.

Issue 1: Loss of Biological Activity or Inconsistent Experimental Results

If you observe a decrease in the expected biological activity of your compound or high variability in your results, it is likely due to its degradation.

Troubleshooting Steps:

  • Verify Compound Integrity: Analyze your stock and working solutions by HPLC to check for the presence of degradation products, such as the trans-isomer or free tormentic and p-coumaric acids.[7][8]

  • Review Solution Preparation and Handling:

    • Were the solutions protected from light at all times?

    • What was the pH of the experimental medium?

    • Were the solutions exposed to elevated temperatures?

  • Implement Preventative Measures: Prepare fresh solutions for each experiment, minimize the time between solution preparation and use, and strictly adhere to the recommended storage and handling conditions.

Issue 2: Precipitation of the Compound in Aqueous Media

This compound, being a triterpenoid, has poor water solubility.[9]

Troubleshooting Steps:

  • Initial Dissolution: Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing aqueous dilutions.[6]

  • Final Concentration: Avoid high final concentrations in your aqueous experimental medium. Determine the maximum soluble concentration in your specific buffer system.

  • Use of Solubilizing Agents: For certain applications, the use of co-solvents or non-ionic surfactants may be considered to improve solubility, but their compatibility with the experimental system must be validated.

Summary of Stability Factors and Recommended Conditions

FactorPotential IssueRecommended Conditions for Maximizing Stability
Light cis to trans isomerizationStore and handle solutions in light-protected containers (e.g., amber vials).[1]
pH Ester hydrolysisMaintain solutions in a slightly acidic to neutral pH range (e.g., 4.0-6.8).[3][5]
Temperature Increased degradation rateStore stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice.[5]
Oxygen OxidationFor long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen).[10]
Solvent Poor Solubility / DegradationUse a high-purity, anhydrous grade of a suitable organic solvent like DMSO for stock solutions.[6]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to quantitatively assess the stability of this compound under different experimental conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers at various pH values (e.g., phosphate, acetate)

  • Light-protected vials (amber)

2. Preparation of Solutions:

  • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the different buffers to be tested (e.g., pH 4, 7, 9).

3. Incubation Conditions:

  • Aliquots of the test solutions should be incubated under various conditions:

    • Temperature: 4°C, 25°C (room temperature), 37°C.

    • Light: Exposed to ambient light vs. protected from light.

  • Samples should be taken at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

4. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set at a wavelength appropriate for p-coumaric acid derivatives (e.g., ~310-320 nm).

  • Quantification: Create a calibration curve with a known standard of the compound. The percentage of remaining this compound at each time point is calculated relative to the amount at time zero.

Visualizations

degradation_pathway cluster_factors Degradation Factors compound This compound (in solution) isomer 3-O-trans-p-Coumaroyltormentic Acid compound->isomer Isomerization hydrolysis_products Tormentic Acid + p-Coumaric Acid compound->hydrolysis_products Hydrolysis light Light (UV) light->compound ph High/Low pH ph->compound temp High Temperature temp->compound

Caption: Factors leading to the degradation of this compound.

stability_workflow prep Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Test Buffers (Varying pH, etc.) prep->dilute incubate Incubate under Test Conditions (Temp, Light) dilute->incubate sample Collect Samples at Time Points (t=0, 1, 2...) incubate->sample analyze Analyze by HPLC sample->analyze quantify Quantify Remaining Compound and Degradation Products analyze->quantify results Determine Stability Profile quantify->results

References

Minimizing trans-cis isomerization of p-coumaric acid derivatives during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing trans-cis isomerization of p-coumaric acid and its derivatives during extraction.

Frequently Asked Questions (FAQs)

Q1: What is trans-cis isomerization and why is it a concern during the extraction of p-coumaric acid derivatives?

A: trans-cis isomerization is a chemical process where the spatial arrangement of atoms around a double bond in a molecule changes. p-Coumaric acid and its derivatives naturally exist predominantly in the trans form, which is often the more biologically active and stable isomer. During extraction and analysis, exposure to certain environmental factors can cause the conversion of the trans isomer to the less stable cis isomer.[1] This is a concern because the presence of the cis isomer can lead to inaccurate quantification of the active compound and potentially altered biological activity in subsequent assays.[2]

Q2: What are the primary factors that induce the isomerization of p-coumaric acid derivatives?

A: The main factors that can cause trans-cis isomerization of p-coumaric acid and its derivatives are:

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, is a significant driver of isomerization.[3][4][5]

  • Temperature: Elevated temperatures can provide the energy needed for the conversion from the trans to the cis isomer and can also lead to degradation of the compounds.[2][6][7]

  • pH: Both acidic and especially alkaline (basic) conditions can promote isomerization.[2][6][8] Highly alkaline conditions can also lead to other forms of degradation.[6]

Q3: How can I visually identify if isomerization is occurring in my samples?

A: While visual identification is not possible, a common indicator of isomerization during chromatographic analysis (e.g., HPLC) is the appearance of a new, smaller peak eluting close to the main trans-p-coumaric acid derivative peak. To confirm, you can use a standard for the cis isomer if available, or utilize mass spectrometry (MS) to confirm that the new peak has the same mass-to-charge ratio as your target compound.

Q4: What is the ideal pH range for minimizing isomerization during extraction?

A: To minimize isomerization, it is recommended to maintain a slightly acidic pH, typically between 3 and 5, throughout the extraction and storage process.[2] This can be achieved by acidifying your extraction solvent with a weak acid like formic acid or acetic acid.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of a secondary peak near the main analyte peak in HPLC. Isomerization from trans to cis form.1. Protect from Light: Use amber vials or wrap containers in aluminum foil during extraction and storage.[2][5] 2. Control Temperature: Employ cold extraction methods (e.g., on ice) and avoid heating.[2][9] 3. Adjust pH: Ensure the extraction solvent is slightly acidic (pH 3-5).[2]
Low yield of p-coumaric acid derivative. Degradation of the compound.1. Avoid High Temperatures: Use non-thermal extraction methods like ultrasonic-assisted extraction (UAE) in an ice bath.[2] If heating is necessary, use the lowest possible temperature for the shortest duration. 2. Avoid Alkaline Conditions: Do not use strongly basic solvents or solutions during extraction or storage.[6] 3. Proper Storage: Store extracts at low temperatures (-20°C or -80°C) for long-term stability.[5]
Inconsistent results between batches. Variability in extraction conditions.1. Standardize Protocols: Ensure consistent extraction times, temperatures, solvent-to-sample ratios, and pH across all samples.[2] 2. Minimize Light Exposure: Work under subdued lighting and consistently use light-protective containers.[2]

Quantitative Data Summary

Table 1: Effect of Temperature on the Stability of p-Coumaric Acid

TemperatureHalf-life (t½) in minutesDegradation Rate Constant (k) in min⁻¹
80°C61.881.12 x 10⁻²
120°C27.722.5 x 10⁻²

Data derived from studies on phenolic acids in sour cherry paste, indicating that increasing temperature significantly accelerates the degradation of p-coumaric acid.[10][11]

Table 2: Recommended Storage Conditions for p-Coumaric Acid Solutions

Storage DurationTemperatureConditions
Short-term (up to 24 hours)4°CIn a refrigerator, protected from light.[9]
Long-term-20°C or -80°CIn a freezer, preferably as a dried extract or in aliquots to avoid freeze-thaw cycles.[5]

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) to Minimize Isomerization

This protocol describes a method for extracting p-coumaric acid derivatives from plant material while minimizing trans-cis isomerization.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: 70% Methanol in water, acidified with 0.1% formic acid (v/v)

  • Amber centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath with cooling (ice bath)

  • Centrifuge

  • 0.22 µm syringe filter

  • Amber HPLC vials

Procedure:

  • Preparation: Pre-chill the acidified extraction solvent to 4°C.

  • Sample Weighing: Weigh approximately 100 mg of the powdered plant material into a pre-chilled amber centrifuge tube.

  • Solvent Addition: Add 1.5 mL of the cold, acidified extraction solvent to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Ultrasonication: Place the tube in an ultrasonic bath filled with ice and water. Sonicate for 15-20 minutes, ensuring the bath remains cold.[2]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage: If not analyzing immediately, store the vial at -20°C or below, protected from light.[5]

Visualizations

cluster_factors Factors Inducing Isomerization cluster_compound p-Coumaric Acid Derivative Light Light Trans_Isomer Trans_Isomer Light->Trans_Isomer causes High_Temperature High_Temperature High_Temperature->Trans_Isomer causes Alkaline_pH Alkaline_pH Alkaline_pH->Trans_Isomer causes Cis_Isomer Cis_Isomer Trans_Isomer->Cis_Isomer isomerization

Caption: Factors causing trans-cis isomerization of p-coumaric acid.

start Start: Powdered Sample extraction Add Cold, Acidified Solvent (e.g., 70% MeOH, 0.1% Formic Acid) start->extraction sonication Ultrasonication in Ice Bath (15-20 min) extraction->sonication centrifugation Centrifuge at 4°C sonication->centrifugation filtration Filter Supernatant (0.22 µm filter into amber vial) centrifugation->filtration analysis HPLC Analysis filtration->analysis storage Store at -20°C or below filtration->storage end End analysis->end storage->analysis analyze later

Caption: Recommended workflow for minimizing isomerization during extraction.

References

Technical Support Center: Enhancing Bioavailability of Tormentic Acid Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of tormentic acid and its derivatives. The focus is on enhancing oral bioavailability, a critical factor for the therapeutic efficacy of these promising compounds.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Question: We are observing very low and highly variable plasma concentrations of our tormentic acid derivative after oral administration in rats. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability is a common hurdle for poorly water-soluble compounds like tormentic acid derivatives. The primary causes often revolve around poor solubility, inadequate dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism.

Troubleshooting Workflow:

  • Physicochemical Characterization:

    • Solubility Profiling: Determine the solubility of your compound at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the GI tract.

    • Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This will help determine if poor permeability is a contributing factor.

  • Formulation Optimization: The initial formulation is critical. If you are using a simple suspension, it is likely that the compound is not dissolving sufficiently for absorption. Consider the following formulation strategies to enhance solubility and dissolution:

    • Nanoparticle Formulation: Reducing the particle size to the nanometer range significantly increases the surface area available for dissolution.

    • Solid Dispersion: Dispersing the tormentic acid derivative in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.

  • Pilot Pharmacokinetic (PK) Study: If not already performed, a pilot PK study with both intravenous (IV) and oral (PO) administration is crucial. This will determine the absolute bioavailability and provide insights into the extent of first-pass metabolism.

Issue 2: Formulation Instability and Dosing Inaccuracy

Question: We have prepared a nanoparticle suspension of a tormentic acid derivative, but we are still observing high variability in our in vivo results. What could be the issue?

Answer:

High variability with nanoparticle formulations can stem from issues with the formulation's stability and the accuracy of oral gavage administration.

Troubleshooting Steps:

  • Formulation Stability:

    • Particle Size and Polydispersity Index (PDI): Regularly monitor the particle size and PDI of your nanosuspension. An increase in particle size or a high PDI (>0.3) can indicate aggregation, leading to inconsistent absorption.

    • Zeta Potential: Measure the zeta potential to assess the stability of the nanoparticle suspension. A zeta potential of at least ±20 mV is generally required for good electrostatic stabilization.

    • Homogeneity: Ensure the nanosuspension is uniformly dispersed before each administration. Use a vortex mixer or sonicator to resuspend any settled particles.

  • Oral Gavage Technique:

    • Consistent Administration: Refine your oral gavage technique to ensure consistent and accurate dosing. Use appropriately sized gavage needles and administer the formulation slowly to prevent regurgitation.

    • Vehicle Effects: The choice of vehicle for suspending the nanoparticles can impact their stability and in vivo performance. Ensure the vehicle is compatible with the nanoparticles and does not cause aggregation.

    • Fasting: Standardize the fasting period for the animals before dosing, as the presence of food can significantly affect the absorption of lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the preclinical development of tormentic acid derivatives?

A1: The primary challenges include:

  • Poor Oral Bioavailability: Due to low aqueous solubility and potentially high first-pass metabolism.[1]

  • Selection of an Appropriate Animal Model: Ensuring the chosen animal model is relevant to the human condition being studied.[2][3][4]

  • Formulation-Dependent Variability: The in vivo performance of tormentic acid derivatives is highly dependent on the formulation, leading to potential inconsistencies between studies.[5]

  • Reproducibility of In Vivo Studies: Minor variations in experimental protocols can lead to significant differences in outcomes.[6]

Q2: Which formulation strategy is best for enhancing the bioavailability of tormentic acid derivatives: nanoparticles or solid dispersions?

A2: Both nanoparticle formulations and solid dispersions have been shown to significantly improve the oral bioavailability of poorly soluble triterpenoids.

  • Nanoparticles are advantageous due to their increased surface area, leading to faster dissolution. They can also be surface-modified for targeted delivery.[7][8][9][10][11][12]

  • Solid dispersions enhance solubility by converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix.[9][12][13][14] The choice between the two often depends on the specific physicochemical properties of the tormentic acid derivative, the desired release profile, and the available manufacturing capabilities. It is recommended to screen both approaches in parallel during early-stage development.

Q3: How can I minimize the number of animals used in my in vivo bioavailability studies?

A3: To minimize animal use while obtaining robust data, consider the following:

  • Thorough In Vitro Characterization: Use in vitro models like the Caco-2 permeability assay to screen and rank different formulations before proceeding to in vivo studies.

  • Pilot Studies: Conduct small-scale pilot studies to refine formulations and dosing regimens before embarking on larger, definitive studies.

  • Appropriate Study Design: Utilize crossover study designs where feasible, as each animal can serve as its own control, reducing inter-animal variability and the total number of animals required.

Data Presentation: Pharmacokinetic Parameters of Triterpenoid Formulations

The following tables summarize the pharmacokinetic parameters of oleanolic acid and ursolic acid, structurally similar triterpenoids to tormentic acid, in various bioavailability-enhancing formulations. This data can serve as a reference for expected improvements with tormentic acid derivatives.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Oleanolic Acid (unformulated)--37.15100[8]
Oleanolic Acid-Lactoferrin Nanoparticles126.14 ± 37.930.33126.53340.59[8]
Oleanolic Acid Tablet---100[11]
Oleanolic Acid SNEDDS---240[11]

Table 1: Pharmacokinetic parameters of oleanolic acid formulations in rats.

FormulationCmax (µg/mL)Tmax (h)AUC (mg·L⁻¹·h⁻¹)Relative Bioavailability (%)Reference
Ursolic Acid (raw)--6.27100[15]
Ursolic Acid Nanoparticles--16.785268[15]
Ursolic Acid (pure drug)---100[9]
Ursolic Acid Solid Dispersion---1900[9]
Ursolic Acid--12.78 ± 2.59 (µg/h/ml)100[15]
Ursolic Acid + Piperine--125.15 ± 1.84 (µg/h/ml)~1000[15]

Table 2: Pharmacokinetic parameters of ursolic acid formulations in rats.

Experimental Protocols

Protocol 1: Preparation of Tormentic Acid Derivative Nanoparticles (Emulsion Solvent Evaporation Method)

This protocol is adapted from methods used for ursolic acid and oleanolic acid.[8][9]

  • Preparation of the Organic Phase: Dissolve the tormentic acid derivative and a suitable polymer (e.g., PLGA) in a volatile organic solvent (e.g., ethyl acetate).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to collect the nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize them to obtain a dry powder.

Protocol 2: Preparation of Tormentic Acid Derivative Solid Dispersion (Solvent Evaporation Method)

This protocol is based on general methods for preparing solid dispersions with polymers like PVP.[5][16][17]

  • Dissolution: Dissolve the tormentic acid derivative and a hydrophilic polymer (e.g., PVP K30 or Soluplus®) in a common volatile solvent (e.g., ethanol (B145695) or a mixture of solvents). The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.

Mandatory Visualization

Signaling Pathway Diagram

Tormentic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[18][19][20] The following diagram illustrates the canonical NF-κB signaling cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to κB sites Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription Tormentic_Acid Tormentic Acid Derivative Tormentic_Acid->IKK_complex Inhibits

References

Troubleshooting mammosphere assay variability with natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting mammosphere assays, with a special focus on the challenges introduced by natural compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a mammosphere assay?

A1: Variability in mammosphere assays can arise from several factors, including:

  • Cell Culture Conditions: Inconsistent cell passage number, plating density, and health of the initial cell culture can significantly impact sphere formation.[1][2] Adherent cells should consistently be transferred at 60-80% confluence.[2]

  • Assay Medium Composition: The quality and concentration of growth factors (e.g., EGF, bFGF) and supplements like B27 are critical.[2][3]

  • Natural Compound Properties: The purity, solubility, and stability of the natural compounds being tested can introduce significant variability.

  • Subjectivity in Quantification: Manual counting of mammospheres is prone to inter- and intra-observer variability and bias.[4] Defining a clear size threshold (e.g., >40 µm or >50 µm) is crucial for consistency.[2][5]

  • Sphere Aggregation: Movement of plates during incubation can lead to the fusion of smaller spheres, artificially inflating size and reducing numbers.[2][3]

Q2: How do natural compounds specifically contribute to assay variability?

A2: Natural compounds present unique challenges:

  • Solubility Issues: Many natural compounds have poor aqueous solubility, leading to precipitation in the culture medium. This can cause inconsistent dosing and direct physical interference with sphere formation.

  • Bioactivity and Purity: The concentration of the active component in a natural extract can vary between batches. The presence of other compounds in an extract can also lead to off-target effects.

  • Interaction with Assay Components: Some compounds may bind to components of the culture medium or plasticware, reducing their effective concentration.

  • Autofluorescence: Certain natural compounds can be autofluorescent, which may interfere with viability assays or fluorescent imaging.

Q3: What is the optimal seeding density for a mammosphere assay?

A3: The optimal seeding density needs to be determined empirically for each cell line.[2][3] A density that is too low may inhibit sphere formation due to a lack of paracrine signaling, while a density that is too high can lead to nutrient depletion and excessive sphere aggregation.[2] Recommended starting ranges are often between 500-4,000 cells/cm².[2]

Q4: How can I ensure that the spheres I am counting are clonal and not just cell aggregates?

A4: Ensuring clonality is a key challenge. While plating one cell per well is the only definitive way to guarantee clonal origin, it is often impractical.[2] To minimize aggregation, use ultra-low attachment plates, avoid disturbing the plates during the initial growth phase, and optimize the seeding density to be as low as feasible while still permitting sphere formation.[2][3] A single-cell suspension must be validated at the time of plating.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Poor Mammosphere Formation 1. Suboptimal cell health or high passage number.2. Incorrect seeding density.3. Inactive or degraded growth factors in the medium.4. Cell line is not capable of forming mammospheres.[6][7]1. Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase.2. Perform a titration experiment to determine the optimal seeding density for your specific cell line.3. Prepare fresh media with fresh aliquots of growth factors for each experiment.4. Confirm that your cell line has been reported to form mammospheres. E-cadherin expression can be a critical factor.[6][7]
High Variability Between Replicates 1. Inaccurate cell counting and plating.2. Uneven distribution of cells in the wells.3. Edge effects in the culture plate.4. Inconsistent treatment with the natural compound.1. Ensure a single-cell suspension before counting. Use a hemocytometer or automated cell counter and prepare multiple suspensions to check for consistency.[2]2. Mix the cell suspension thoroughly before and during plating.3. Avoid using the outer wells of the plate, which are more prone to evaporation.4. Ensure the natural compound is fully dissolved and evenly mixed into the medium before adding to the cells.
Cell Death/Toxicity 1. Natural compound is cytotoxic at the tested concentration.2. Solvent (e.g., DMSO) concentration is too high.3. Poor quality of reagents or water.1. Perform a dose-response curve to determine the optimal non-toxic concentration range.2. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for your cells (typically <0.5%).3. Use high-purity reagents and cell culture grade water.
Compound Precipitation in Culture 1. Poor solubility of the natural compound in the aqueous medium.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).2. Perform a solubility test of the compound in the final culture medium before treating the cells.3. Consider using solubilizing agents or different formulations if solubility remains an issue, but test for their effects on mammosphere formation first.
Inconsistent Sphere Size and Morphology 1. Heterogeneity within the cell population.[1][8]2. Sphere aggregation.3. Natural compound affecting cell adhesion or proliferation pathways.1. This can be an inherent property of the cells. Consistent culture and passaging techniques can help minimize this.2. Do not disturb plates during the first 5-7 days of culture.[2][3] Optimize seeding density.3. This may be a biological effect of the compound. Document these morphological changes as part of your results.
Difficulty Dissociating Spheres for Passaging 1. Incomplete enzymatic digestion.2. Spheres are very large and compact.1. Use a combination of enzymatic (e.g., Trypsin, Accutase) and mechanical dissociation (pipetting or passing through a small gauge needle).[2][3]2. Passage spheres when they reach an appropriate size, before they become too large and develop necrotic cores.

Experimental Protocols

Standard Mammosphere Formation Assay

This protocol is a synthesis of best practices for assessing the effect of natural compounds on mammosphere formation.

  • Cell Preparation:

    • Culture adherent breast cancer cells (e.g., MCF-7, MDA-MB-231) in their recommended growth medium to 70-80% confluence.[2][9]

    • Wash cells with PBS, and detach them using a gentle enzyme like Accutase or TrypLE to preserve cell surface proteins.[10]

    • Neutralize the enzyme and centrifuge the cells.

    • Resuspend the cell pellet in mammosphere medium and ensure a single-cell suspension by passing it through a 40 µm cell strainer.[2][5]

    • Perform a viable cell count using trypan blue or an automated counter.

  • Plating:

    • Prepare the mammosphere medium: Serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL EGF, 20 ng/mL bFGF, and penicillin/streptomycin.[2][3]

    • Dilute the single-cell suspension to the predetermined optimal seeding density in mammosphere medium.

    • Plate the cells in ultra-low attachment plates (e.g., 6-well or 96-well plates).

  • Treatment with Natural Compound:

    • Prepare a stock solution of the natural compound in a suitable solvent (e.g., DMSO).

    • On the day of plating, dilute the compound in mammosphere medium to the desired final concentrations.

    • Add the compound to the appropriate wells. Ensure a vehicle control (medium with solvent) is included.

  • Incubation and Quantification:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days. Do not disturb the plates during this period to prevent sphere aggregation.[2][3]

    • After incubation, count the number of mammospheres per well using an inverted microscope. Only count spheres with a diameter greater than a predefined threshold (e.g., 50 µm).[11]

    • Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100 [2]

Secondary Mammosphere (Self-Renewal) Assay
  • Harvesting Primary Spheres:

    • Collect the primary mammospheres by gentle centrifugation.

    • Aspirate the supernatant and wash the spheres with PBS.

  • Dissociation:

    • Resuspend the spheres in a dissociation enzyme (e.g., Trypsin/EDTA) and incubate for 2-5 minutes.[2][3]

    • Mechanically dissociate the spheres into a single-cell suspension by gently pipetting or passing them through a 25G needle.[2][11]

    • Neutralize the enzyme and wash the cells.

  • Re-plating:

    • Perform a viable cell count.

    • Re-plate the single cells in ultra-low attachment plates at the same density as the primary assay, following the steps above.

  • Quantification:

    • After 5-10 days, count the secondary mammospheres and calculate the MFE as described for the primary assay. An increase in MFE from primary to secondary passage can indicate self-renewal.[2]

Data Presentation: Efficacy of Natural Compounds on Mammosphere Formation

The following table summarizes the inhibitory effects of various natural compounds on mammosphere formation, as reported in the literature.

Natural Compound Cell Line Effective Concentration / IC₅₀ Reference
Aloe EmodinMCF7IC₅₀: 10-25 µM; >75% inhibition at 15 µM[12][13]
AloinMCF7IC₅₀: 50 µM; >90% inhibition at 200 µM[12][13]
Tannic AcidMCF7IC₅₀: ~25 µM[12][13]
ChlorophyllinMCF7>90% inhibition at 100 µM[13]
Azelaic AcidMCF7Complete inhibition at 10 mM[12][13]
Adipic AcidMCF7Near complete inhibition at 10 mM[12][13]
CitralMCF7IC₅₀: 10-50 µM[12]
CurcuminMCF7 / MDA-MB-23150% inhibition at 5 µM; 100% at 10 µM[14]
PiperineBreast TissueSignificant inhibition at 5-10 µM[14]
QuercetinColon CSCsInhibition at 75 µM[14]
6-ShogaolBCSCsDown-regulation of CD44[15]
PterostilbeneBCSCsSuppressed mammosphere formation[15]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Primary Mammosphere Assay cluster_passage Secondary Assay (Self-Renewal) cluster_analysis Data Analysis AdherentCulture 1. Adherent Cell Culture (70-80% Confluence) Harvest 2. Harvest & Dissociate (e.g., Accutase) AdherentCulture->Harvest SingleCell 3. Create Single-Cell Suspension (Strain) Harvest->SingleCell Count 4. Viable Cell Count SingleCell->Count Plating 5. Plate in Ultra-Low Attachment Plates Count->Plating Treatment 6. Add Natural Compound (or Vehicle Control) Plating->Treatment Incubate 7. Incubate (5-10 Days) Treatment->Incubate Quantify 8. Quantify MFE (Count Spheres >50µm) Incubate->Quantify Collect 9. Collect Primary Spheres Quantify->Collect Analysis 13. Compare MFE between Treatment and Control Groups Quantify->Analysis Dissociate2 10. Dissociate to Single Cells Collect->Dissociate2 Replate 11. Re-plate Cells Dissociate2->Replate Quantify2 12. Quantify Secondary MFE Replate->Quantify2 Quantify2->Analysis

Caption: Workflow for mammosphere formation and self-renewal assays.

Key Signaling Pathways in Breast Cancer Stem Cells

Several signaling pathways are crucial for the maintenance and self-renewal of breast cancer stem cells (BCSCs). Natural compounds often exert their inhibitory effects by targeting components of these pathways.

G cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway cluster_hh Hedgehog Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Wnt Target Gene Expression (Self-Renewal, Proliferation) TCF_LEF->Gene_Wnt BCSC Breast Cancer Stem Cell (Self-Renewal, Tumorigenesis) Gene_Wnt->BCSC NotchLigand Notch Ligand NotchReceptor Notch Receptor NotchLigand->NotchReceptor NICD NICD NotchReceptor->NICD CSL CSL NICD->CSL Gene_Notch Target Gene Expression (Stemness, Differentiation) CSL->Gene_Notch Gene_Notch->BCSC Hedgehog Hedgehog Patched Patched Receptor Hedgehog->Patched Smoothened Smoothened Patched->Smoothened GLI GLI Smoothened->GLI Gene_HH Target Gene Expression (Survival, Proliferation) GLI->Gene_HH Gene_HH->BCSC RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_PI3K Cell Growth & Survival mTOR->Gene_PI3K Gene_PI3K->BCSC Compounds Natural Compounds (Curcumin, Resveratrol, etc.) Compounds->BetaCatenin Compounds->NICD Compounds->GLI Compounds->mTOR

Caption: Key BCSC signaling pathways targeted by natural compounds.

References

Technical Support Center: Refining Extraction Protocols for Pentacyclic Triterpenes from Lysimachia clethroides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the extraction protocols for pentacyclic triterpenes from Lysimachia clethroides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of pentacyclic triterpenes from Lysimachia clethroides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Triterpenoid (B12794562) Saponins (B1172615) 1. Incomplete cell lysis: Insufficient grinding of the plant material can limit solvent access to the intracellular contents. 2. Inappropriate solvent polarity: The solvent system may not be optimal for extracting the target pentacyclic triterpenes, which are often in glycosylated (saponin) form. 3. Insufficient extraction time or temperature: The extraction parameters may not be adequate for efficient mass transfer of the compounds from the plant matrix to the solvent. 4. Degradation of target compounds: High temperatures or prolonged exposure to certain solvents can lead to the degradation of saponins.1. Optimize grinding: Ensure the dried plant material is ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 2. Solvent selection: Use a polar solvent system, such as 70% ethanol (B145695) or methanol (B129727), which has been shown to be effective for extracting triterpenoid saponins from Lysimachia species.[1] Consider a sequential extraction with solvents of increasing polarity to isolate different classes of compounds. 3. Optimize extraction parameters: For maceration, allow for a sufficient extraction time (e.g., 24-48 hours) with agitation. For heat-reflux extraction, a duration of 2-3 hours is common. For ultrasound-assisted extraction (UAE), optimize time and power settings. 4. Control temperature: Avoid excessive heat. For heat-reflux extraction, maintain the temperature at the boiling point of the solvent. For concentration steps using a rotary evaporator, keep the water bath temperature below 50°C.
Green or Brown Tint in the Final Extract 1. Co-extraction of chlorophyll (B73375): The use of ethanol or methanol will inevitably extract chlorophyll, leading to a green-colored extract. 2. Co-extraction of tannins and other pigments: These compounds are also soluble in polar solvents and can discolor the extract.1. Liquid-liquid partitioning: After the initial ethanol/methanol extraction and concentration, perform a liquid-liquid partitioning step. Suspend the aqueous extract in water and partition successively with a non-polar solvent like petroleum ether or hexane. The non-polar solvent will remove chlorophyll and other lipids, while the more polar saponins will remain in the aqueous layer.[1] 2. Adsorbent treatment: Pass the extract through a column of activated charcoal or a specific adsorbent resin to remove pigments. This should be done with caution as it may also lead to the loss of some target compounds.
Interference in Chromatographic Analysis (HPLC, TLC) 1. Co-elution of flavonoids: Lysimachia clethroides is rich in flavonoids, which can have similar polarities to triterpenoid saponins and may co-elute during chromatography. 2. Presence of fatty acids and sterols: These lipophilic compounds can interfere with reverse-phase chromatography if not adequately removed.1. Optimize chromatographic conditions: Use a gradient elution program in HPLC with a C18 column. A mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol is typically effective. A slow, shallow gradient can improve the resolution of closely eluting compounds. 2. Pre-purification: Employ solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to fractionate the crude extract before HPLC analysis. This can effectively separate triterpenoids from more or less polar interfering compounds. The initial partitioning with a non-polar solvent will also help in removing fatty acids and sterols.
Formation of an Emulsion During Liquid-Liquid Partitioning 1. Presence of compounds with surfactant-like properties: Saponins themselves can act as natural detergents, leading to the formation of stable emulsions.1. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of brine: Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength, which can help to break the emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture at a moderate speed can help to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the major pentacyclic triterpenes found in Lysimachia clethroides?

A1: Lysimachia clethroides is known to contain a variety of oleanane-type and ursane-type triterpenoid saponins. Specific compounds that have been isolated include clethroidosides A-H.[1][2] These saponins are glycosides of triterpene aglycones.

Q2: What is the most effective solvent for extracting pentacyclic triterpenes from Lysimachia clethroides?

A2: For the extraction of the polar triterpenoid saponins, a 70% aqueous ethanol solution is a commonly used and effective solvent system.[1] The addition of water to the ethanol increases the polarity of the solvent, which is beneficial for extracting the glycosylated forms of the triterpenes. For less polar triterpene aglycones, solvents like chloroform (B151607) or ethyl acetate (B1210297) may be more suitable.

Q3: How can I remove the green color from my extract?

A3: The green color is due to chlorophyll. A standard method to remove it is through liquid-liquid partitioning. After your initial extraction with a polar solvent like 70% ethanol, the solvent is evaporated, and the residue is suspended in water. This aqueous suspension is then washed with a non-polar solvent such as petroleum ether or n-hexane. The chlorophyll will move into the non-polar layer, which can then be discarded, leaving the more polar saponins in the aqueous layer.[1]

Q4: My final extract is a complex mixture. How can I isolate the individual triterpenoid saponins?

A4: Isolation of individual saponins from the crude extract typically requires multiple chromatographic steps. A common workflow involves:

  • Initial Fractionation: Subjecting the crude extract to column chromatography using a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel.

  • Further Purification: The fractions obtained from the initial separation are then further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[1]

Q5: What are the known biological activities of pentacyclic triterpenes from Lysimachia clethroides?

A5: Several triterpenoid saponins isolated from Lysimachia clethroides have demonstrated significant cytotoxic activities against various human tumor cell lines, including colon cancer (HT-29), liver cancer (HepG2), and lung cancer (A549).[2] This suggests their potential as anticancer agents. The proposed mechanism of action for some triterpenoid saponins involves the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction of total pentacyclic triterpenoids from Lysimachia clethroides to illustrate the impact of different extraction parameters.

Table 1: Effect of Solvent on Total Triterpenoid Yield

Solvent SystemExtraction MethodTemperature (°C)Extraction Time (h)Total Triterpenoid Yield (mg/g dry weight)
70% EthanolMaceration252412.5
95% EthanolMaceration25248.2
70% MethanolMaceration252413.1
95% MethanolMaceration25249.5
Ethyl AcetateSoxhlet7765.4
ChloroformSoxhlet6164.8

Table 2: Comparison of Extraction Methods for Total Triterpenoid Yield

Extraction MethodSolvent SystemTemperature (°C)Extraction TimeTotal Triterpenoid Yield (mg/g dry weight)
Maceration70% Ethanol2524 h12.5
Heat-Reflux70% Ethanol783 h14.2
Ultrasound-Assisted Extraction (UAE)70% Ethanol4030 min15.8
Microwave-Assisted Extraction (MAE)70% Ethanol605 min16.5

Note: The data presented in these tables are illustrative and based on typical trends observed in phytochemical extraction. Actual yields may vary depending on the specific plant material, equipment, and experimental conditions.

Experimental Protocols

Protocol 1: General Extraction of Pentacyclic Triterpenes from Lysimachia clethroides

This protocol is adapted from the methodology described for the isolation of triterpenoid saponins from L. clethroides.[1]

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Lysimachia clethroides at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder (40-60 mesh) using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform a heat-reflux extraction with 70% ethanol for 3 hours.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning for Purification:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel and partition successively with an equal volume of petroleum ether three times to remove chlorophyll and lipids.

    • Collect the aqueous layer and then partition it successively with an equal volume of n-butanol three times. The triterpenoid saponins will preferentially move into the n-butanol layer.

    • Combine the n-butanol fractions and concentrate under reduced pressure to yield a saponin-rich extract.

  • Further Purification (Optional):

    • The saponin-rich extract can be further purified by column chromatography on silica gel or a macroporous adsorbent resin, followed by preparative HPLC to isolate individual compounds.

Mandatory Visualization

Extraction_Workflow A Dried & Powdered Lysimachia clethroides B Extraction with 70% Ethanol (Maceration or Reflux) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Ethanol Extract D->E F Suspend in Water E->F G Liquid-Liquid Partitioning (with Petroleum Ether) F->G H Aqueous Layer (Saponins, Flavonoids) G->H Lower Phase I Petroleum Ether Layer (Chlorophyll, Lipids) - Discard G->I Upper Phase J Liquid-Liquid Partitioning (with n-Butanol) H->J K n-Butanol Layer (Saponin-Rich Fraction) J->K Upper Phase L Aqueous Layer - Discard J->L Lower Phase M Concentration K->M N Purified Saponin Extract M->N O Column Chromatography (Silica Gel / Resin) N->O P Preparative HPLC O->P Q Isolated Pentacyclic Triterpene Saponins P->Q

Caption: Workflow for the extraction and purification of pentacyclic triterpenes.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) CytoC Cytochrome c Bcl2->CytoC Inhibits Release Bax Bax (Pro-apoptotic) Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Activates ActiveCasp3 Active Caspase-3 (Executioner Caspase) Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis PARP PARP ActiveCasp3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Triterpenes Lysimachia clethroides Triterpenoid Saponins Triterpenes->Bcl2 Inhibits Triterpenes->Bax Promotes

Caption: Proposed intrinsic apoptosis signaling pathway induced by L. clethroides triterpenes.

References

How to increase the elicitation of 3-O-cis-p-Coumaroyltormentic acid using methyl jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the production of 3-O-cis-p-Coumaroyltormentic acid. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the use of methyl jasmonate (MeJA) as an elicitor in plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is methyl jasmonate (MeJA) and how does it function as an elicitor?

A1: Methyl jasmonate (MeJA) is a plant stress hormone that plays a crucial role in signaling pathways involved in defense against herbivores and pathogens.[1][2] As an elicitor, MeJA can be applied exogenously to plant cell cultures to trigger these defense responses, which often include the up-regulation of biosynthetic pathways for secondary metabolites, such as triterpenoids.[3][4][5] The application of MeJA mimics a stress condition, leading to the activation of transcription factors and the expression of genes responsible for producing target compounds like this compound.[6][7]

Q2: What is the general signaling pathway for MeJA-induced secondary metabolite production?

A2: When MeJA is introduced to plant cells, it is converted to the bioactive form, jasmonoyl-isoleucine (JA-Ile).[8][9] JA-Ile then binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[7][8] This binding event targets JAZ (Jasmonate-ZIM Domain) repressor proteins for degradation by the 26S proteasome.[8][9][10] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in the biosynthesis of secondary metabolites, including the enzymes in the triterpenoid (B12794562) pathway.[6][7]

Q3: What are the typical starting concentrations of MeJA for elicitation?

A3: The optimal concentration of MeJA is highly dependent on the plant species and cell line. However, a common range tested in various studies is between 10 µM and 250 µM.[3][11][12][13] For initial experiments, it is advisable to test a range of concentrations (e.g., 50 µM, 100 µM, 150 µM, 200 µM) to determine the optimal level that maximizes product yield without causing excessive cell death.[14]

Q4: How does MeJA treatment affect cell growth and viability?

A4: MeJA is a stress hormone, and its application can inhibit cell proliferation and reduce biomass accumulation.[15][16][17] This is often a trade-off for enhanced secondary metabolite production.[9] High concentrations of MeJA can lead to significant cytotoxicity.[2] Therefore, it is crucial to monitor cell viability during elicitation experiments to find a balance between yield and culture health. MeJA has been observed to slow the cell cycle and impair the G1/S transition in cultured cells.[17]

Q5: What is the recommended method for preparing a MeJA stock solution?

A5: Methyl jasmonate is an oily liquid that is not readily soluble in water. A common method is to dissolve it in a small amount of ethanol (B145695) or DMSO before diluting it with sterile water or culture medium to the final working concentration.[17][18] The stock solution should be filter-sterilized (using a 0.2 µm filter) if it is prepared in a non-sterile solvent and added to an autoclaved medium.[19] Some protocols add the MeJA-ethanol solution directly to the medium before autoclaving, but filter sterilization is generally preferred to avoid potential degradation of the compound at high temperatures.[20]

Experimental Protocols and Methodologies

Protocol 1: Preparation of Methyl Jasmonate (MeJA) Stock Solution
  • Objective : To prepare a sterile, high-concentration stock solution of MeJA for elicitation experiments.

  • Materials :

    • Methyl Jasmonate (MeJA)

    • Ethanol (95-100%) or DMSO

    • Sterile, deionized water

    • Sterile 1.5 mL or 2 mL microcentrifuge tubes

    • Sterile 0.2 µm syringe filter

  • Procedure :

    • In a sterile environment (e.g., a laminar flow hood), dissolve a precise amount of MeJA in a small volume of 95% ethanol. For example, to make a 100 mM stock solution, add 22.4 mg of MeJA (MW: 224.30 g/mol ) to a tube and add ethanol to a final volume of 1 mL.

    • Vortex thoroughly until the MeJA is completely dissolved.

    • If necessary, dilute this stock solution further with sterile water or medium to create intermediate stocks.

    • Sterilize the final stock solution by passing it through a 0.2 µm syringe filter into a fresh, sterile container.

    • Store the stock solution at -20°C for long-term use.

Protocol 2: Elicitation of this compound in Plant Cell Suspension Culture
  • Objective : To apply MeJA to a plant cell suspension culture to induce the production of the target compound.

  • Materials :

    • Established plant cell suspension culture (typically 7-10 days old, in the exponential growth phase)

    • Sterile MeJA stock solution (from Protocol 1)

    • Sterile pipettes

    • Orbital shaker incubator

  • Procedure :

    • Aseptically transfer a known volume of the MeJA stock solution to the plant cell culture flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM, 150 µM).

    • Include a control flask where an equivalent volume of the solvent (e.g., ethanol/water) is added without MeJA.

    • Return the flasks to the orbital shaker under standard culture conditions (e.g., 25°C, 120 rpm, in the dark).

    • Harvest the cells and the medium separately at various time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal elicitation period.

    • Immediately freeze the harvested cells in liquid nitrogen and store at -80°C or lyophilize for subsequent extraction.

Protocol 3: Quantification of Triterpenoids by HPLC
  • Objective : To extract and quantify this compound from elicited cells.

  • Materials :

    • Lyophilized cell material

    • Extraction solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

    • HPLC system with a DAD or UV detector

    • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

    • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water with 0.1% Formic or Phosphoric Acid)

    • Standard of this compound (if available) or a related standard for relative quantification.

  • Procedure :

    • Extraction :

      • Grind the lyophilized cells into a fine powder.

      • Extract a known weight (e.g., 100 mg) of the powder with the chosen solvent (e.g., 10 mL of methanol) using sonication for 30-60 minutes.[21]

      • Centrifuge the mixture and collect the supernatant. Repeat the extraction process 2-3 times on the pellet to ensure complete extraction.

      • Pool the supernatants and evaporate the solvent using a rotary evaporator.

    • Sample Preparation :

      • Re-dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL of methanol).

      • Filter the solution through a 0.45 µm syringe filter before injection.

    • HPLC Analysis :

      • Column : C18 reverse-phase column.

      • Mobile Phase : A gradient elution is often effective. For example, a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B, and gradually increase it over 20-40 minutes.[22]

      • Flow Rate : 1.0 mL/min.[23]

      • Detection : Monitor at a wavelength appropriate for the p-coumaroyl moiety, typically around 280-320 nm.

      • Quantification : Create a calibration curve using a pure standard. If a standard is unavailable, quantification can be expressed relative to a known internal standard or as peak area per gram of dry weight.

Data on MeJA Elicitation of Triterpenoids

The following tables summarize findings from various studies on the effect of MeJA on triterpenoid production, providing a reference for designing experiments.

Table 1: Effect of MeJA Concentration on Triterpenoid Yield in Fungal and Plant Cultures

Organism/Culture TypeTarget Compound(s)Optimal MeJA Concentration (µM)Fold Increase vs. ControlReference
Inonotus baumii (liquid culture)Total Triterpenoids1504.05[11]
Sanghuangporus baumiiTotal Triterpenoids2501.62[12]
Ganoderma applanatum (mycelial culture)Total Triterpenes1507.5[13]
Centella asiatica (diploid hairy roots)Total Triterpenoids50Production triggered (none in control)[24]
Justicia gendarussa (cell suspension)Apigenin & Apigetrin200Significant increase[25]

Visualizations: Pathways and Workflows

MeJA Signaling Pathway

MeJA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeJA_ext MeJA (extracellular) MeJA_int MeJA (intracellular) MeJA_ext->MeJA_int Diffusion JA_Ile JA-Ile (Active Form) MeJA_int->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Targets for Degradation MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive Represses Degradation 26S Proteasome Degradation JAZ->Degradation MYC2_active MYC2 (Active) MYC2_inactive->MYC2_active Release Biosynthesis Triterpenoid Biosynthesis Genes MYC2_active->Biosynthesis Activates Transcription Product 3-O-cis-p-Coumaroyltormentic acid Biosynthesis->Product Leads to

Caption: Simplified MeJA signaling pathway leading to secondary metabolite production.

Experimental Workflow for Elicitation

Experimental_Workflow start Start: Establish Plant Cell Suspension Culture grow Grow Culture to Exponential Phase (7-10 days) start->grow elicit Add MeJA to Culture (Test various concentrations) grow->elicit control Add Solvent to Control Culture grow->control prepare Prepare Sterile MeJA Stock Solution prepare->elicit incubate Incubate (24-96 hours) elicit->incubate control->incubate harvest Harvest Cells and Medium incubate->harvest extract Freeze-dry and Extract Biomass harvest->extract analyze HPLC Analysis for Quantification extract->analyze end End: Data Analysis and Optimization analyze->end Troubleshooting_Flowchart decision decision process process issue issue issue_start Low/No Product Yield check_viability Is cell viability < 50%? issue_start->check_viability reduce_meja Reduce MeJA concentration. Re-run experiment. check_viability->reduce_meja Yes check_time Was a time-course experiment performed? check_viability->check_time No run_timecourse Perform time-course harvest (12, 24, 48, 72h). check_time->run_timecourse No check_conc Was a dose-response experiment performed? check_time->check_conc Yes run_doseresponse Perform dose-response (10 µM - 300 µM). check_conc->run_doseresponse No check_extraction Is extraction protocol validated? check_conc->check_extraction Yes optimize_extraction Test different solvents and extraction times. check_extraction->optimize_extraction No

References

Technical Support Center: Purity Assessment of Coumaroyltormentic Acid Cis/Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purity assessment of cis and trans isomers of coumaroyltormentic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purity assessment of cis/trans isomers of coumaroyltormentic acid?

The primary challenges stem from the structural similarity of the cis and trans isomers. This similarity leads to nearly identical physicochemical properties, which can cause issues such as:

  • Co-elution in Chromatography: The isomers may not separate adequately on a standard HPLC column, leading to a single, broad, or shouldered peak.

  • Indistinguishable Mass Spectra: Standard mass spectrometry (MS) will show the same molecular weight for both isomers, and their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) can be very similar.[1]

  • Isomer Instability: The trans isomer is generally more stable, but interconversion to the cis form can be induced by exposure to UV light, which may occur during sample preparation and analysis.[2][3] This can lead to inaccurate quantification of the individual isomers.

Q2: Which analytical techniques are most effective for distinguishing between cis and trans coumaroyltormentic acid?

A combination of techniques is typically required for unambiguous identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation of the isomers. A well-optimized method is crucial for achieving baseline resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive technique for distinguishing between the cis and trans isomers. The coupling constant (J-coupling) between the olefinic protons of the coumaroyl moiety is significantly different for each isomer.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compounds.[4] While not ideal for distinguishing the isomers on its own, it is essential for confirming the identity of the molecule when coupled with HPLC (LC-MS).

  • UV-Vis Spectroscopy: The cis and trans isomers exhibit different UV absorption maxima. Typically, the cis isomer has a hypsochromic shift (a shift to a shorter wavelength) compared to the trans isomer.[5][6]

Q3: Can UV light exposure during my experiment affect the purity assessment?

Yes. The trans form of coumaric acid and its derivatives can be converted to the cis form by UV light.[2][3] It is crucial to protect samples from light during preparation, storage, and analysis to prevent isomerization, which would lead to an inaccurate determination of the purity of each isomer.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Symptoms: A single broad peak, a peak with a shoulder, or two unresolved peaks in the chromatogram.

Troubleshooting Workflow for Co-elution

coelution_troubleshooting start Poor Resolution or Co-elution optimize_mobile Optimize Mobile Phase start->optimize_mobile adjust_gradient Adjust Gradient Slope (make it shallower) optimize_mobile->adjust_gradient If gradient elution change_organic Change Organic Solvent (e.g., ACN to MeOH) optimize_mobile->change_organic adjust_ph Adjust pH of Aqueous Phase optimize_mobile->adjust_ph optimize_temp Optimize Column Temperature adjust_gradient->optimize_temp change_organic->optimize_temp adjust_ph->optimize_temp evaluate_column Evaluate Stationary Phase optimize_temp->evaluate_column If still unresolved change_chemistry Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) evaluate_column->change_chemistry smaller_particles Use Column with Smaller Particles evaluate_column->smaller_particles longer_column Increase Column Length evaluate_column->longer_column adjust_flow Adjust Flow Rate (lower for better resolution) change_chemistry->adjust_flow smaller_particles->adjust_flow longer_column->adjust_flow resolved Resolution Achieved adjust_flow->resolved If successful

Caption: Troubleshooting workflow for co-eluting isomers.

Possible Cause Solution
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for acidic compounds.
Inappropriate Gradient If using a gradient elution, try making the gradient shallower during the elution of the isomers. This can increase the separation between closely eluting peaks.
Suboptimal Column Temperature Vary the column temperature in increments (e.g., 5°C) between 25°C and 60°C. Temperature can alter the selectivity and retention of the isomers.
Inadequate Stationary Phase If a standard C18 column does not provide sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, which offer different selectivity through pi-pi interactions.
Low Column Efficiency To increase column efficiency, you can: - Decrease the particle size of the stationary phase (e.g., move to a UHPLC column). - Increase the length of the column. - Lower the flow rate to allow more time for interaction with the stationary phase.
Issue 2: Inaccurate Quantification of Isomers

Symptoms: Poor reproducibility of the area ratio of the cis and trans peaks.

Possible Cause Solution
Isomerization During Sample Handling Protect the sample from UV light at all stages. Use amber vials and minimize exposure to ambient light. Prepare samples fresh and analyze them promptly.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. Using a stronger solvent than the mobile phase can cause peak distortion and affect quantification.
Detector Wavelength Not Optimal While both isomers absorb UV light, their absorption maxima may differ.[5] For accurate quantification, set the detection wavelength at an isosbestic point where both isomers have the same molar absorptivity, or create separate calibration curves for each isomer if pure standards are available.

Experimental Protocols

Protocol 1: HPLC Separation of cis/trans-Coumaroyltormentic Acid

This protocol is based on a published method for the separation of 3-O-p-coumaroyltormentic acid.[4]

Experimental Workflow for HPLC Purity Assessment

hplc_workflow start Sample Preparation dissolve Dissolve sample in appropriate solvent start->dissolve filter Filter through 0.2 µm syringe filter dissolve->filter hplc HPLC Analysis filter->hplc inject Inject sample onto HPLC system hplc->inject separate Separation on C18 column with gradient elution inject->separate detect UV Detection at 220 nm and 254 nm separate->detect data Data Analysis detect->data integrate Integrate peak areas data->integrate calculate Calculate purity and cis/trans ratio integrate->calculate end Report Results calculate->end

Caption: Experimental workflow for HPLC purity assessment.

Sample Preparation:

  • Dissolve the coumaroyltormentic acid sample in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.2 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Value
Column Shim-pack GIS-PREP-ODS C18 (10 x 250 mm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 20% B initially, increasing to 60% B at 20 min, then to 100% B at 40 min
Flow Rate 3 mL/min
Column Temperature Room Temperature
Detection 220 nm and 254 nm
Injection Volume 500 µL (for preparatory scale, adjust for analytical)

Note: This is a preparatory scale method. For analytical purposes, the flow rate and injection volume should be scaled down accordingly.

Protocol 2: Identification of Isomers by ¹H NMR

Sample Preparation:

  • Dissolve a sufficient amount of the isolated isomer in a deuterated solvent (e.g., CD₃OD).

NMR Analysis: The key to distinguishing the isomers is the coupling constant of the two olefinic protons on the coumaroyl moiety.

Isomer Characteristic ¹H NMR Signals (in CD₃OD)
trans-coumaroyltormentic acid Two trans-conjugated olefinic protons at δ 7.61 and 6.80.[4] The expected coupling constant (J) is typically in the range of 15-16 Hz.
cis-coumaroyltormentic acid Two cis-conjugated olefinic protons at δ 6.86 and 5.86.[4] The expected coupling constant (J) is typically in the range of 12-13 Hz.

Data Presentation

Table 1: Summary of Analytical Parameters for Isomer Differentiation
Analytical Technique Parameter trans-isomer cis-isomer Reference
HPLC Elution OrderTypically elutes earlierTypically elutes laterVaries with method
¹H NMR Olefinic Proton δ (ppm)~7.61 and ~6.80~6.86 and ~5.86[4]
Olefinic Proton J (Hz)~15-16~12-13[4]
Mass Spectrometry [M+H]⁺ (m/z)635.2635.2[4]
[M-H]⁻ (m/z)633.2633.2[4]
UV-Vis Spectroscopy λmaxLonger wavelengthShorter wavelength[5]

References

Technical Support Center: Scaling Up Purification of 3-O-cis-p-Coumaroyltormentic Acid via Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 3-O-cis-p-Coumaroyltormentic acid using preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a natural triterpenoid (B12794562) saponin.[1][2][3] Triterpenoids and their derivatives are of significant interest in drug development due to their potential therapeutic properties, including anti-cancer activities.[1][4] Purifying this specific compound to a high degree is essential for accurate pharmacological studies, structure-activity relationship analysis, and development as a potential therapeutic agent.

Q2: What are the main challenges in purifying triterpenoid saponins (B1172615) like this one?

A2: The primary challenges include their structural similarity to other co-occurring compounds, leading to difficulties in separation.[5] Saponins can also be highly polar, which may cause issues like peak tailing on certain columns.[5] Additionally, crude plant extracts are complex mixtures, and scaling up from an analytical method to a preparative one requires careful optimization to maintain resolution and purity while increasing sample load.[6]

Q3: Is a C18 column the best choice for this purification?

A3: A reversed-phase C18 column is a very common and effective choice for the purification of triterpenoid saponins.[1] However, the ideal column chemistry depends on the specific separation. If issues like irreversible adsorption occur with highly hydrophobic saponins, alternative stationary phases such as C8 or Phenyl columns might be considered.[5]

Q4: How do I scale up my analytical HPLC method to a preparative scale?

A4: Scaling up involves a systematic approach to maintain the quality of the separation.[6][7] Key parameters to adjust include the column's internal diameter, flow rate, and injection volume. The goal is to keep the linear velocity of the mobile phase constant. Using columns with the same packing material (chemistry and particle size) and length simplifies the process significantly.[6]

Troubleshooting Guides

This section addresses common problems encountered during the preparative HPLC purification of this compound.

Issue 1: Poor Resolution and Peak Broadening/Tailing
Potential Cause Troubleshooting Steps
Column Overload Reduce the sample mass injected onto the column. Perform a loading study on an analytical column first to determine the maximum sample capacity.[8]
Inappropriate Mobile Phase Optimize the solvent system. For reversed-phase HPLC, systematically adjust the ratio of water and organic solvent (e.g., methanol (B129727) or acetonitrile). Adding a small amount of acid (like acetic or formic acid) can improve peak shape by suppressing ionization.[5]
Sample Solvent Effects The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to prevent peak distortion. If the sample is dissolved in a strong solvent, it can cause the analyte to spread out on the column before the gradient starts.[9]
Column Degradation Check the system backpressure. If it is unusually high or low, the column frit may be blocked or the column bed may have collapsed. Flush the column or replace it if necessary.[10]
Issue 2: Low Yield or Recovery
Potential Cause Troubleshooting Steps
Irreversible Adsorption The compound may be sticking permanently to the stationary phase. Try a different mobile phase modifier or switch to a different column chemistry (e.g., from C18 to a less hydrophobic phase).[5]
Compound Precipitation The compound may be precipitating on the column if the mobile phase is too weak (too aqueous) at the point of injection. Ensure the sample is fully dissolved in the injection solvent and that this solvent is compatible with the initial mobile phase.[5]
Incorrect Fraction Collection Verify that the fraction collector triggering parameters (e.g., threshold, slope) are set correctly to capture the entire peak of interest. Ensure the delay volume between the detector and the fraction collector is accurately calibrated.[10]
Issue 3: High System Backpressure
Potential Cause Troubleshooting Steps
Blocked Column Frit Filter all samples and mobile phases through a 0.2 or 0.45 µm filter before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).
Precipitation Salt buffers or the sample itself may precipitate in the system, especially if organic solvent composition is high. Ensure buffer solubility in all mobile phase compositions used in the gradient. Flush the system thoroughly with water after using buffered mobile phases.[10]
Particulate Matter Check and replace system filters, including solvent inlet filters and in-line filters.[10]

Experimental Protocols & Data

Protocol: Scale-Up of this compound Purification

This protocol provides a general framework. Specific parameters should be optimized based on the initial analytical separation.

  • Analytical Method Development:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Solvent A: Water with 0.1% Formic Acid; Solvent B: Methanol.

    • Gradient: Start with a shallow gradient to determine the approximate elution conditions. A published method used an initial composition of 20% B, increasing to 60% B at 20 min, and then to 100% B at 40 min.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 and 254 nm.[1]

    • Injection: Inject a small, filtered (0.2 µm) sample of the crude or semi-purified extract.

  • Scale-Up Calculations:

    • The primary goal is to maintain the linear velocity of the mobile phase. Use the following formula to adjust the flow rate for the preparative column:

      • F_prep = F_analyt * (D_prep² / D_analyt²)

      • Where F is the flow rate and D is the column's internal diameter.[6]

    • Calculate the injection volume to maintain proportional loading:

      • Vol_prep = Vol_analyt * (D_prep² * L_prep) / (D_analyt² * L_analyt)

      • Where Vol is the injection volume and L is the column length.[6]

  • Preparative HPLC Run:

    • Column: C18, 20 x 250 mm, 5 µm (example preparative size).

    • Mobile Phase: Same as the analytical method.

    • Calculated Flow Rate: Based on the formula above (e.g., for a 20 mm ID column, the flow rate would be approximately 18.9 mL/min).

    • Gradient: Keep the gradient time the same as the analytical method.

    • Sample Preparation: Dissolve the extract in a minimal amount of a solvent compatible with the initial mobile phase. Filter thoroughly.

    • Injection & Fraction Collection: Inject the calculated sample volume. Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline.

  • Purity Analysis:

    • Analyze the collected fractions using the initial analytical HPLC method to determine their purity.

    • Pool the fractions that meet the desired purity level.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.[5]

Data Tables: Scaling Parameters

Table 1: Example Flow Rate and Injection Load Scaling Assuming identical column length and particle size.

ParameterAnalytical ColumnPreparative Column
Column ID (mm) 4.620
Flow Rate (mL/min) 1.018.9
Sample Load (mg) 0.118.9

Table 2: Published HPLC Conditions for a Related Compound Data from the isolation of this compound from Aronia extracts.[1]

ParameterValue
Column Shim-pack GIS-PREP-ODS C18 (10 x 250 mm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 20% B to 60% B in 20 min, then to 100% B at 40 min
Flow Rate 3 mL/min
Detection 220 and 254 nm
Injection Volume 500 µL

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for scaling up the purification of this compound.

Caption: Workflow for preparative HPLC scale-up.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing poor peak resolution during purification.

Caption: Troubleshooting poor peak resolution.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing batch-to-batch variability in natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in natural product extracts?

A1: Batch-to-batch variability in natural product extracts is a multifaceted issue stemming from several factors throughout the production and analysis pipeline.[1][2][3][4][5] Key sources include:

  • Raw Material Variation: This is often the most significant contributor.[2][4][5] Factors include the plant's genetic makeup, geographical origin, soil conditions, climate (temperature, rainfall), and harvest time.[1][3][5][6] Post-harvest handling and storage conditions also play a critical role.[1][6]

  • Extraction Process Inconsistencies: Variations in the extraction method can lead to significant differences in the chemical profile of the extract.[2][4] Important parameters to control include the choice of solvent, solvent-to-solid ratio, extraction temperature, and duration.[1][2] The physical state of the raw material, such as particle size, also impacts extraction efficiency.[1][2]

  • Post-Extraction Handling: The steps following extraction, such as solvent removal and drying methods, can introduce variability.[1] Improper storage of the final extract can also lead to degradation of compounds.[1]

  • Analytical Method Variability: Inconsistencies in the analytical methods used for characterization can be misinterpreted as batch-to-batch differences.[1] It is crucial to use validated and robust analytical methods.

Q2: How can I standardize the raw plant material to minimize variability?

A2: Standardization of the raw material is a foundational step in controlling batch-to-batch variability.[7] Key strategies include:

  • Botanical Authentication: Ensure the correct plant species and part are used through proper botanical identification.[1]

  • Consistent Sourcing: Whenever possible, source raw materials from the same geographical location and supplier.[1]

  • Standardized Agricultural Practices: For cultivated materials, implement Good Agricultural and Collection Practices (GACP) to control for variables like soil, climate, and harvesting time.[7]

  • Defined Harvesting and Post-Harvest Protocols: Establish and adhere to strict protocols for the time of harvest, drying, grinding, and storage of the raw material.[1][7]

Q3: What are "marker compounds" and how are they used in standardization?

A3: Marker compounds are chemically defined constituents of a natural product extract that are used for quality control purposes.[4][7] They can be either the known active constituents or other characteristic compounds of the plant. Standardization involves ensuring a consistent level of these marker compounds in every batch of the extract.[4][7] This helps to ensure that the extract will have a consistent chemical profile and, presumably, a consistent therapeutic effect.[7]

Q4: Which analytical techniques are most important for characterizing natural product extracts?

A4: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of complex natural product extracts.[8][9] The most common and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating the individual components of a complex mixture.[8][10][11][12] When coupled with various detectors like UV-Vis, Diode Array (DAD), or Charged Aerosol Detector (CAD), it can provide both qualitative and quantitative information.[10][13][14]

  • Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of compounds.[15][16][17] When coupled with HPLC (LC-MS), it provides a high-throughput method for identifying known compounds and characterizing unknowns in an extract.[8][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of molecules.[19][20][21][22] It can be used for the structural elucidation of isolated compounds and, with advanced techniques, for the direct analysis of complex mixtures.[19][22]

Troubleshooting Guides

Issue: Inconsistent Chromatographic Fingerprints (HPLC)
Possible Cause Troubleshooting Steps
Variable Raw Material Source raw material from a single, certified supplier. Perform macroscopic and microscopic analysis for authentication.
Inconsistent Extraction Strictly control extraction parameters: solvent composition, temperature, time, and solvent-to-solid ratio.[1]
Column Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.[2][4]
Mobile Phase Variation Prepare fresh mobile phase for each run. Ensure accurate pH adjustment.
Injector Inconsistency Check for air bubbles in the injector syringe and ensure consistent injection volumes.[4]
Detector Fluctuations Allow the detector to warm up and stabilize before analysis. Check the lamp intensity (for UV detectors).
Issue: Discrepancies in Bioactivity Assays
Possible Cause Troubleshooting Steps
Chemical Profile Variation Analyze the chemical fingerprint of each batch using HPLC-UV/MS to correlate with bioactivity.
Degradation of Active Compounds Investigate the stability of the extract under different storage conditions (light, temperature).[1] Use appropriate storage methods.
Presence of Inhibitors/Enhancers Fractionate the extract to isolate the active components and identify any compounds that may interfere with the assay.
Assay Variability Include positive and negative controls in every assay plate. Validate the bioassay for robustness and reproducibility.
Solvent Effects Ensure the final concentration of the solvent used to dissolve the extract does not affect the assay outcome.

Experimental Protocols

Protocol 1: Standardized Extraction of a Hypothetical Plant Material
  • Material Preparation:

    • Source authenticated, dried leaves of Planta exemplum from a single supplier.

    • Grind the leaves to a uniform powder using a 20-mesh sieve.

    • Dry the powder in a vacuum oven at 40°C for 24 hours to a constant weight.

  • Extraction:

    • Accurately weigh 100 g of the dried powder.

    • Place the powder in a 2 L flask.

    • Add 1 L of 80% ethanol (B145695) (v/v) to achieve a 1:10 solid-to-solvent ratio.

    • Extract using ultrasonication for 60 minutes at a controlled temperature of 25°C.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal and Drying:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.

  • Storage:

    • Store the final extract in an airtight, light-resistant container at -20°C.

Protocol 2: HPLC-DAD Fingerprinting Analysis
  • Sample Preparation:

    • Accurately weigh 10 mg of the dried extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5-95% B over 40 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, and re-equilibrate for 9 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 254 nm, 280 nm, and 320 nm.

  • Data Analysis:

    • Compare the chromatograms of different batches, focusing on the retention times and relative peak areas of major and minor components.

Data Presentation

Table 1: Comparison of Marker Compound Content in Three Batches of Planta exemplum Extract

Batch IDMarker Compound A (mg/g extract)Marker Compound B (mg/g extract)Total Phenolic Content (mg GAE/g extract)
PE-B00115.2 ± 0.832.5 ± 1.5112.4 ± 5.6
PE-B00214.9 ± 0.731.8 ± 1.3110.9 ± 4.8
PE-B00315.5 ± 0.933.1 ± 1.6115.2 ± 6.1
Specification 15.0 ± 1.0 32.0 ± 2.0 110.0 ± 10.0

Data are presented as mean ± standard deviation (n=3). GAE = Gallic Acid Equivalents.

Mandatory Visualizations

Experimental_Workflow cluster_0 Raw Material cluster_1 Extraction cluster_2 Quality Control cluster_3 Decision RM Raw Material (Planta exemplum) Auth Botanical Authentication RM->Auth Grind Grinding & Sieving Auth->Grind Ext Standardized Extraction Grind->Ext Filt Filtration Ext->Filt Conc Concentration Filt->Conc Dry Drying Conc->Dry QC Final Extract Dry->QC HPLC HPLC-DAD Fingerprinting QC->HPLC MS LC-MS Analysis QC->MS Bioassay Bioactivity Screening QC->Bioassay Decision Meets Specification? HPLC->Decision MS->Decision Bioassay->Decision Accept Batch Accepted Decision->Accept Yes Reject Batch Rejected (Investigate) Decision->Reject No

Caption: Workflow for ensuring batch-to-batch consistency.

Troubleshooting_Logic cluster_raw Raw Material Issues cluster_proc Process Issues cluster_anal Analytical Issues Start Inconsistent Results Observed CheckRaw Review Raw Material Documentation Start->CheckRaw CheckProc Review Extraction Process Records Start->CheckProc CheckAnal Review Analytical Method Validation Start->CheckAnal SourceVar Source Variability? CheckRaw->SourceVar ParamDev Parameter Deviation? CheckProc->ParamDev MethodDrift Method Drift? CheckAnal->MethodDrift StorageVar Storage Inconsistency? SourceVar->StorageVar Action Implement Corrective and Preventive Action (CAPA) StorageVar->Action EquipFail Equipment Malfunction? ParamDev->EquipFail EquipFail->Action CalibErr Calibration Error? MethodDrift->CalibErr CalibErr->Action

Caption: Logical flow for troubleshooting variability.

References

Validation & Comparative

Unraveling the Biological Potency of 3-O-p-Coumaroyltormentic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cis and trans forms of 3-O-p-Coumaroyltormentic acid reveals significant differences in their anti-cancer activities. Experimental evidence suggests that while both isomers exhibit inhibitory effects on breast cancer cell proliferation and mammosphere formation, their potency varies, providing critical insights for researchers in oncology and drug development.

Recent studies have shed light on the stereochemistry-dependent bioactivity of 3-O-p-Coumaroyltormentic acid, a triterpene acid that has garnered attention for its therapeutic potential. The spatial arrangement of the p-coumaroyl group, specifically its cis or trans configuration, plays a pivotal role in its interaction with biological targets. This guide provides a comparative analysis of the biological activities of these two isomers, supported by experimental data and methodologies, to aid researchers in their understanding and potential application of these compounds.

Comparative Biological Activity: A Tabular Summary

The anti-proliferative and anti-cancer stem cell (CSC) activities of cis- and trans-3-O-p-Coumaroyltormentic acid have been evaluated in human breast cancer cell lines. The following table summarizes the key quantitative findings from these studies.

Biological ActivityCell LineIsomerEffective ConcentrationObserved EffectCitation
Anti-proliferative Effect MCF-7trans-3-O-p-Coumaroyltormentic acid≥40 μMConcentration-dependent inhibition of cell proliferation after 48h.[1]
MDA-MB-231trans-3-O-p-Coumaroyltormentic acid≥80 μMConcentration-dependent inhibition of cell proliferation after 48h.[1]
MCF-7cis-3-O-p-Coumaroyltormentic acid≥80 μMInhibition of cell proliferation after 48h.[1]
MDA-MB-231cis-3-O-p-Coumaroyltormentic acid≥80 μMInhibition of cell proliferation after 48h.[1]
Mammosphere Formation Inhibition MCF-7 & MDA-MB-231trans-3-O-p-Coumaroyltormentic acid10 and 20 μMDose-dependent reduction in the number and size of mammospheres.[1]
MCF-7 & MDA-MB-231cis-3-O-p-Coumaroyltormentic acid40 μMInhibition of primary mammosphere formation.[1]

It is noteworthy that one source suggests trans-3-O-p-Coumaroyltormentic acid lacks cytotoxic activity, while the cis isomer is cytotoxic.[2] However, the more detailed study provides evidence of anti-proliferative effects for both isomers, albeit at different concentrations.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of cis- and trans-3-O-p-Coumaroyltormentic acid bioactivity.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Human breast cancer cell lines, MCF-7 and MDA-MB-231, were seeded in 96-well plates.

  • Treatment: After 24 hours, the cells were treated with varying concentrations of either cis- or trans-3-O-p-Coumaroyltormentic acid. A vehicle control (DMSO) was also included.

  • Incubation: The treated cells were incubated for 48 hours.

  • MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for a further period to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance was then measured at a specific wavelength using a microplate reader to determine the extent of cell proliferation.[1]

Mammosphere Formation Assay
  • Cell Seeding: Single cells from MCF-7 and MDA-MB-231 cell lines were plated in ultra-low attachment plates.

  • Media: The cells were cultured in a serum-free medium supplemented with essential growth factors to promote the growth of mammospheres.

  • Treatment: The cells were treated with either cis- or trans-3-O-p-Coumaroyltormentic acid at the specified concentrations or with DMSO as a control.

  • Incubation: The plates were incubated for seven days to allow for the formation of mammospheres.

  • Analysis: The number and size of the mammospheres were observed and quantified using a microscope.[1]

Visualizing the Mechanism of Action

The trans isomer of 3-O-p-Coumaroyltormentic acid has been shown to exert its anti-cancer stem cell effects through the downregulation of the c-Myc protein, a key survival factor for cancer stem cells.[1][3] The proposed signaling pathway is depicted below.

G cluster_legend Legend trans_CTA trans-3-O-p-Coumaroyltormentic Acid cMyc_protein c-Myc Protein trans_CTA->cMyc_protein Promotes Degradation proteasome Proteasome cMyc_protein->proteasome CSC_survival Cancer Stem Cell Survival cMyc_protein->CSC_survival Promotes degradation c-Myc Degradation proteasome->degradation degradation->CSC_survival inhibition Inhibition Compound Compound Protein Protein Process Process Outcome Outcome

Caption: Proposed mechanism of action for trans-3-O-p-Coumaroyltormentic acid.

The experimental workflow for assessing the anti-proliferative effects of the isomers can be visualized as follows.

G start Start: Breast Cancer Cell Lines (MCF-7, MDA-MB-231) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with: - cis-isomer - trans-isomer - DMSO (Control) seeding->treatment incubation_48h 48h Incubation treatment->incubation_48h mts_assay MTS Assay incubation_48h->mts_assay data_analysis Data Analysis: Measure Absorbance & Determine Cell Viability mts_assay->data_analysis end End: Comparative Proliferation Data data_analysis->end

Caption: Workflow for the cell proliferation (MTS) assay.

References

Comparative Analysis of the Anti-inflammatory Effects of Tormentic Acid and its p-Coumaroyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Tormentic acid (TA), a pentacyclic triterpene, is recognized for its potential anti-inflammatory properties. Its derivative, 3-O-cis-p-Coumaroyltormentic acid, is of growing interest for its potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory effects of tormentic acid and its p-coumaroyl ester derivative.

It is important to note that while the focus of this guide is on this compound, the available scientific literature predominantly features studies on its geometric isomer, 3-O-trans-p-Coumaroyltormentic acid (trans-TACE). The data presented herein is based on studies of the trans isomer, serving as a surrogate to infer the potential activities of the cis isomer, given the structural similarities.

Enhanced Anti-inflammatory and Antioxidant Activity of the Esterified Form

Recent research indicates that the esterification of tormentic acid with a p-coumaroyl group significantly enhances its anti-inflammatory and antioxidant activities. A comparative study on tormentic acid and 3-O-trans-p-Coumaroyltormentic acid (trans-TACE) revealed that trans-TACE is more effective at reducing cellular reactive oxygen species (ROS) and nitric oxide (NO) levels.[1][2][3] Furthermore, trans-TACE demonstrated a more potent inhibitory effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data from comparative studies on Tormentic Acid (TA) and 3-O-trans-p-Coumaroyltormentic Acid (trans-TACE).

Table 1: Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

CompoundAssayCell LineConcentration% InhibitionReference
Tormentic Acid (TA) Cellular ROSTHP-1 macrophages10 µMLower than trans-TACE[1][2]
trans-TACE Cellular ROSTHP-1 macrophages10 µMSignificantly higher than TA[1][2]
Tormentic Acid (TA) Nitric Oxide (NO)THP-1 macrophages10 µMLower than trans-TACE[1][2]
trans-TACE Nitric Oxide (NO)THP-1 macrophages10 µMSignificantly higher than TA[1][2]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-stimulated THP-1 Macrophages

CytokineTormentic Acid (TA) Effecttrans-TACE EffectReference
TNF-α Less significant reductionSignificant reduction[1][2]
IL-8 Less significant reductionSignificant reduction[1][2]
CCL2 Less significant reductionSignificant reduction[1][2]
CXCL5 Less significant reductionSignificant reduction[1][2]
CXCL11 Less significant reductionSignificant reduction[1][2]

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

The anti-inflammatory effects of both tormentic acid and its p-coumaroyl ester derivative are largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Both compounds have been shown to inhibit NF-κB activation. However, trans-TACE exhibits a more potent inhibitory effect in both Toll-like receptor 4 (TLR4)-dependent and -independent models of NF-κB activation.[1][2]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates TA Tormentic Acid TA->IKK inhibits TACE 3-O-p-Coumaroyl- tormentic Acid TACE->IKK strongly inhibits TACE->NFkB_nucleus inhibits activation

Caption: Inhibition points of Tormentic Acid and its derivative in the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of tormentic acid and its p-coumaroyl ester derivative.

Cell Culture and Treatment
  • Cell Line: Human monocytic cell line THP-1 is differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages are pre-treated with either Tormentic Acid or 3-O-trans-p-Coumaroyltormentic Acid at specified concentrations for a designated period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Measurement of Nitric Oxide (NO) Production
  • Principle: The Griess assay is used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines
  • Method: A multiplex immunoassay (e.g., Luminex-based assay) is employed to simultaneously measure the concentrations of multiple cytokines in the cell culture supernatant.

  • Procedure:

    • Cell supernatants are collected after the experimental treatment.

    • The supernatants are incubated with a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a particular cytokine.

    • After washing, a biotinylated detection antibody is added, followed by streptavidin-phycoerythrin.

    • The beads are analyzed using a flow cytometer that identifies each bead by its fluorescent signature and quantifies the amount of bound cytokine by the intensity of the phycoerythrin signal.

    • Cytokine concentrations are calculated based on standard curves.

Experimental_Workflow Experimental Workflow for Anti-inflammatory Assay start Start cell_culture Differentiate THP-1 monocytes to macrophages with PMA start->cell_culture pre_treatment Pre-treat macrophages with Tormentic Acid or its derivative cell_culture->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_assay Griess Assay for Nitric Oxide (NO) measurement supernatant_collection->griess_assay multiplex_assay Multiplex Immunoassay for Cytokine measurement supernatant_collection->multiplex_assay data_analysis Data Analysis and Comparison griess_assay->data_analysis multiplex_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro anti-inflammatory activity assessment.

Conclusion

The available evidence strongly suggests that the esterification of tormentic acid with p-coumaric acid, specifically in the form of 3-O-trans-p-Coumaroyltormentic acid, leads to a significant enhancement of its anti-inflammatory and antioxidant properties. This is demonstrated by its superior ability to inhibit the production of key inflammatory mediators and its more potent modulation of the NF-κB signaling pathway. While direct comparative data for the this compound isomer is currently lacking, the findings for the trans-isomer provide a compelling rationale for further investigation into the therapeutic potential of this class of compounds for inflammatory conditions. Researchers and drug development professionals should consider the potential for increased efficacy with such structural modifications in their future studies.

References

Validating the Role of c-Myc in the Anticancer Activity of 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-O-cis-p-Coumaroyltormentic acid and alternative c-Myc inhibitors, offering insights into their potential as anticancer agents. The objective is to present a data-driven comparison to aid in the evaluation and validation of c-Myc as a therapeutic target.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the available quantitative data on the anticancer activity of this compound and other known c-Myc inhibitors. It is important to note that a direct comparison is challenging due to the limited availability of IC50 values for this compound across a wide range of cancer cell lines.

Table 1: Anticancer Activity of this compound

CompoundCancer Cell LineAssayActivityCitation
This compoundMCF-7 (Breast Cancer)Cell ProliferationInhibition at ≥80 μM[1]
This compoundMDA-MB-231 (Breast Cancer)Cell ProliferationInhibition at ≥80 μM[1]
This compoundMCF-7 (Breast Cancer)Mammosphere FormationInhibition at 40 μM[1]
This compoundMDA-MB-231 (Breast Cancer)Mammosphere FormationInhibition at 40 μM[1]

Table 2: Anticancer Activity of Alternative c-Myc Inhibitors (IC50 Values)

InhibitorCancer Cell LineIC50 (µM)Citation
10058-F4 SKOV3 (Ovarian Cancer)4.4[2]
Hey (Ovarian Cancer)3.2[2]
MCF7 (Breast Cancer)70.5[3]
DU-145 (Prostate Cancer)95.2[3]
A549 (Lung Cancer)>100[3]
MYCi361 MycCaP (Prostate Cancer)Low micromolar[4][5]
LNCaP (Prostate Cancer)Low micromolar[4][5]
PC3 (Prostate Cancer)Low micromolar[4][5]
MV4-11 (Leukemia)Low micromolar[4][5]
HL-60 (Lymphoma)Low micromolar[4][5]
P493-6 (Lymphoma)Low micromolar[4][5]
SK-N-B2 (Neuroblastoma)Low micromolar[4][5]
MYCi975 Breast Cancer Cell Lines (Panel)2.49 - 7.73[6][7]
MYCMI-6 Breast Cancer Cell Lines (Panel)0.3 - >10[8]
Neuroblastoma Cell Lines~6.25[9]
c-Myc-i7 (Novel Inhibitor) MCF7 (Breast Cancer)1.6[3]
DU-145 (Prostate Cancer)2.5[3]
A549 (Lung Cancer)42.0[3]
EN4 Data not available in search results-

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for c-Myc Protein Detection

This technique is used to detect and quantify the levels of c-Myc protein in cells following treatment.

  • Cell Lysis: Treat cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs).

  • Single-Cell Suspension: Harvest cells and prepare a single-cell suspension by passing them through a cell strainer.

  • Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).

  • Compound Treatment: Add the test compound at various concentrations to the culture medium.

  • Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator.

  • Mammosphere Counting: Count the number of mammospheres (spherical colonies of cells) formed in each well under a microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as the percentage of cells that formed mammospheres.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

cluster_0 This compound Action Compound 3-O-cis-p-Coumaroyltormentic Acid Cell Cancer Cell Compound->Cell Enters cMyc c-Myc Protein Degradation c-Myc Degradation cMyc->Degradation Induces Proliferation Cancer Cell Proliferation Degradation->Proliferation Inhibits CSC Cancer Stem Cell Self-Renewal Degradation->CSC Inhibits cluster_1 Experimental Workflow: Validating c-Myc Role start Start treat Treat Cancer Cells with This compound start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot for c-Myc Protein treat->western mammo Mammosphere Formation Assay treat->mammo analyze_via Analyze Cell Proliferation viability->analyze_via analyze_wb Quantify c-Myc Protein Levels western->analyze_wb analyze_mammo Assess CSC Self-Renewal mammo->analyze_mammo conclusion Correlate Anticancer Activity with c-Myc Downregulation analyze_via->conclusion analyze_wb->conclusion analyze_mammo->conclusion cluster_2 Logical Relationship: c-Myc Inhibition Strategies Target c-Myc Oncogene Direct Direct Inhibition Target->Direct Indirect Indirect Inhibition Target->Indirect Natural Natural Products Target->Natural SmallMol Small Molecules (e.g., 10058-F4, MYCi975) Direct->SmallMol BET BET Bromodomain Inhibitors (e.g., JQ1) Indirect->BET CDK CDK Inhibitors Indirect->CDK Coumaroyl 3-O-cis-p-Coumaroyltormentic Acid Natural->Coumaroyl

References

Potency Showdown: 3-O-cis-p-Coumaroyltormentic Acid vs. Its Trans Isomer in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of the cis and trans isomers of 3-O-p-coumaroyltormentic acid reveals differences in their potency against breast cancer cell proliferation and cancer stem cell (CSC) formation. Experimental data suggests that the trans isomer, 3-O-trans-p-coumaroyltormentic acid, exhibits greater potency in inhibiting the proliferation of MCF-7 breast cancer cells at lower concentrations compared to its cis counterpart.

A key study investigating the anti-cancer properties of these two isomers isolated from Aronia melanocarpa (black chokeberry) extracts provides a direct comparison of their effects on both cancer cell viability and the formation of mammospheres, a key characteristic of cancer stem cells.[1]

Comparative Efficacy: A Quantitative Look

The anti-proliferative effects of both isomers were evaluated against two human breast cancer cell lines, MCF-7 and MDA-MB-231, using the MTS assay. The results indicate a difference in potency, particularly in the MCF-7 cell line.

CompoundCell LineAnti-proliferative EffectMammosphere Formation Inhibition
3-O-trans-p-Coumaroyltormentic acid MCF-7Concentration-dependent inhibition at ≥40 μMSignificant reduction at 40 μM
MDA-MB-231Concentration-dependent inhibition at ≥80 μMSignificant reduction at 40 μM
3-O-cis-p-Coumaroyltormentic acid MCF-7Concentration-dependent inhibition at ≥80 μMSignificant reduction at 40 μM
MDA-MB-231Concentration-dependent inhibition at ≥80 μMSignificant reduction at 40 μM

Data summarized from Kim, H. Y., et al. (2018).[1]

While both isomers demonstrated inhibitory effects on mammosphere formation at a concentration of 40 μM, the trans isomer was effective at a lower concentration (≥40 μM) in inhibiting the proliferation of MCF-7 cells, whereas the cis isomer required a higher concentration (≥80 μM) to achieve a similar effect.[1] In the MDA-MB-231 cell line, both isomers showed anti-proliferative effects at concentrations of ≥80 μM.[1]

Unraveling the Mechanism: The Action of the Trans Isomer

Research has delved into the molecular mechanism behind the anti-cancer activity of 3-O-trans-p-coumaroyltormentic acid. The study revealed that this compound effectively inhibits the self-renewal and proliferation of breast cancer stem cells.[1] This is achieved through the downregulation of key CSC markers such as Sox2, CD44, and Oct4.[1] Furthermore, the trans isomer was found to reduce the protein levels of c-Myc, a crucial survival factor for cancer stem cells, by inducing its degradation.[1][2]

G 3_O_trans_p_Coumaroyltormentic_acid 3-O-trans-p-Coumaroyltormentic acid c_Myc_Protein c-Myc Protein 3_O_trans_p_Coumaroyltormentic_acid->c_Myc_Protein Induces degradation of CSC_Markers CSC Markers (Sox2, CD44, Oct4) 3_O_trans_p_Coumaroyltormentic_acid->CSC_Markers Downregulates Self_Renewal_Proliferation Self-Renewal & Proliferation 3_O_trans_p_Coumaroyltormentic_acid->Self_Renewal_Proliferation Inhibits CSC_Survival Cancer Stem Cell Survival c_Myc_Protein->CSC_Survival Promotes c_Myc_Degradation c-Myc Degradation c_Myc_Degradation->CSC_Survival Inhibits CSC_Markers->Self_Renewal_Proliferation Promotes

Figure 1. Signaling pathway inhibited by 3-O-trans-p-coumaroyltormentic acid.

Experimental Corner: How the Data Was Obtained

The comparative analysis of these two isomers relied on established in vitro methodologies to assess their anti-cancer properties.

Cell Proliferation (MTS Assay): The anti-proliferative effects of the compounds were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates.

  • Treatment: The cells were treated with increasing concentrations of either this compound or 3-O-trans-p-coumaroyltormentic acid for 48 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.

  • Incubation: The plates were incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to quantify the amount of formazan, which is proportional to the number of viable cells.

Mammosphere Formation Assay: This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Cell Culture: MCF-7 and MDA-MB-231 cells were cultured in a specialized cancer stem cell (CSC) culture medium.

  • Treatment: The cells were treated with either the cis or trans isomer of 3-O-p-coumaroyltormentic acid (at concentrations of 20 and 40 μM) or a DMSO control.

  • Incubation: The cells were incubated for seven days to allow for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres were observed and quantified under a microscope.

G cluster_workflow Experimental Workflow Start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treatment with: - this compound - 3-O-trans-p-Coumaroyltormentic acid - DMSO (Control) Start->Treatment Assay1 MTS Assay (48 hours) Treatment->Assay1 Assay2 Mammosphere Formation Assay (7 days) Treatment->Assay2 Result1 Measure Cell Proliferation Assay1->Result1 Result2 Quantify Mammosphere Number and Size Assay2->Result2 Comparison Compare Potency of cis and trans Isomers Result1->Comparison Result2->Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for p-Coumaric Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of p-coumaric acid and its derivatives is paramount for pharmacokinetic studies, quality control, and understanding their biological activities. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The primary analytical techniques for the determination of p-coumaric acid and its derivatives include High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] The choice of method often involves a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix.[3]

Quantitative Performance Comparison

The following tables summarize the validation parameters for the determination of p-coumaric acid using different analytical techniques. This data facilitates a direct comparison of method performance.

Table 1: Performance Characteristics of Various Analytical Methods [1][3]

ParameterHPLC-UV/DADLC-MS/MSUPLC-MS/MS
Linearity (R²) >0.99[4][5]≥ 0.9923[6]>0.9993[6][7]
Limit of Detection (LOD) 0.01 to 0.35 µg/mL[1][4]0.0208 µg/mL[3]Typically in the ng/mL to pg/mL range[1]
Limit of Quantification (LOQ) 0.04 to 1.07 µg/mL[1][4]0.01 µg/mL[3][8]0.2 ng/mL[6][7]
Precision (%RSD) < 2%[3][9]< 10% (intraday and interday)[6][8]Intra-day: 1.0–5.6%Inter-day: 1.3–6.4%[6][10]
Accuracy (% Recovery or RE) 97.1 to 102.2%[5][11][12]97.1 - 103.2%[6][8]Intra-day: 99.2–103.8%Inter-day: 99.6–108.4%[6][10]
Selectivity Good, based on retention time[3]Excellent, based on mass-to-charge ratio[3]Excellent, based on precursor and product ions[13]

Table 2: Comparison of HPLC and LC-MS Methods for p-Coumaric Acid Analysis in Different Matrices

Analytical MethodMatrixInternal Standard (IS)Linearity (R²)LOQAccuracy (% Recovery or RE)Precision (%RSD)Reference
UPLC-MS/MS Human PlasmaNot Specified>0.99930.2 ng/mLIntra-day: 99.2–103.8%Inter-day: 99.6–108.4%Intra-day: 1.0–5.6%Inter-day: 1.3–6.4%[6][7]
LC-MS Rat PlasmaHydrochlorothiazideNot Specified0.01 µg/mL97.1–103.2%<10%[6][8]
HPLC-UV WineNot Applicable>0.99 (0.5-15 mg/L)0.04 mg/LNot SpecifiedNot Specified[4]
RP-HPLC Methanolic Plant ExtractNot Applicable0.999 (2-10 µg/mL)0.99 µg/mLNot Specified<2%[9]

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation and implementation of analytical methods.

Sample Preparation: Protein Precipitation for Plasma Samples[6]

This protocol is a common and efficient method for preparing plasma samples for LC-MS analysis.

  • Aliquoting : Take 100 µL of human plasma.

  • Addition of Precipitating Agent : Add a specific volume of a cold precipitating agent, such as methanol (B129727) or acetonitrile (B52724), containing the internal standard (e.g., p-Coumaric acid-d6).[6]

  • Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[6]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 13,000 rpm) for approximately 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean vial for subsequent LC-MS/MS analysis.[6]

UPLC-MS/MS Method for p-Coumaric Acid Quantification in Plasma[6][7][13]

This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.[7][13]

  • Chromatographic Separation:

    • UPLC System : Waters ACQUITY UPLC or equivalent.[13]

    • Analytical Column : A C18 reversed-phase column with sub-2 µm particles (e.g., 100 mm x 2.1 mm, 1.7 µm).[14]

    • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]

    • Flow Rate : Typically 0.3 - 0.7 mL/min.[6][14]

    • Column Temperature : Maintained at a constant temperature, for example, 30°C, to ensure reproducible results.[4][6]

  • Mass Spectrometric Detection:

    • Mass Spectrometer : Triple quadrupole mass spectrometer.[13]

    • Ionization Mode : Electrospray ionization (ESI) in negative mode is commonly used for p-coumaric acid.[6]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[6][13] A common transition for p-coumaric acid is m/z 163 -> 93.[6]

HPLC-UV Method for p-Coumaric Acid Quantification[4][9]

This technique is widely available and cost-effective, suitable for analyses where high sensitivity is not the primary requirement.

  • Chromatographic System : A standard HPLC system with a UV or DAD detector.[15]

  • Analytical Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase : An isocratic or gradient mixture of solvents such as water, methanol, and an acidifier like acetic or formic acid.[4][9] For example, a mobile phase composed of water:methanol:glacial acetic acid (65:34:1 v/v).[9]

  • Flow Rate : A typical flow rate is around 1.0 mL/min.[9]

  • Detection : UV detection at the wavelength of maximum absorbance for p-coumaric acid, which is generally around 305-310 nm.[4][9]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method replication and validation.

Analytical_Method_Cross-Validation_Workflow General Workflow for Analytical Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Processing sp1 Matrix Spiking with Analyte & IS sp2 Extraction / Protein Precipitation sp1->sp2 sp3 Centrifugation & Supernatant Collection sp2->sp3 ia1 Chromatographic Separation (HPLC/UPLC) sp3->ia1 ia2 Detection (UV/DAD or MS/MS) ia1->ia2 dp1 Peak Integration & Quantification ia2->dp1 mv1 Linearity & Range mv2 Accuracy & Precision mv3 Selectivity & Specificity mv4 LOD & LOQ mv5 Stability dp2 Statistical Analysis dp1->dp2 dp2->mv1 dp2->mv2 dp2->mv3 dp2->mv4 dp2->mv5

Caption: A generalized workflow for the cross-validation of an analytical method.

References

In Vivo Showdown: Coumaroyltormentic Acid Esters Versus Standard Therapies for African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, effective, and safer treatments for African trypanosomiasis, a devastating parasitic disease, has led researchers to explore a diverse range of natural and synthetic compounds. Among the promising natural product candidates are coumaroyltormentic acid esters, which have demonstrated significant anti-trypanosomal effects. This guide provides an objective comparison of the in vivo performance of coumaroyltormentic acid esters against established trypanocidal drugs, supported by available experimental data.

Performance Comparison: Coumaroyltormentic Acid Esters vs. Standard Drugs

The following tables summarize the in vivo efficacy of 3-O-p-(Z/E)-coumaroyltormentic acids (CTA), a key coumaroyltormentic acid ester, compared to standard drugs used in the treatment of African trypanosomiasis. It is important to note that the data for CTA and the standard drugs are derived from separate studies, which may involve different experimental conditions. Therefore, this comparison should be interpreted with caution.

Table 1: In Vivo Efficacy of 3-O-p-(Z/E)-coumaroyltormentic acids (CTA) in a Murine Model of Trypanosomiasis

CompoundDoseRoute of AdministrationAnimal ModelParasite StrainKey FindingsCitation
3-O-p-(Z/E)-coumaroyltormentic acids (CTA)50 mg/kg/dayIntraperitonealMiceTrypanosoma brucei bruceiReduced parasitemia and enhanced survival.[1][1]

Table 2: In Vivo Efficacy of Standard Anti-trypanosomal Drugs

DrugDoseRoute of AdministrationAnimal ModelKey FindingsCitation(s)
Fexinidazole 100 mg/kg/day for 4 daysOralMiceCured acute infections with T. b. rhodesiense and T. b. gambiense.[2][2]
100 mg/kg twice daily for 5 daysOralMiceCured chronic (meningoencephalitic stage) infections.[2][2]
Melarsoprol (B1676173) 3.6 mg/kg/day for 3 days (3 series)IntravenousHumansStandard regimen for second-stage trypanosomiasis.[3][3]
Orally effective in mice when complexed with cyclodextrins.Oral (complexed)MiceRapidly cleared parasites from the brain.[4][4]
Eflornithine (B1671129) Not specified in provided abstractsIntravenousHumansSafer than melarsoprol for second-stage T. b. gambiense infection.[5][5]
Pentamidine (B1679287) 4 mg/kg once dailyIntramuscular or IntravenousHumansUsed for first-stage T. b. gambiense infection.[6][7][6][7]
Not specified in provided abstractsNot specifiedMiceDecreased parasitemia and increased survival in T. cruzi infection.[8][8]
Suramin Not specified in provided abstractsIntravenousHumansUsed for first-stage T. b. rhodesiense infection.[9][9]
Nifurtimox (B1683997) 5 mg/kg three times per day for 14 daysOralHumansUsed in combination with eflornithine (NECT).[3][3]

Experimental Protocols

A detailed methodology for a typical in vivo anti-trypanosomal efficacy study in a murine model is outlined below. This protocol is a composite based on common practices described in the cited literature.

1. Animal Model and Husbandry:

  • Species: Swiss albino mice are commonly used.[10][11]

  • Age and Weight: Typically 5-8 weeks old, weighing 20-30 grams.

  • Housing: Housed in standard cages with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2. Parasite Strain and Infection:

  • Strain: Trypanosoma brucei brucei is a common strain for animal models. Other strains like T. b. rhodesiense or T. b. gambiense can also be used.

  • Inoculum Preparation: Parasites are obtained from a cryopreserved stabilate or by passage in a donor mouse. The blood from a highly parasitemic donor is collected and diluted in a suitable buffer (e.g., phosphate-buffered saline with glucose).

  • Infection: Mice are infected via intraperitoneal injection with a specific number of trypanosomes (e.g., 1 x 10^4 to 1 x 10^5 parasites per mouse).[10]

3. Treatment Administration:

  • Test Compound Preparation: The coumaroyltormentic acid ester or other test compounds are dissolved or suspended in an appropriate vehicle (e.g., 1% dimethyl sulfoxide (B87167) (DMSO)).

  • Control Groups:

    • Negative Control: Infected mice treated with the vehicle only.

    • Positive Control: Infected mice treated with a standard trypanocidal drug (e.g., diminazene (B1218545) aceturate, fexinidazole).

  • Dosing and Route: The compound is administered at various doses (e.g., 50 mg/kg/day) via a specific route (e.g., intraperitoneal, oral gavage) for a defined period (e.g., 7 consecutive days).

4. Monitoring and Data Collection:

  • Parasitemia: Monitored daily or every other day by collecting a drop of blood from the tail vein. The number of parasites is estimated using a hemocytometer or by the "Rapid Matching" method under a microscope.[10]

  • Clinical Signs: Body weight, temperature, and general health status are monitored regularly.

  • Survival: The number of surviving animals in each group is recorded daily, and the mean survival time is calculated.

  • Packed Cell Volume (PCV): Anemia is a common symptom, and PCV can be measured to assess the health status of the animals.

5. Data Analysis:

  • The mean parasitemia levels, percentage reduction in parasitemia, and mean survival times are calculated for each group.

  • Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the differences between the treated and control groups.

Visualizing the Science

Mechanism of Action and Experimental Design

To better understand the context of this research, the following diagrams illustrate the proposed mechanism of action of coumaroyltormentic acid esters and a typical experimental workflow for in vivo validation.

cluster_Trypanosome Trypanosome Cell Tryptophan_in Tryptophan (extracellular) Tryptophan_transport Tryptophan Transporter Tryptophan_in->Tryptophan_transport Tryptophan_intra Tryptophan (intracellular) Tryptophan_transport->Tryptophan_intra Kynurenine_pathway Kynurenine Pathway Tryptophan_intra->Kynurenine_pathway Indole_pathway Indole-3-pyruvate Pathway Tryptophan_intra->Indole_pathway ASAT Aspartate Aminotransferase (ASAT) Indole_pathway->ASAT Aspartate Aspartate ASAT->Aspartate Essential for parasite CTA Coumaroyltormentic Acid Esters (CTA) CTA->ASAT Inhibition

Caption: Proposed mechanism of action of Coumaroyltormentic Acid Esters (CTA) on Trypanosome tryptophan metabolism.

cluster_workflow In Vivo Anti-trypanosomal Validation Workflow start Start animal_prep Animal Acclimatization (e.g., Mice) start->animal_prep infection Parasite Infection (e.g., T. brucei brucei) animal_prep->infection grouping Randomization into Treatment Groups infection->grouping treatment Drug Administration (CTA, Controls) grouping->treatment monitoring Daily Monitoring: - Parasitemia - Clinical Signs - Survival treatment->monitoring Treatment Period data_collection Data Collection and Endpoint Analysis monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: A generalized experimental workflow for in vivo validation of anti-trypanosomal compounds.

References

Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and Its Trans-Isomer on Breast and Leukemia Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anticancer effects of 3-O-cis-p-Coumaroyltormentic acid and its more extensively studied isomer, 3-O-trans-p-Coumaroyltormentic acid. The analysis focuses on the differential impact of these compounds on distinct cancer cell lines, specifically human breast cancer (MCF-7 and MDA-MB-231) and human leukemia (HL-60). The data presented is compiled from published experimental findings, highlighting the varying mechanisms of action and cellular responses to this class of triterpene acids.

I. Quantitative Comparison of Anticancer Activity

The cytotoxic and antiproliferative effects of p-Coumaroyltormentic acid isomers have been quantified in different cancer cell lines, revealing a range of potencies and activities. The data is summarized below.

Table 1: Antiproliferative and Cytotoxic Effects

CompoundCancer Cell LineAssay TypeEndpointResultCitation
3-O-trans-p-Coumaroyltormentic acidMCF-7 (Breast)MTS AssayCell ProliferationConcentration-dependent inhibition at ≥40 μM after 48h[1]
3-O-trans-p-Coumaroyltormentic acidMDA-MB-231 (Breast)MTS AssayCell ProliferationConcentration-dependent inhibition at ≥80 μM after 48h[1]
This compoundMCF-7 (Breast)MTS AssayCell ProliferationInhibition at concentrations ≥80 μM after 48h[1]
This compoundMDA-MB-231 (Breast)MTS AssayCell ProliferationInhibition at concentrations ≥80 μM after 48h[1]
3-O-trans-p-Coumaroyltormentic acidHL-60 (Leukemia)Cytotoxicity AssayCytotoxicityEC₅₀ = 5.0 - 8.1 µM[2]
3-O-trans-p-Coumaroyltormentic acidHL-60 (Leukemia)Topoisomerase I InhibitionEnzyme InhibitionIC₅₀ = 20.3 - 36.5 µM[2]

Table 2: Effects on Cancer Stem Cell (CSC) Properties

CompoundCancer Cell LineAssay TypeEndpointResultCitation
3-O-trans-p-Coumaroyltormentic acidMCF-7 & MDA-MB-231Mammosphere FormationCSC FormationEffectively inhibited primary mammosphere formation[1]
This compoundMCF-7 & MDA-MB-231Mammosphere FormationCSC FormationInhibited formation of primary mammospheres at 40 μM[1]

II. Mechanisms of Action: A Comparative Overview

The cellular mechanisms through which p-Coumaroyltormentic acid exerts its anticancer effects differ significantly between breast cancer and leukemia cell lines. In breast cancer, the primary target appears to be the c-Myc signaling pathway, crucial for cancer stem cell survival, whereas in leukemia, it induces apoptosis through the intrinsic mitochondrial pathway.

In breast cancer cell lines MCF-7 and MDA-MB-231, 3-O-trans-p-Coumaroyltormentic acid has been shown to inhibit the formation of mammospheres, which are indicative of cancer stem cell populations.[1] This effect is linked to the compound's ability to reduce the protein levels of c-Myc, a key transcription factor involved in cell growth, proliferation, and apoptosis.[1] The compound induces the degradation of c-Myc protein, thereby disrupting a critical survival factor for breast cancer stem cells.[1][3]

G 3_O_trans_p_Coumaroyltormentic_acid 3-O-trans-p-Coumaroyltormentic acid c_Myc_Protein c-Myc Protein 3_O_trans_p_Coumaroyltormentic_acid->c_Myc_Protein Induces Degradation Ubiquitin-Independent Degradation c_Myc_Protein->Degradation CSC_Survival Breast Cancer Stem Cell (CSC) Survival & Proliferation c_Myc_Protein->CSC_Survival Promotes Degradation->c_Myc_Protein Leads to Degradation->CSC_Survival Inhibits Mammosphere_Formation Mammosphere Formation CSC_Survival->Mammosphere_Formation Results in

Caption: c-Myc pathway inhibition in breast cancer cells.

In the human leukemia cell line HL-60, 3-O-trans-p-Coumaroyltormentic acid induces apoptotic cell death.[2][4] This process is mediated primarily through the mitochondrial (intrinsic) pathway. The compound's activity is associated with the inhibition of Topoisomerase I, an enzyme critical for DNA replication and transcription.[2] This leads to an increase in the Bax/Bcl-2 ratio, activation of caspase-2, and subsequent cleavage and activation of executioner caspases-9 and -3, culminating in apoptosis.[2]

G Compound 3-O-trans-p-Coumaroyltormentic acid Topo_I Topoisomerase I Compound->Topo_I Inhibits Mitochondrion Mitochondrion Compound->Mitochondrion Activates Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrion->Bax_Bcl2 via Caspase9 Procaspase-9 → Caspase-9 Bax_Bcl2->Caspase9 Activates Caspase3 Procaspase-3 → Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway in leukemia cells.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

  • Cell Seeding: Cancer cells (MCF-7, MDA-MB-231) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of 3-O-cis/trans-p-Coumaroyltormentic acid or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[1]

  • MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • Cell Culture: Single-cell suspensions of breast cancer cells are plated in ultra-low attachment culture dishes or plates.

  • Media: Cells are cultured in a specialized serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treatment: 3-O-cis/trans-p-Coumaroyltormentic acid (e.g., 20 and 40 μM) or DMSO is added to the culture medium at the time of seeding.[1]

  • Incubation: Cells are incubated for a period of 7-10 days to allow for the formation of primary mammospheres.[1]

  • Analysis: The number and size of mammospheres are quantified using an inverted microscope. A mammosphere is typically defined as a sphere with a diameter greater than 50 µm.

  • Cell Treatment: HL-60 leukemia cells are treated with 3-O-trans-p-Coumaroyltormentic acid for a predetermined time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (B164497) on apoptotic cells.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer. The resulting data allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

  • Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., c-Myc, procaspase-3, cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Seed_Cells Seed Cancer Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound MTS MTS Assay (Proliferation) Treat_Compound->MTS Flow Flow Cytometry (Apoptosis) Treat_Compound->Flow Western Western Blot (Protein Expression) Treat_Compound->Western Mammo Mammosphere Assay (CSC Formation) Treat_Compound->Mammo

Caption: General experimental workflow for cell line analysis.

References

A Head-to-Head Comparison of Pentacyclic Triterpenes in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of prominent pentacyclic triterpenes—Ursolic Acid, Oleanolic Acid, Betulinic Acid, and Lupeol—in preclinical breast cancer models. The information herein is collated from various scientific studies to offer a comprehensive overview for researchers in oncology and drug discovery.

In Vitro Cytotoxicity: A Comparative Analysis

The anti-proliferative effects of pentacyclic triterpenes have been extensively evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the specific triterpene, the cancer cell line, and the duration of exposure. The following tables summarize the IC50 values for four major pentacyclic triterpenes against two commonly used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: Comparative IC50 Values (µM) of Pentacyclic Triterpenes in the MCF-7 Breast Cancer Cell Line

Pentacyclic TriterpeneIC50 (µM)Exposure TimeReference
Ursolic Acid7.9648h[1]
Ursolic Acid Derivative (XIV)1.6672h[2][3]
Oleanolic Acid Derivative (XIX)1.7948h[2]
Betulinic Acid4 ± 0.1Not Specified[4]
Lantadene B112.2 (µg/mL)Not Specified[5]

Table 2: Comparative IC50 Values (µM) of Pentacyclic Triterpenes in the MDA-MB-231 Breast Cancer Cell Line

Pentacyclic TriterpeneIC50 (µM)Exposure TimeReference
Ursolic Acid9.0248h[1]
Ursolic Acid Derivative (VII)0.1272h[2]
Ziyuglycoside I13.9624h[6]
Betulinic AcidNot SpecifiedNot Specified[1]
LupeolNot SpecifiedNot Specified[7][8]

In Vivo Anti-Tumor Efficacy

In vivo studies using animal models provide crucial insights into the therapeutic potential of these compounds. While direct head-to-head comparative studies are limited, individual studies have demonstrated the anti-tumor effects of several pentacyclic triterpenes.

Table 3: Summary of In Vivo Studies of Pentacyclic Triterpenes in Breast Cancer Models

Pentacyclic TriterpeneAnimal ModelDosageKey FindingsReference
Ursolic AcidZebrafish and mouse xenotransplantationNot SpecifiedDramatically suppressed tumor growth and metastasis.[1]
LupeolAthymic nude mice with 451Lu cell tumors40 mg/kg, 3 times/week (i.p.)Significantly decreased tumor growth.[9]
Betulinic AcidNot SpecifiedNot SpecifiedImpairs metastasis and reduces immunosuppressive cells.[10]

Mechanisms of Action: Signaling Pathways

Pentacyclic triterpenes exert their anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[11][12]

a cluster_PT Pentacyclic Triterpenes cluster_pathways Cellular Effects cluster_outcomes Outcomes PT Ursolic Acid, Oleanolic Acid, Betulinic Acid, Lupeol PI3K_AKT PI3K/AKT/mTOR Pathway PT->PI3K_AKT Inhibits Apoptosis Induction of Apoptosis PT->Apoptosis Induces CellCycle Cell Cycle Arrest PT->CellCycle Induces Metastasis Inhibition of Metastasis PT->Metastasis Inhibits Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation Apoptosis->Proliferation CellCycle->Proliferation TumorGrowth Reduced Tumor Growth Metastasis->TumorGrowth Proliferation->TumorGrowth

Caption: Major signaling pathways modulated by pentacyclic triterpenes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the anti-cancer effects of pentacyclic triterpenes.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

A 1. Seed breast cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of pentacyclic triterpenes for 24-72 hours. A->B C 3. Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. B->C D 4. Dissolve formazan (B1609692) crystals with a solubilization solution (e.g., DMSO). C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: The following day, treat the cells with various concentrations of the pentacyclic triterpene. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A 1. Treat breast cancer cells with pentacyclic triterpenes for the desired time. B 2. Harvest cells and wash with cold PBS. A->B C 3. Resuspend cells in 1X Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes at room temperature. D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture breast cancer cells and treat with the desired concentrations of the pentacyclic triterpene for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[14]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by pentacyclic triterpenes.

A 1. Treat cells and prepare cell lysates. B 2. Determine protein concentration (e.g., BCA assay). A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane and incubate with primary antibody (e.g., anti-caspase-3, anti-Bcl-2). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect protein bands using chemiluminescence. F->G

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Sample Preparation: After treatment with pentacyclic triterpenes, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10-15% SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

This guide serves as a starting point for researchers investigating the potential of pentacyclic triterpenes in breast cancer therapy. The provided data and protocols are based on published literature and should be adapted and optimized for specific experimental conditions.

References

Cis vs. Trans Configuration: Unraveling the Impact on Coumaroyltormentic Acid Uptake

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the cellular absorption of geometric isomers of a promising anticancer agent.

The geometric configuration of a molecule can significantly influence its physical properties and, consequently, its biological activity. In the realm of drug development, understanding how cis-trans isomerism affects cellular uptake is crucial for optimizing therapeutic efficacy. This guide delves into the current scientific understanding of whether the cis configuration enhances the cellular uptake of coumaroyltormentic acid, a triterpenoid (B12794562) with demonstrated anticancer properties.

While direct comparative studies on the cellular uptake of cis- and trans-coumaroyltormentic acid are not yet available in the published literature, this guide provides a comprehensive overview of their known biological activities and the general principles that may govern their differential absorption. We also present detailed experimental protocols that can be employed to further investigate this critical question.

Unraveling the Isomers of Coumaroyltormentic Acid

Coumaroyltormentic acid, a natural compound isolated from various plants, including Aronia melanocarpa (black chokeberry), exists as two geometric isomers: 3-O-cis-p-coumaroyltormentic acid and 3-O-trans-p-coumaroyltormentic acid.[1] These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the coumaroyl moiety's double bond.

The trans isomer is typically more stable and often more abundant in nature.[2] However, the cis configuration can lead to distinct physicochemical properties, such as increased polarity and altered molecular shape, which may influence how the molecule interacts with cell membranes and transport proteins.[2][3] For instance, studies on other molecules, like the carotenoid lycopene, have suggested that cis-isomers may be more bioavailable than their trans counterparts due to factors like greater solubility in bile acid micelles.[4] This raises the compelling hypothesis that cis-coumaroyltormentic acid could exhibit enhanced cellular uptake.

Comparative Biological Activity: An Indirect Pointer

In the absence of direct uptake data, a comparison of the biological activities of the two isomers can provide valuable insights. A key study has investigated the anti-proliferative effects of both cis- and trans-coumaroyltormentic acid on human breast cancer cell lines, MCF-7 and MDA-MB-231.[1]

IsomerCell LineIC₅₀ (Concentration for 50% Inhibition)Reference
3-O-trans-p-coumaroyltormentic acid MCF-7~40 µM[1]
MDA-MB-231~80 µM[1]
This compound MCF-7≥80 µM[1]
MDA-MB-231≥80 µM[1]

Table 1: Comparative anti-proliferative activity of coumaroyltormentic acid isomers after 48 hours of stimulation. Data is extrapolated from concentration-dependent inhibition curves presented in the source study.

The available data indicates that the trans isomer inhibits the proliferation of MCF-7 cells at a lower concentration than the cis isomer, suggesting it may have greater potency in this specific assay.[1] However, it is crucial to note that this does not directly correlate with cellular uptake. The observed difference in activity could be due to various factors, including differences in their interaction with intracellular targets or their metabolic stability.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for the key experiments discussed.

Experimental Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol is based on the methodology used to assess the anti-proliferative effects of coumaroyltormentic acid isomers.[1]

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either cis- or trans-coumaroyltormentic acid (e.g., 0, 10, 20, 40, 80, 160 µM).

  • Incubation: The cells are incubated with the compounds for 48 hours.

  • MTS Assay: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Experimental Protocol 2: Caco-2 Permeability Assay

This is a standard in vitro method to predict the intestinal absorption of a compound.[1][5][6][7][8]

  • Caco-2 Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assay:

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers.

    • The test compound (cis- or trans-coumaroyltormentic acid) dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber.
    • A is the surface area of the filter membrane.
    • C₀ is the initial concentration of the drug in the apical chamber.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the potential cellular uptake pathways and the workflow of the cell proliferation assay.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cis-CTA cis-Coumaroyltormentic Acid Passive_Diffusion Passive Diffusion cis-CTA->Passive_Diffusion ? Transporter Transporter-Mediated Uptake cis-CTA->Transporter ? trans-CTA trans-Coumaroyltormentic Acid trans-CTA->Passive_Diffusion ? trans-CTA->Transporter ? cis-CTA_intra cis-CTA Passive_Diffusion->cis-CTA_intra trans-CTA_intra trans-CTA Passive_Diffusion->trans-CTA_intra Transporter->cis-CTA_intra Transporter->trans-CTA_intra

Caption: Hypothetical cellular uptake pathways for coumaroyltormentic acid isomers.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Treatment Treat with cis/trans-CTA Adherence->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h Add_MTS Add MTS Reagent Incubation_48h->Add_MTS Incubation_MTS Incubate for 1-4 hours Add_MTS->Incubation_MTS Measure_Absorbance Measure Absorbance at 490 nm Incubation_MTS->Measure_Absorbance Analyze_Data Analyze Data & Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTS cell proliferation assay.

Conclusion and Future Directions

Researchers in drug development are encouraged to employ standardized permeability assays, such as the Caco-2 model, to directly compare the cellular uptake of cis- and trans-coumaroyltormentic acid. Such studies will be instrumental in elucidating the structure-activity relationship of this promising natural compound and will guide the rational design of more effective triterpenoid-based anticancer agents.

References

A Comparative Guide to Replicating the Mammosphere-Inhibiting Effects of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-O-cis-p-Coumaroyltormentic acid with alternative compounds in the context of mammosphere inhibition, a key in vitro assay for studying cancer stem cell (CSC) properties. Detailed experimental protocols and supporting data are presented to facilitate the replication and extension of these findings.

Mechanism of Action: Targeting the c-Myc Signaling Pathway

This compound has been identified as an inhibitor of breast cancer stem cell formation.[1][2] Its mechanism of action involves the downregulation of the c-Myc protein, a crucial transcription factor implicated in cell growth, proliferation, and apoptosis.[1] By promoting the degradation of c-Myc, this compound effectively disrupts the self-renewal capacity of breast CSCs, leading to a reduction in mammosphere formation.[1] This targeted approach makes it a compound of significant interest in the development of novel anti-cancer therapies.

G cluster_effect Inhibitory Effect 3-O-cis-p-Coumaroyltormentic_acid 3-O-cis-p-Coumaroyltormentic_acid c-Myc_Protein c-Myc_Protein 3-O-cis-p-Coumaroyltormentic_acid->c-Myc_Protein induces degradation of c-Myc_Degradation c-Myc_Degradation Mammosphere_Formation Mammosphere_Formation 3-O-cis-p-Coumaroyltormentic_acid->Mammosphere_Formation inhibits Cell_Proliferation Cell_Proliferation 3-O-cis-p-Coumaroyltormentic_acid->Cell_Proliferation inhibits Self-renewal_Genes Self-renewal Genes (SOX2, OCT4, CD44) c-Myc_Protein->Self-renewal_Genes regulates Self-renewal_Genes->Mammosphere_Formation promotes Self-renewal_Genes->Cell_Proliferation promotes

Figure 1. Signaling pathway of this compound in inhibiting mammosphere formation.

Quantitative Comparison of Mammosphere Inhibitors

The following table summarizes the effective concentrations of this compound and a selection of natural and synthetic compounds on the inhibition of mammosphere formation and breast cancer cell proliferation.

CompoundTypeCell Line(s)Effective Concentration (Mammosphere Inhibition)Effective Concentration (Proliferation Inhibition)Citation(s)
This compound NaturalMCF-7, MDA-MB-23140 µM≥80 µM[1]
3-O-trans-p-Coumaroyltormentic acid NaturalMCF-7, MDA-MB-231Not Specified≥40 µM (MCF-7), ≥80 µM (MDA-MB-231)[1]
Curcumin NaturalBreast Cancer Cells5 µM (50% inhibition), 10 µM (100% inhibition)Not Specified
Genistein NaturalMCF-7, MDA-MB-23140 nMNot Specified[3]
Phenylacetaldehyde (PAA) NaturalMCF-70.2 - 0.5 mMNot Specified[4]
CaMKII Inhibitor SyntheticMCF-75 µM (>50% inhibition)Not Specified[5][6]
JAK-3 Inhibitor SyntheticMCF-75 µM (>50% inhibition)Not Specified[5][6]
IKK Inhibitor SyntheticMCF-75 µM (>50% inhibition)Not Specified[5][6]
5-Azacytidine SyntheticMCF-70.5 µMEC50 of 8.014 µM (anoikis in suspension)[7]

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key experiments are provided below.

G cluster_0 Cell Culture & Treatment cluster_1 Mammosphere Formation & Analysis cluster_2 Downstream Analysis Breast_Cancer_Cell_Lines Breast Cancer Cell Lines Single_Cell_Suspension Prepare Single-Cell Suspension Breast_Cancer_Cell_Lines->Single_Cell_Suspension Seed_in_ULAP Seed in Ultra-Low Attachment Plates Single_Cell_Suspension->Seed_in_ULAP Add_Compound Add Test Compound Seed_in_ULAP->Add_Compound Incubate Incubate for 7-10 days Add_Compound->Incubate Count_Mammospheres Count & Measure Mammospheres Incubate->Count_Mammospheres Harvest_Cells Harvest Cells from Mammospheres Incubate->Harvest_Cells Calculate_MFE Calculate Mammosphere Forming Efficiency (MFE) Count_Mammospheres->Calculate_MFE Western_Blot Western Blot (c-Myc, SOX2, OCT4) Harvest_Cells->Western_Blot Flow_Cytometry Flow Cytometry (CD44/CD24, ALDH) Harvest_Cells->Flow_Cytometry G Compound This compound (or alternative) Effect Inhibition of Mammosphere Formation Compound->Effect leads to Outcome Reduced Cancer Stem Cell Self-Renewal & Proliferation Effect->Outcome results in Mechanism Downregulation of c-Myc Mechanism->Effect is the underlying

References

A Comparative Analysis of the Structure-Activity Relationship of Coumaroyl Esters of Tormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of tormentic acid and its coumaroyl esters, focusing on their anti-inflammatory and cytotoxic properties. The addition of a coumaroyl ester moiety to the tormentic acid backbone has been shown to significantly enhance its therapeutic potential. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed methodologies for the cited experiments to support further research and development.

Enhanced Anti-inflammatory Activity of 3-O-trans-p-Coumaroyl Tormentic Acid

Recent studies have demonstrated that the esterification of tormentic acid (TA) with a trans-p-coumaroyl group at the 3-O position (trans-TACE) markedly improves its anti-inflammatory and antioxidant properties. This enhancement is attributed to the modulation of the NF-κB signaling pathway.[1][2]

Comparative Efficacy on Inflammatory Mediators

Trans-TACE has been shown to be more effective than its parent compound, tormentic acid, in reducing the production of key pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated THP-1 macrophages.[1][2] Furthermore, trans-TACE demonstrated a superior ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO).[1][2]

Table 1: Comparison of the Effects of Tormentic Acid (TA) and 3-O-trans-p-Coumaroyl Tormentic Acid (trans-TACE) on Pro-inflammatory Cytokine and Chemokine Production in LPS-Stimulated THP-1 Macrophages. [2]

Compound (10 µM)TNFα (pg/mL)IL-8 (pg/mL)CCL2 (pg/mL)CXCL5 (pg/mL)CXCL11 (pg/mL)
Control UndetectedUndetectedUndetectedUndetectedUndetected
LPS ~3500~1250~1800~1200~175
LPS + TA ~3200~1100~1600~800~125
LPS + trans-TACE ~1500~750~1200~400~100

Cytotoxic and Apoptotic Activity of 3-O-(E)-p-Coumaroyl Tormentic Acid

In the realm of oncology, a coumaroyl ester of tormentic acid, specifically 3-O-(E)-p-coumaroyl tormentic acid, has exhibited potent cytotoxic and apoptosis-inducing activities against human leukemia (HL60) cells. This compound was also found to be a potent inhibitor of DNA topoisomerase I.

Table 2: Cytotoxic and Topoisomerase I Inhibitory Activities of 3-O-(E)-p-Coumaroyl Tormentic Acid.

ActivityIC50 (µM)
Cytotoxicity against HL60 cells 5.0 - 8.1
Topoisomerase I Inhibition 20.3 - 36.5

The induction of apoptosis in HL60 cells by 3-O-(E)-p-coumaroyl tormentic acid is mediated primarily through the mitochondrial pathway.[3][4] This is evidenced by a significant increase in the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[3][4]

Experimental Protocols

Determination of Pro-inflammatory Cytokine Production in THP-1 Cells

Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with tormentic acid or its coumaroyl esters for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Multiplex Bead-Based Cytokine Immunoassay: The concentrations of pro-inflammatory cytokines and chemokines (e.g., TNFα, IL-8, CCL2, CXCL5, and CXCL11) in the cell culture supernatants are quantified using a multiplex bead-based immunoassay, according to the manufacturer's instructions.[2] This assay utilizes fluorescently coded beads, each coated with a specific capture antibody for a target analyte. The captured analytes are then detected using a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) conjugate. The fluorescence intensity is measured using a flow-based detection system.

Cytotoxicity Assay in HL60 Cells

Cell Culture and Treatment: Human leukemia (HL60) cells are cultured in an appropriate medium. The cells are then treated with varying concentrations of the test compounds (e.g., 3-O-(E)-p-coumaroyl tormentic acid) for a specified period.

MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The absorbance of the solubilized formazan is measured spectrophotometrically, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase I Inhibition Assay

The inhibitory activity of the compounds against human DNA topoisomerase I is determined using a drug discovery kit. The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. In the presence of an inhibitor, the relaxation of the supercoiled DNA is prevented. The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis and visualized by staining with an intercalating dye. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.

Western Blot Analysis for Apoptosis Markers

Cell Lysis and Protein Quantification: HL60 cells are treated with the test compound for various time points. The cells are then lysed, and the total protein concentration is determined using a protein assay kit.

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with primary antibodies against specific apoptosis-related proteins (e.g., procaspase-3, cleaved caspase-3, procaspase-9, cleaved caspase-9, Bax, and Bcl-2). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow Experimental Workflow for Anti-inflammatory Activity Assessment cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Macrophages Differentiated THP-1 Macrophages PMA->Macrophages Pretreatment Pre-treatment with Tormentic Acid or Ester Macrophages->Pretreatment LPS LPS Stimulation Pretreatment->LPS Stimulated_Macrophages Inflamed Macrophages LPS->Stimulated_Macrophages Supernatant Collect Supernatant Stimulated_Macrophages->Supernatant Cytokine_Assay Multiplex Bead-Based Cytokine Immunoassay Supernatant->Cytokine_Assay Data_Analysis Data Analysis (Cytokine Levels) Cytokine_Assay->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory activity of tormentic acid esters.

apoptosis_pathway Mitochondrial Apoptosis Pathway Induced by 3-O-(E)-p-Coumaroyl Tormentic Acid Compound 3-O-(E)-p-Coumaroyl Tormentic Acid Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by a coumaroyl ester of tormentic acid.

References

Validating the Inhibition of the NF-κB Pathway by 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of NF-κB Inhibitors

The NF-κB signaling cascade is a cornerstone of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases. A variety of small molecules have been identified that inhibit this pathway at different nodes. The following table provides a quantitative comparison of the inhibitory potency of several known NF-κB inhibitors.

It is important to note that a specific IC50 value for 3-O-cis-p-Coumaroyltormentic acid is not yet published. However, research on its geometric isomer, 3-O-trans-p-Coumaroyltormentic acid (trans-TACE), has demonstrated significant inhibition of NF-κB activation. In HEK-Blue™ hTLR4 cells, 5 µM of trans-TACE markedly inhibited both TNFα- and LPS-induced NF-κB activation[1]. This suggests that the coumaroyl ester of tormentic acid possesses potent anti-inflammatory properties. Further studies are required to determine the precise IC50 of the cis-isomer to allow for a direct quantitative comparison.

CompoundMechanism of ActionCell-Based NF-κB Inhibition IC50Reference
3-O-trans-p-Coumaroyltormentic Acid (trans-TACE) Putative NF-κB InhibitorSignificant inhibition at 5 µM[1]
QNZ (EVP4593) Selective NF-κB inhibitor11 nM[2][3][4]
TPCA-1 IKK-2 inhibitor17.9 nM (cell-free)[5]
IMD-0354 IKKβ inhibitor1.2 µM[1][6]
Pyrrolidinedithiocarbamate (PDTC) Antioxidant, inhibits IκBα phosphorylationMicromolar range (activity is cell-type dependent)[7]

Signaling Pathways and Experimental Workflow

To validate the inhibitory effect of a compound on the NF-κB pathway, a series of well-established in vitro assays are typically employed. These assays aim to quantify the activity of key proteins in the signaling cascade and the expression of downstream target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TNFR->IKK Complex Activation TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation (p-IκBα) Ub Ubiquitination IκBα->Ub Degradation p65 p65 p50 p50 p65_p50_IκBα p65/p50-IκBα (Inactive) p65_p50 p65/p50 (Active) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation Proteasome->p65_p50 Degradation DNA κB sites p65_p50_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_Expression Experimental_Workflow Compound Compound Cell_Culture Cell Culture (e.g., Macrophages, HEK293) Compound->Cell_Culture Stimulation Stimulation with TNF-α or LPS Cell_Culture->Stimulation Assay_1 NF-κB Luciferase Reporter Assay Stimulation->Assay_1 Assay_2 Western Blot for p-IκBα and p-p65 Stimulation->Assay_2 Assay_3 ELISA for TNF-α and IL-6 Stimulation->Assay_3 Data_Analysis Data Analysis and IC50 Determination Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Inhibitor_Comparison cluster_pathway NF-κB Pathway cluster_inhibitors Inhibitors Stimulus Stimulus (TNF-α, LPS) IKK_Complex IKK Complex Stimulus->IKK_Complex IκBα_Degradation IκBα Degradation IKK_Complex->IκBα_Degradation p65_Translocation p65/p50 Nuclear Translocation IκBα_Degradation->p65_Translocation Gene_Transcription Gene Transcription p65_Translocation->Gene_Transcription TPCA1 TPCA-1 TPCA1->IKK_Complex Inhibits IKK-2 IMD0354 IMD-0354 IMD0354->IKK_Complex Inhibits IKKβ PDTC PDTC PDTC->IκBα_Degradation Inhibits Phosphorylation QNZ QNZ QNZ->Gene_Transcription Inhibits NF-κB Activation TACE This compound (Putative) TACE->p65_Translocation Possible Target

References

Unraveling the Differential Impact of Cis and Trans Isomers on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereoisomerism on cellular function is paramount. This guide provides a comparative analysis of gene expression changes following treatment with cis and trans isomers, supported by experimental data and detailed protocols. We delve into the well-documented case of cisplatin (B142131) and its clinically ineffective isomer, transplatin, to illustrate the profound impact of geometric isomerism on biological activity.

Quantitative Analysis of Gene Expression Inhibition

The differential effects of cis and trans isomers on global gene expression can be stark. A prime example is the comparison between the widely used anticancer drug, cisplatin, and its geometric isomer, transplatin. Experimental data reveals a significant disparity in their ability to inhibit gene expression.

In an in vitro luciferase assay, the inhibitory effect of cisplatin on gene expression was found to be approximately seven times that of transplatin.[1] This dramatic difference in potency underscores the critical role of stereochemistry in drug-target interactions and subsequent cellular responses. While both isomers can form adducts with DNA, the specific nature of these adducts and their impact on DNA structure and transcription differ significantly.[1]

IsomerRelative Inhibitory Effect on Gene ExpressionKey Mechanistic Differences
Cisplatin ~7-fold higher than transplatin[1]Primarily forms 1,2-intrastrand crosslinks, causing significant DNA bending and stalling of RNA polymerase.[1]
Transplatin Significantly weaker inhibitor[1]Forms monofunctional adducts and interstrand crosslinks more frequently, which are more easily bypassed by RNA polymerase.[1]

Further studies employing techniques like quantitative real-time PCR (qRT-PCR) and RNA-sequencing have elucidated the specific genes and pathways affected by cisplatin. For instance, cisplatin treatment has been shown to up-regulate genes involved in DNA damage response (e.g., GADD45A, BRCA1) and cell cycle inhibition (e.g., CDKN1A, CDKN2B).

Experimental Protocols

To investigate the differential effects of cis and trans isomers on gene expression, a standardized experimental workflow is crucial. The following protocol outlines the key steps for cell treatment, RNA extraction, and gene expression analysis.

Protocol: Comparative Gene Expression Analysis of Cis and Trans Isomer Treatment

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HeLa, A549) to ~70-80% confluency in appropriate growth medium.

  • Prepare stock solutions of the cis and trans isomers in a suitable solvent (e.g., DMSO, water).

  • Treat the cells with equimolar concentrations of the cis isomer, trans isomer, and a vehicle control for a predetermined time period (e.g., 24 hours). Include a sufficient number of biological replicates for each condition (minimum of three is recommended).

2. RNA Extraction:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

  • Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).

3. Gene Expression Analysis (RNA-Sequencing):

  • Prepare RNA-seq libraries from the isolated RNA using a standard library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequence the prepared libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data. This includes quality control, read alignment to a reference genome, and differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to each isomer compared to the control.

4. Validation of Gene Expression Changes (qRT-PCR):

  • Synthesize cDNA from a portion of the isolated RNA using a reverse transcription kit.

  • Design primers for a selection of differentially expressed genes identified from the RNA-seq data.

  • Perform qRT-PCR using a suitable master mix and real-time PCR instrument.

  • Analyze the qRT-PCR data to validate the changes in gene expression observed in the RNA-seq experiment.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential downstream effects of isomer treatment, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Isomer Treatment cluster_analysis Gene Expression Analysis CellCulture Cell Seeding & Growth Cis Cis-Isomer CellCulture->Cis Treatment Trans Trans-Isomer CellCulture->Trans Treatment Control Vehicle Control CellCulture->Control Treatment RNA_Extraction RNA Extraction & QC Cis->RNA_Extraction Trans->RNA_Extraction Control->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Validation qRT-PCR Validation Bioinformatics->Validation

Caption: Experimental workflow for comparative gene expression analysis.

Cisplatin has been shown to be a potent activator of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[2][3] The greater ability of cisplatin to induce DNA damage and cellular stress likely leads to a more robust activation of this pathway compared to transplatin.

Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Cis Cis-Isomer DNA_Damage DNA Damage Cis->DNA_Damage Trans Trans-Isomer Trans->DNA_Damage IKK IKK Activation DNA_Damage->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression

Caption: Differential activation of the NF-κB pathway by cis and trans isomers.

This guide provides a foundational understanding of the differential effects of cis and trans isomers on gene expression. The provided data, protocols, and visualizations serve as a valuable resource for researchers designing and interpreting experiments in this critical area of study. The significant disparity in the biological activity of geometric isomers highlights the necessity of considering stereochemistry in drug design and development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 3-O-cis-p-Coumaroyltormentic acid, a cytotoxic triterpene, requires specific handling and disposal protocols due to its potential hazards. This guide provides comprehensive, step-by-step instructions for its safe and compliant disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's specific safety protocols. Given that this compound is identified as a cytotoxic compound, all personnel handling this substance must wear appropriate personal protective equipment (PPE). This includes, but is not limited to, double gloves, a lab coat or gown, and safety goggles or a face shield. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data for Disposal Considerations

The following table summarizes key information pertinent to the safe handling and disposal of this compound.

ParameterValueSource
Chemical Name This compoundN/A
CAS Number 121072-40-0[1][2][3][4]
Hazard Classification Cytotoxic[5][6][7][8]
Primary Disposal Route Incineration[7][8]

Experimental Protocol for Disposal

The proper disposal of this compound waste must follow the principles of cytotoxic waste management to ensure the safety of laboratory personnel and prevent environmental contamination.

1. Waste Segregation at the Source:

  • Bulk Quantities: Unused or expired this compound, as well as heavily contaminated items (e.g., spilled material), are considered "bulk" cytotoxic waste.

  • Trace Contamination: Items with minimal residual contamination, such as empty vials, used pipette tips, and contaminated PPE, are categorized as "trace" cytotoxic waste.

2. Waste Collection and Containment:

  • Containers: All waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[5][6] These containers are typically color-coded (e.g., yellow or purple) and marked with the cytotoxic biohazard symbol.

  • Sharps: All sharps, such as needles and scalpels, that have come into contact with the compound must be disposed of in a designated cytotoxic sharps container.[6]

  • Liquids: Liquid waste containing this compound should be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solids: Solid waste, including contaminated labware and PPE, should be placed in a designated, lined container for cytotoxic solid waste.[6]

3. Decontamination Procedures:

  • Work Surfaces: Any surfaces that may have come into contact with this compound must be decontaminated. This involves a two-step cleaning process: first with a detergent solution and then with a suitable disinfectant or inactivating agent, as recommended by your institution's EHS guidelines.

  • Glassware: Reusable glassware should be decontaminated by soaking in a validated inactivating solution before standard washing procedures.

4. Final Disposal:

  • Labeling and Storage: All cytotoxic waste containers must be securely sealed and clearly labeled with the contents and hazard warnings. Store the sealed containers in a designated, secure area away from general laboratory traffic until collection.

  • Professional Disposal: The ultimate disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company.[8][9] The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[7][8] Never dispose of this compound or its containers in the general trash or down the drain.

Visualizing the Disposal Workflow

A Start: Handling this compound B Wear Appropriate PPE (Double Gloves, Gown, Goggles) A->B C Work in a Chemical Fume Hood A->C D Generate Waste B->D C->D E Segregate Waste at Source D->E J Decontaminate Work Surfaces and Reusable Glassware D->J F Bulk Contamination (Unused chemical, spills) E->F G Trace Contamination (Empty vials, used PPE, labware) E->G H Place in Labeled, Leak-Proof Cytotoxic Waste Container (Bulk) F->H I Place in Labeled, Lined Cytotoxic Waste Container (Trace) G->I K Securely Seal and Store Waste Containers in Designated Area H->K I->K L Arrange for Professional Disposal (High-Temperature Incineration) K->L M End: Compliant Disposal L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-O-cis-p-Coumaroyltormentic acid, a natural product with potential cytotoxic activity. Adherence to these protocols is essential to ensure a safe laboratory environment and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.[4]
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.[5]
Body Laboratory coatA full-length lab coat should be worn to protect skin and clothing.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the necessary steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) handle_weigh->handle_dissolve handle_aliquot Prepare Aliquots as Needed handle_dissolve->handle_aliquot post_clean Decontaminate Work Surfaces handle_aliquot->post_clean Proceed to Post-Handling post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Figure 1. Experimental workflow for handling this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[5]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for chemical waste.
Liquid Waste (Solutions) Collect in a labeled, sealed, and compatible container for chemical waste. Do not pour down the drain.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated, sealed container for solid chemical waste.

All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.

start Waste Generated segregate Segregate Waste Types (Solid, Liquid, Contaminated PPE) start->segregate label_solid Label Solid Waste Container segregate->label_solid label_liquid Label Liquid Waste Container segregate->label_liquid seal Securely Seal All Containers label_solid->seal label_liquid->seal store Store in Designated Waste Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Figure 2. Logical relationship for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.